Piperazine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSXHAMIXJGYCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369095 | |
| Record name | Piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2762-32-5 | |
| Record name | Piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Piperazine-2-carboxylic acid fundamental properties
An In-depth Technical Guide to Piperazine-2-carboxylic Acid: Core Properties and Applications
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural framework, incorporating both a secondary amine and a carboxylic acid functional group, renders it a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis methodologies, and biological applications of this compound and its derivatives. Detailed experimental protocols and visual representations of synthetic and biological pathways are included to support researchers and drug development professionals in leveraging this valuable chemical entity.
Core Physicochemical Properties
This compound is a solid at room temperature with a defined set of physical and chemical characteristics. These properties are crucial for its handling, reaction setup, and application in various synthetic and biological contexts. The core quantitative data are summarized in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 130.15 g/mol | [1][3][4] |
| CAS Number | 2762-32-5 | [1][3] |
| Melting Point | 265 °C (decomposition) | [4] |
| Boiling Point | 313.6 ± 37.0 °C (Predicted) | [4] |
| pKa Values | pKa1: 1.90 ± 0.20 (Predicted), pKa2: 5.41, pKa3: 9.53 (at 22°C) | [4][5] |
| Appearance | Brown to white powder/crystals | [2] |
| Solubility | Low solubility in water; higher in some organic solvents. | [6] |
Synthesis and Reactivity
The synthesis of this compound and its derivatives often involves multi-step processes that may include the use of protecting groups to achieve regioselectivity. The presence of two nitrogen atoms and a carboxylic acid group allows for a wide range of chemical modifications.
General Synthesis Strategies
One common approach to synthesizing the piperazine (B1678402) core involves the cyclization of an appropriate aniline (B41778) intermediate with bis(2-chloroethyl)amine (B1207034) hydrochloride.[7][8] For producing optically active this compound derivatives, a key industrial method is the asymmetric hydrogenation of corresponding pyrazinecarboxylic acid derivatives, which avoids racemic resolution.[9]
The reactivity of the this compound scaffold is heavily influenced by the strategic use of protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), on the nitrogen atoms.[6][10] This allows for selective reactions at either the unprotected nitrogen or the carboxylic acid group.
Key Chemical Reactions
-
Amide Bond Formation: The carboxylic acid group is readily converted into amides by coupling with various amines, often facilitated by coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[11]
-
Esterification: The carboxylic acid can be esterified, for instance, by reaction with methyl iodide in the presence of a base.[12]
-
N-Alkylation/N-Arylation: The secondary amine groups of the piperazine ring can be functionalized through reactions with alkyl or aryl halides.[7]
Applications and Biological Activity
This compound is a crucial building block in the development of a wide range of therapeutic agents.[2] Its derivatives have shown significant potential in various disease areas. The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, often improving the pharmacokinetic properties of drug candidates, such as water solubility and oral bioavailability.[13]
-
Anti-Alzheimer's Agents: Derivatives of this compound have been designed as multi-target-directed ligands for Alzheimer's disease.[14] These compounds can act as competitive inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[14] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a key strategy in managing Alzheimer's symptoms.[14]
-
Antimicrobial and Antifungal Agents: Various substituted piperazine derivatives have been synthesized and screened for their antibacterial and antifungal properties, with many showing significant activity against pathogens like Staphylococcus aureus and Aspergillus species.[7][8][15]
-
Antidepressant and Antipsychotic Potential: The piperazine structure is a core component of many drugs targeting the central nervous system.[13] Novel derivatives have been evaluated for their potential antidepressant activity through interaction with serotonin (B10506) receptors like 5-HT1A.[16]
-
Anti-inflammatory and Analgesic Agents: The scaffold is widely used in the synthesis of molecules with anti-inflammatory and analgesic properties.[2]
-
Agrochemicals: Beyond pharmaceuticals, it is also utilized in formulating effective herbicides and pesticides.[2]
Signaling Pathway: Cholinesterase Inhibition
In the context of Alzheimer's disease, certain this compound derivatives function by inhibiting the enzymes that break down acetylcholine. This mechanism is depicted below.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and evaluation of this compound derivatives.
Protocol: Synthesis of (S)-4-tert-butoxycarbonyl-piperazine-2-carboxylic acid
This protocol describes the N-protection of this compound, a common initial step for further derivatization.
Materials:
-
This compound dihydrochloride[12]
-
Potassium hydroxide[12]
-
Methanol[12]
-
1,4-Dioxane[12]
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)[12]
-
Water[12]
Procedure:
-
A solution of potassium hydroxide (B78521) (2.0 eq) in methanol (B129727) is added to a suspension of this compound dihydrochloride (B599025) (1.0 eq) in methanol. The mixture is stirred at room temperature for 1 hour.[12]
-
The methanol is removed under reduced pressure. The residue is dissolved in a mixture of water and 1,4-dioxane (B91453) to obtain a solution of free this compound.[12]
-
A solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in a 1,4-dioxane/water mixture is added to the solution from step 2.[12]
-
The reaction mixture is stirred at room temperature overnight.[12]
-
The resulting product, 4-tert-butoxycarbonyl-piperazine-2-carboxylic acid, can be isolated by filtration if it precipitates as a solid. Further extraction of the aqueous phase with an organic solvent like ethyl acetate (B1210297) may be required to recover all the product.[12]
Protocol: In Vitro Cholinesterase Inhibition Assay (Modified Ellman's Method)
This assay is used to determine the inhibitory activity of compounds against AChE and BChE.[14]
Materials:
-
Acetylcholinesterase (from Electrophorus electricus) or Butyrylcholinesterase (from equine serum)[14]
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (piperazine derivatives)
-
Donepezil or Tacrine as a reference inhibitor[14]
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compounds in a phosphate buffer.
-
In a 96-well plate, add the enzyme solution, buffer, and various concentrations of the test compound or reference inhibitor.
-
Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to the wells.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
To understand the mechanism, Lineweaver-Burk plot analysis can be performed by measuring reaction rates at different substrate concentrations.[14]
Conclusion
This compound stands as a cornerstone scaffold in modern medicinal chemistry. Its favorable physicochemical properties and versatile reactivity allow for the creation of large libraries of compounds with diverse biological activities. From targeting complex neurodegenerative diseases like Alzheimer's to combating microbial resistance, the derivatives of this compound continue to be a fertile ground for the discovery of new therapeutic agents. The detailed protocols and pathways provided in this guide serve as a foundational resource for researchers aiming to explore the full potential of this remarkable molecule.
References
- 1. This compound | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. China this compound (CAS# 2762-32-5) Manufacturer and Supplier | Xinchem [xinchem.com]
- 5. This compound CAS#: 133525-05-0 [m.chemicalbook.com]
- 6. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 9. US5945534A - Process for the preparation of optically active this compound derivatives - Google Patents [patents.google.com]
- 10. N-1-BOC-N-4-CBZ-2-PIPERAZINE CARBOXYLIC ACID | 149057-19-2 [m.chemicalbook.com]
- 11. acgpubs.org [acgpubs.org]
- 12. Page loading... [wap.guidechem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Piperazine-2-carboxylic acid IUPAC name and structure
An In-depth Technical Guide to Piperazine-2-carboxylic Acid
This guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in research and development. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, physicochemical properties, and significant applications, presenting data with scientific rigor and clarity.
Core Identity: IUPAC Name and Structure
This compound is a saturated heterocyclic compound featuring a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a carboxylic acid group substituted at the second carbon atom.
IUPAC Name: this compound[1]
Synonyms: (+/-)-Piperazine-2-carboxylic acid dihydrochloride (B599025) (for the salt form)[2]
Chemical Structure: The fundamental structure consists of a piperazine (B1678402) ring with a carboxyl group, which is the basis for its utility as a chemical scaffold.
Caption: Logical structure of this compound.
Physicochemical and Spectroscopic Data
The intrinsic properties of this compound are crucial for its handling, reaction setup, and analytical characterization. Key data is summarized below.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 2762-32-5 | [1][3][4] |
| Molecular Formula | C₅H₁₀N₂O₂ | [1][3][5] |
| Molecular Weight | 130.15 g/mol | [1][3] |
| Appearance | Brown or white/yellow crystalline powder | [5][6] |
| Melting Point | >300 °C / 265 °C (decomposes) | [5][7] |
Spectroscopic Data
Spectroscopic analysis confirms the molecular structure of this compound and its derivatives.
| Technique | Data Highlights | Source(s) |
| ¹H NMR | (For (S)-enantiomer dihydrochloride, 400 MHz, D₂O): δ = 3.41-3.56 (m, 2H), 3.56 (dd, 1H), 3.71-3.83 (m, 2H), 4.01 (dd, 1H), 4.46 (dd, 1H) ppm. | [8] |
| ¹³C NMR | (For (S)-enantiomer dihydrochloride, 75 MHz, D₂O): δ = 42.21, 43.21, 44.43, 56.03, 169.88 ppm. | [8] |
| Infrared (IR) | (For (S)-enantiomer dihydrochloride, KBr): 3700-2000, 1760, 1220 cm⁻¹. FT-IR and ATR-IR spectra are available. | [1][8] |
| Raman | FT-Raman spectra have been recorded. | [1] |
| Mass Spec. | (For (S)-enantiomer dihydrochloride): m/e 131 (M+). | [8] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound and its derivatives is well-documented. Below are detailed protocols for racemic and optically active forms.
Synthesis of Racemic 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester
This protocol outlines a method for synthesizing a protected precursor to this compound.[9]
Materials:
-
2,3-dibromo-propionic acid methyl ester
-
N,N'-Dibenzyl-ethane-1,2-diamine
-
Triethylamine (Et₃N)
-
2N HCl
-
4N NaOH
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preheat a solution of 2,3-dibromo-propionic acid methyl ester in 40 ml of toluene to 50°C.
-
Add 5.80 ml (41.6 mmol) of Et₃N to the solution.
-
Add 4.90 ml (20.8 mmol) of N,N'-Dibenzyl-ethane-1,2-diamine dropwise to the mixture. A white slurry will form.
-
Heat the slurry to reflux until a clear solution is obtained and continue stirring at reflux overnight.
-
After cooling to room temperature, extract the reaction mixture with approximately 500 ml of 2N HCl.
-
Neutralize the extract with 4N NaOH.
-
Extract the aqueous layer three times with EtOAc.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester as a colorless oil.
Caption: Workflow for the synthesis of a protected piperazine derivative.
Preparation of (S)-Piperazine-2-carboxylic acid dihydrochloride
This protocol details the synthesis of an enantiomerically pure form, starting with Boc protection of the racemic mixture.[8]
Step 1: Preparation of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid
-
Suspend 11.6 g (57.4 mmol) of piperazine-2-carboxylic hydrochloride in 140 ml of methanol (B129727).
-
Add a solution of 6.4 g (114.8 mmol) of potassium hydroxide (B78521) in 20 ml of methanol. Stir the mixture at room temperature for 1 hour.
-
Remove methanol under reduced pressure. Dissolve the residue in a solvent of 20 ml water and 60 ml 1,4-dioxane (B91453) to obtain the free this compound solution.
-
Add a solution of 12.6 g of di-tert-butyl dicarbonate (B1257347) in 20 ml of 1,4-dioxane-water (3:1 v/v).
-
Stir the reaction mixture at room temperature overnight. Filter the resulting insoluble white solid.
-
The resulting mono-Boc protected compound can then be taken forward for chiral resolution and subsequent deprotection steps.
Step 2: Deprotection to obtain the final product
-
The resolved (S)-enantiomer of the protected intermediate (e.g., (S)-methyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylate) is dissolved in 4N HCl.
-
The solution is stirred overnight to ensure complete removal of the Boc group.
-
Hydrogen chloride gas is bubbled into the solution to precipitate the dihydrochloride salt.
-
The pure product, (S)-piperazine-2-carboxylic acid dihydrochloride, is obtained after filtration.
Applications in Drug Discovery and Chemical Synthesis
This compound is a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive molecules.[10] Its rigid, yet modifiable, structure allows for the precise spatial orientation of functional groups, which is critical for receptor binding.
Key Application Areas:
-
Pharmaceutical Development: It is a fundamental building block for synthesizing a wide range of pharmaceuticals.[5] This includes drugs targeting the central nervous system, such as anti-anxiety and antidepressant medications, as well as anti-inflammatory and analgesic agents.[5][11]
-
Anti-Alzheimer's Agents: Recent research has focused on 1,4-disubstituted this compound derivatives as multi-target-directed ligands to combat Alzheimer's disease.[12] Specifically, derivatives have shown potent and selective inhibition of butyrylcholinesterase (BChE), an important enzyme target in AD therapy.[12]
-
Enzyme Inhibitors: Piperazine-2-carboxamide derivatives have been synthesized and evaluated as potential inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory disorders.[13]
-
Agrochemicals: The compound is used in the formulation of effective herbicides and pesticides, contributing to improved crop yields.[5]
-
Polymer Science: It is incorporated into polymer chains to produce specialty plastics and coatings with enhanced chemical resistance and durability.[5]
Caption: Key application areas derived from the core structure.
References
- 1. This compound | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ピペラジン-2-カルボン酸 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 2762-32-5 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. China this compound (CAS# 2762-32-5) Manufacturer and Supplier | Xinchem [xinchem.com]
- 7. This compound 98 3022-15-9 [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
Piperazine-2-carboxylic acid CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Piperazine-2-carboxylic acid, a crucial heterocyclic building block in modern medicinal chemistry. It details the compound's physical and chemical properties, experimental protocols for its synthesis and analysis, and its application in the development of novel therapeutics, including its role as a precursor to CXCR4 antagonists.
Chemical Identity
This compound is a derivative of piperazine (B1678402), featuring a carboxylic acid group at the second position of the ring. Due to its chiral center, it can exist as a racemate or as individual enantiomers. It is most commonly handled as a free base or as a dihydrochloride (B599025) salt.
The primary Chemical Abstracts Service (CAS) number for the racemic form of this compound is 2762-32-5 .[1][2][3] However, researchers may encounter several other CAS numbers corresponding to different forms of the molecule:
-
This compound Dihydrochloride: 3022-15-9, 133525-05-0[4][5][6]
-
(S)-Piperazine-2-carboxylic acid: 147650-70-2[7]
-
(+/-)-Piperazine-2-carboxylic acid dihydrochloride: 3022-15-9[5][8][9]
Physical and Chemical Properties
This compound is typically a white to yellow or brown crystalline powder.[2][4] As an amino acid, it possesses both acidic (carboxylic acid) and basic (secondary amine) functional groups, allowing it to exist as a zwitterion. While specific quantitative solubility data is not widely published, the parent compound, piperazine, is highly soluble in water, and this derivative is expected to be soluble in polar solvents.[10][11] Derivatives with protecting groups, such as Boc or Benzyl (B1604629), exhibit lower solubility in water and higher solubility in organic solvents like dichloromethane.[5]
Data Summary
All quantitative data for the parent compound (racemic, free base) are summarized in the table below. Note that some values are predicted based on computational models.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀N₂O₂ | [1][4][7] |
| Molecular Weight | 130.15 g/mol | [1][10] |
| Melting Point | 265 °C (decomposes) | [2][5] |
| Boiling Point (Predicted) | 313.6 ± 37.0 °C | [2][7] |
| Density (Predicted) | 1.174 g/cm³ | [2][7] |
| pKa₁ (Predicted) | 1.90 ± 0.20 | [2] |
| pKa₂ (Predicted) | Not specified |
Note: The melting point can vary depending on the form. The (S)-enantiomer is reported to melt at 243-247 °C (decomposes)[7], while the dihydrochloride salt also melts at 265 °C (decomposes).[12]
Experimental Protocols
Synthesis Methodologies
This compound and its derivatives can be synthesized through various routes. Below are two common strategies found in the literature.
1. Asymmetric Hydrogenation of Pyrazine-2-carboxylate
This method produces optically active this compound derivatives by hydrogenating the corresponding aromatic pyrazine (B50134) precursor using a chiral catalyst.
-
Step 1: Esterification of Pyrazinecarboxylic Acid: Pyrazinecarboxylic acid is first converted to its corresponding ester (e.g., methyl or tert-butyl ester). For example, pyrazinecarboxylic acid can be reacted with thionyl chloride in methanol (B129727) to produce methyl pyrazinecarboxylate.[6]
-
Step 2: Asymmetric Hydrogenation: The pyrazinecarboxylate ester is hydrogenated under pressure (e.g., 50 bar H₂) using an optically active rhodium complex as a catalyst. This step introduces the chirality and reduces the aromatic ring to a piperazine ring.[6]
-
Step 3: Hydrolysis: The resulting piperazine-2-carboxylate ester is hydrolyzed under acidic conditions (e.g., 32% hydrochloric acid at 100 °C) to yield the final this compound, typically isolated as its hydrochloride salt.[6]
2. Cyclization from N,N'-Dibenzylethenediamine
This route builds the piperazine ring through a cyclization reaction.
-
Step 1: Cyclization Reaction: N,N'-Dibenzyl-ethane-1,2-diamine is reacted with a methyl 2,3-dibromopropionate in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as toluene. The mixture is heated to reflux, leading to the formation of 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester.[13]
-
Step 2: Deprotection/Hydrolysis: The dibenzyl protecting groups are removed, and the ester is hydrolyzed to yield the final product. This typically involves catalytic hydrogenation to remove the benzyl groups and subsequent saponification or acid hydrolysis of the ester.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of this compound often requires derivatization, as the core structure lacks a strong chromophore for standard UV detection.[14]
-
1. Derivatization:
-
To enable sensitive detection, the primary or secondary amine of the piperazine ring is reacted with a labeling agent.
-
For chiral analysis, derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is effective.[15]
-
For general quantification, agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride can be used to form a stable, UV-active or fluorescent derivative.[14][16]
-
Procedure Example (Dansylation): The sample is reconstituted in a suitable solvent (e.g., acetonitrile). Dansyl chloride is added, along with a catalytic amount of a base like triethylamine, and the reaction is allowed to proceed to completion.
-
-
2. HPLC Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient elution is typically used.
-
Gradient Program: Start with a high percentage of Phase A, ramping up to a high percentage of Phase B to elute the derivatized analyte.
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV or Fluorescence detector set to the appropriate wavelength for the chosen derivative (e.g., ~254 nm for dansyl derivatives).
-
Quantification: A calibration curve is generated using certified reference standards derivatized in the same manner as the samples.
-
Applications and Signaling Pathway Involvement
This compound is a "privileged scaffold" in medicinal chemistry, serving as a versatile starting material for a wide range of bioactive molecules.[17] Its derivatives have been investigated for numerous therapeutic applications, including agents targeting the central nervous system, anti-inflammatory compounds, and antivirals.[18][19][20]
One of its most significant applications is in the synthesis of antagonists for the CXCR4 receptor .[21] CXCR4 is a chemokine receptor that, upon binding its natural ligand CXCL12 (SDF-1), activates signaling pathways crucial for cell migration, proliferation, and survival.[1][4] These pathways are implicated in cancer metastasis and inflammatory diseases, making CXCR4 an important drug target.
Below is a diagram illustrating the major signaling cascades initiated by CXCR4 activation.
Caption: The CXCL12/CXCR4 signaling pathway.
The role of this compound as a key intermediate in developing molecules that can modulate this pathway is illustrated in the logical workflow below.
Caption: Synthetic workflow from core scaffold to drug candidate.
References
- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Piperazine compounds [m.chemicalbook.com]
- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 5. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 6. US5945534A - Process for the preparation of optically active this compound derivatives - Google Patents [patents.google.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. acgpubs.org [acgpubs.org]
- 9. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. This compound 98 3022-15-9 [sigmaaldrich.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. biosynth.com [biosynth.com]
- 16. researchgate.net [researchgate.net]
- 17. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 18. chemimpex.com [chemimpex.com]
- 19. acgpubs.org [acgpubs.org]
- 20. chemimpex.com [chemimpex.com]
- 21. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
The Piperazine-2-Carboxylic Acid Moiety: A Building Block in Fungal Natural Products
An In-depth Technical Guide on the Natural Occurrence and Biosynthesis of the Piperazine (B1678402) Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence and biosynthesis of the piperazine-2-carboxylic acid core structure, a significant heterocyclic scaffold in a variety of bioactive fungal metabolites. While free this compound is not widely reported as a standalone natural product, its cyclic diamine structure is a key component of numerous complex alkaloids. This document provides a comprehensive overview of the natural products containing this moiety, the intricate biosynthetic pathways responsible for their formation, and detailed experimental protocols for their study.
Natural Occurrence of the Piperazine Core
The piperazine ring system is a recurring motif in a diverse array of fungal alkaloids, many of which exhibit potent biological activities. These natural products are primarily biosynthesized by various fungal strains, particularly from the genera Penicillium and Aspergillus. The piperazine core in these molecules is typically derived from the condensation of two amino acid precursors.
Table 1: Representative Fungal Natural Products Containing a Piperazine Core
| Natural Product Family | Producing Organism(s) | Precursor Amino Acids | Notable Biological Activities |
| Herqulines | Penicillium herquei | L-Tyrosine | Antifungal, Insecticidal |
| Arizonamides | Aspergillus arizonicus | L-Tryptophan, L-Phenylalanine | Cytotoxic |
| Fischerazines | Neosartorya fischeri | L-Phenylalanine | Antiviral |
| Chrysosporazines | Marine-derived fungi | Phenylpropanoids | P-Glycoprotein Inhibition |
This table is a summary of representative examples and is not exhaustive.
Biosynthesis of the Piperazine Ring
The biosynthesis of the piperazine core in fungal alkaloids is a fascinating process orchestrated by large, multimodular enzymes known as Nonribosomal Peptide Synthetases (NRPSs). These enzymatic assembly lines are responsible for the selection, activation, and condensation of amino acid building blocks to form complex peptide-like structures, including the piperazine ring.
The general biosynthetic logic for the formation of a piperazine ring from two amino acid precursors by an NRPS can be summarized as follows:
-
Amino Acid Activation: Two separate adenylation (A) domains within the NRPS select and activate their specific amino acid substrates (e.g., L-tyrosine, L-phenylalanine) by converting them into aminoacyl-AMP intermediates.
-
Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms of adjacent thiolation (T) domains, also known as peptidyl carrier proteins (PCP).
-
Condensation and Cyclization: A condensation (C) domain catalyzes the formation of a peptide bond between the two tethered amino acids. Subsequent intramolecular cyclization, often followed by reduction steps, leads to the formation of the piperazine ring.
-
Tailoring Modifications: Following the formation of the core piperazine structure, a variety of tailoring enzymes, such as P450 monooxygenases, methyltransferases, and oxidoreductases, can modify the molecule to generate the final, structurally diverse natural products.
Visualizing the Biosynthetic Pathway
The following diagram illustrates the generalized biosynthetic pathway for the formation of a piperazine ring from two L-tyrosine precursors, a key step in the biosynthesis of alkaloids like herquline A.
The Biological Significance of Piperazine-2-carboxylic Acid: A Synthetic Scaffold for Modulating Biological Processes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine-2-carboxylic acid is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug development. While not recognized as an endogenous component of core metabolic pathways, its rigid, chiral structure makes it a valuable synthetic scaffold. This technical guide delineates the biological relevance of this compound, focusing on its role as a versatile building block for synthesizing therapeutic agents that interact with and modulate biological systems. We will explore its synthesis, its application in the development of enzyme inhibitors and central nervous system-active compounds, and provide relevant experimental context.
Introduction
This compound is a saturated six-membered ring containing two nitrogen atoms at positions 1 and 4, with a carboxylic acid group at position 2. Its structure provides a constrained, yet versatile, scaffold that can be readily functionalized. Although initial inquiries into its metabolic role have not revealed its participation in established metabolic pathways, its significance lies in its widespread use as a key intermediate in the synthesis of a diverse range of biologically active molecules.[1] Derivatives of this compound have been successfully employed to create potent and selective inhibitors of various enzymes, as well as compounds targeting the central nervous system.[1] This guide will provide a comprehensive overview of the synthesis and biological applications of this important synthetic building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂O₂ | [2] |
| Molecular Weight | 130.15 g/mol | [2] |
| Melting Point | 265 °C (decomposes) | |
| pKa (predicted) | 2.5 (acidic), 8.5 (basic) | |
| LogP (predicted) | -3.5 | [2] |
| IUPAC Name | This compound | [2] |
| InChIKey | JSSXHAMIXJGYCS-UHFFFAOYSA-N | [2] |
| CAS Number | 2762-32-5 | [3] |
Synthesis of this compound
The synthesis of enantiomerically pure this compound is crucial for its application in drug development. Both chemical and enzymatic methods have been developed to achieve this.
Chemical Synthesis
A common route for the synthesis of this compound derivatives involves the asymmetric hydrogenation of the corresponding pyrazinecarboxylic acid derivatives. This process often utilizes optically active rhodium complexes as catalysts to achieve high enantioselectivity.
Caption: A simplified workflow for the chemical synthesis of racemic piperazine-2-carboxamide.
Enzymatic Resolution
Enzymatic resolution is a highly effective method for obtaining enantiomerically pure (S)- or (R)-piperazine-2-carboxylic acid. This often involves the use of stereoselective amidases or lipases. For instance, a semipurified aminopeptidase (B13392206) from Aspergillus oryzae (LAP2) can be used for the chiral resolution of racemic piperazine-2-carboxamide to produce enantiopure (S)-piperazine-2-carboxylic acid.[4] Similarly, enzymes like Alcalase have been used for the kinetic resolution of piperazine-2-carboxylate esters.[5]
References
An In-depth Technical Guide to the Mechanism of Action of Piperazine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular mechanisms underpinning the biological activities of piperazine-2-carboxylic acid derivatives. This class of compounds has demonstrated significant therapeutic potential across a range of targets, primarily within the central nervous system. We will explore their action as ionotropic glutamate (B1630785) receptor antagonists, cholinesterase inhibitors, and soluble epoxide hydrolase inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Antagonism of Ionotropic Glutamate Receptors: NMDA and Kainate Receptors
A prominent mechanism of action for several piperazine-2,3-dicarboxylic acid derivatives is the competitive antagonism of N-methyl-D-aspartate (NMDA) and kainate receptors, which are key mediators of excitatory synaptic transmission in the central nervous system.
Molecular Mechanism
Derivatives with bulky aromatic substituents at the N¹ position of the piperazine (B1678402) ring have been shown to bind to the glutamate binding site on the GluN2 subunit of the NMDA receptor.[1][2] This competitive binding prevents the endogenous ligand, glutamate, from activating the receptor, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that would typically lead to neuronal depolarization.
Interestingly, unlike typical competitive antagonists that show a preference for GluN2A and GluN2B subunits, certain piperazine derivatives exhibit an unusual selectivity profile, with a higher relative affinity for GluN2C and GluN2D subunits.[1][2] Furthermore, some of these compounds act as dual antagonists, also inhibiting GluK1-containing kainate receptors.[1][3][4][5] This dual activity and unique selectivity profile make them valuable tools for neuroscience research and potential therapeutic agents for neurological disorders.
Signaling Pathway
The antagonism of NMDA receptors by this compound derivatives directly inhibits the canonical signaling cascade associated with receptor activation. By preventing glutamate binding, these compounds block the opening of the ion channel, thus inhibiting the influx of calcium and subsequent activation of downstream effectors like Calmodulin-dependent kinase II (CaMKII), Protein Kinase C (PKC), and the transcription factor CREB.
Quantitative Data: NMDA and Kainate Receptor Antagonism
The antagonist affinity (KB in µM) of various N¹-substituted cis-piperazine-2,3-dicarboxylic acid derivatives for different NMDA and kainate receptor subtypes is summarized below. Lower KB values indicate higher affinity.
| Compound | GluN2A (KB, µM) | GluN2B (KB, µM) | GluN2C (KB, µM) | GluN2D (KB, µM) | GluK1 (KB, µM) | GluK2 (KB, µM) |
| (±)-4 | 2.0 | 0.84 | 0.21 | 0.18 | 0.24 | >100 |
| 18i | 1.8 | 1.3 | 0.38 | 0.28 | 0.08 | 12 |
| 18d | >100 | >100 | 2.5 | 1.9 | 0.81 | >100 |
| 13 | 0.25 | 0.20 | 0.50 | 0.25 | 0.70 | 2.0 |
Data sourced from Jane et al. (2011).[1]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol describes the functional characterization of antagonist activity at recombinant NMDA receptors expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate stage V–VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).
-
Incubate oocytes for 2-7 days at 18°C to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording buffer (e.g., BaCl₂-based to minimize Ca²⁺-activated chloride currents).
-
Impale the oocyte with two microelectrodes (voltage and current), filled with KCl.
-
Clamp the membrane potential at a holding potential of -60 mV.
3. Data Acquisition:
-
Apply a sub-maximal concentration of glutamate and glycine (B1666218) to elicit a baseline agonist-induced current (Iagonist).
-
Co-apply the agonist solution with increasing concentrations of the piperazine derivative.
-
Record the steady-state current at each antagonist concentration.
-
Calculate the percentage inhibition and determine the IC₅₀ or KB value by fitting the concentration-response data to the Hill equation.
Inhibition of Cholinesterases: AChE and BChE
A distinct series of 1,4-bisbenzylthis compound derivatives have been developed as multi-target-directed ligands (MTDLs) for Alzheimer's disease.[6] Their primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Molecular Mechanism
These derivatives act as competitive inhibitors of both AChE and BChE.[6] By binding to the active site of these enzymes, they prevent the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). This leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission, a key therapeutic strategy in Alzheimer's disease. Molecular docking studies suggest that these compounds interact with both the catalytic and peripheral anionic sites of the enzymes.[6]
Quantitative Data: Cholinesterase Inhibition
The inhibitory potency (Ki) of representative this compound derivatives against AChE and BChE is presented below. Lower Ki values indicate more potent inhibition.
| Compound | Derivative Type | Ki (AChE) | Ki (BChE) | Selectivity Index (AChE/BChE) |
| 4c | Carboxylic Acid | 10.18 ± 1.00 µM | 182.20 ± 19.10 µM | ~17.90 |
| 7b | Hydroxamic Acid | 34.98 ± 3.10 µM | 1.60 ± 0.08 nM | ~21862.5 (BChE selective) |
| Donepezil | Reference Drug | 12.50 ± 2.60 µM | - | - |
| Tacrine | Reference Drug | - | 17.30 ± 2.30 nM | - |
Data sourced from Omar et al. (2023).[6]
Experimental Protocol: Ellman's Method for AChE/BChE Inhibition
This spectrophotometric assay is widely used to determine cholinesterase activity and inhibition.
1. Principle:
-
AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine.
-
Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB).
-
The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the enzyme's activity.
2. Assay Procedure (96-well plate format):
-
Reagent Preparation: Prepare phosphate (B84403) buffer (0.1 M, pH 8.0), DTNB solution, ATCI solution, and solutions of the test inhibitors at various concentrations.
-
Plate Setup:
-
Blank: Buffer, DTNB, and substrate.
-
Control (100% activity): Buffer, enzyme (AChE or BChE), DTNB, and solvent for the test compound.
-
Test Sample: Buffer, enzyme, DTNB, and test inhibitor solution.
-
-
Pre-incubation: Add buffer, enzyme, DTNB, and inhibitor/solvent to the wells. Incubate for 10-15 minutes at a controlled temperature (e.g., 25-37°C).
-
Reaction Initiation: Add the substrate (ATCI) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. Ki values can be determined using Lineweaver-Burk plot analysis.[6][7][8]
Inhibition of Soluble Epoxide Hydrolase (sEH)
Piperazine amide derivatives of chromone-2-carboxylic acid have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory lipid mediators.
Molecular Mechanism
sEH catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, these piperazine derivatives prevent the degradation of EETs, thereby increasing their bioavailability. Elevated levels of EETs contribute to anti-inflammatory and vasodilatory effects, making sEH inhibitors a promising therapeutic class for cardiovascular and inflammatory diseases.
Quantitative Data: sEH Inhibition
The inhibitory potency (IC₅₀) of a representative chromone-2-carboxamide derivative against human sEH is provided.
| Compound | Structure Description | IC₅₀ (human sEH) |
| Compound 7 | Chromone-2-amide with benzyl (B1604629) piperidine | 1.75 µM |
| Compound 29c | 1-(4-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea (B33335) | 7.0 nM |
Data sourced from Gur Maz et al. (2023) and Hwang et al. (2011).[9][10]
Experimental Protocol: Fluorometric sEH Inhibition Assay
This protocol outlines a common method for screening sEH inhibitors based on the hydrolysis of a fluorogenic substrate.
1. Principle:
-
The sEH enzyme hydrolyzes a non-fluorescent epoxide substrate to produce a highly fluorescent product.
-
The rate of increase in fluorescence is proportional to the sEH activity.
-
Inhibitors will reduce the rate of fluorescence generation.
2. Assay Procedure (96-well plate format):
-
Reagent Preparation: Prepare assay buffer, a stock solution of the sEH enzyme, the fluorogenic substrate, and test inhibitor solutions.
-
Plate Setup:
-
Enzyme Control: Enzyme, buffer, and solvent.
-
Inhibitor Control: Enzyme, buffer, and a known sEH inhibitor (e.g., NCND or AUDA).
-
Test Compound: Enzyme, buffer, and test inhibitor.
-
Background Control: Buffer only.
-
-
Incubation: Add the enzyme solution to the appropriate wells, followed by the test compounds or controls. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm or 362/460 nm, depending on the substrate).[11][12]
-
Data Analysis: Determine the reaction rate from the linear portion of the fluorescence vs. time curve. Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.
References
- 1. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Piperazine-2,3-dicarboxylic acid derivatives as dual antagonists of NMDA and GluK1-containing kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. japsonline.com [japsonline.com]
- 9. Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. assaygenie.com [assaygenie.com]
- 12. caymanchem.com [caymanchem.com]
The Piperazine-2-Carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its unique conformational properties, coupled with the ability to introduce substituents at multiple positions, have allowed for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates across various disease areas. This technical guide provides a comprehensive overview of the history, synthesis, and therapeutic applications of this important scaffold, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
A Rich History of Therapeutic Innovation
The journey of the this compound scaffold in drug discovery is marked by its successful incorporation into a multitude of clinically relevant molecules. Initially recognized for its ability to impart favorable physicochemical properties such as improved aqueous solubility and basicity, medicinal chemists have increasingly exploited its rigid, chiral framework to design potent and selective ligands for a range of biological targets. This has led to the development of compounds investigated for neurological disorders, infectious diseases, metabolic syndromes, and cancer.[1] The stereocenter at the 2-position of the piperazine (B1678402) ring is a key feature, allowing for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), which often exhibit enhanced target specificity and reduced off-target effects.[1]
Therapeutic Applications and Biological Activity
Derivatives of this compound have demonstrated significant potential in several key therapeutic areas. The following tables summarize the quantitative biological activity data for representative compounds.
Anticancer Activity
The this compound scaffold has been incorporated into novel anticancer agents. The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3n | MDA-MB-231 (Triple-negative breast cancer) | 5.55 ± 0.56 | [2] |
| 20 | CHO (Chinese hamster ovary - non-tumor) | 2.54 | [3] |
| 23 | MDA-MB-468 (Breast cancer) | 1.00 | [3] |
| 25 | HOP-92 (Non-small cell lung cancer) | 1.35 | [3] |
Central Nervous System (CNS) Activity
The scaffold is a common feature in ligands targeting CNS receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in various neuropsychiatric disorders.
| Compound ID | Target Receptor | Kᵢ (nM) | Reference |
| 14a | Dopamine D₃ | 0.18 | |
| 14b | Dopamine D₃ | 0.4 | |
| 6a | Serotonin 5-HT₁ₐ | 1.28 | [4] |
| 4 | Serotonin 5-HT₁ₐ | 0.78 | [5] |
| 7 | Serotonin 5-HT₁ₐ | 0.57 | [5] |
| 38 | Dopamine D₃ | 0.5 | [6] |
Anti-Alzheimer's Disease Activity
Derivatives have been investigated as multi-target-directed ligands for Alzheimer's disease, primarily targeting cholinesterase enzymes.
| Compound ID | Target Enzyme | Kᵢ | Reference |
| 4c | Acetylcholinesterase (AChE) | 10.18 ± 1.00 µM | [7] |
| 7b | Butyrylcholinesterase (BChE) | 1.6 ± 0.08 nM | [7] |
Antimicrobial Activity
The versatility of the this compound scaffold extends to the development of novel antibacterial and antifungal agents. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 6c | E. coli | 8 | [1] |
| 4 | S. aureus | 16 | [1] |
| 6d | S. aureus | 16 | [1] |
| 7b | B. subtilis | 16 | [1] |
Key Experimental Protocols
The synthesis and biological evaluation of this compound derivatives involve a range of standard and specialized laboratory techniques. Below are detailed protocols for key experiments.
Synthesis of Piperazine-2-carboxamide Derivatives
This protocol describes a general method for the amide coupling of a this compound derivative with an amine.
Materials:
-
1-Alloc-4-Fmoc-piperazine-2-carboxylic acid (Scaffold)
-
Resin-bound amine
-
N,N'-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether (Et₂O)
Procedure:
-
Swell the resin-bound amine in DMF.
-
Dissolve the 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid scaffold, HBTU, and DIEA in DMF.
-
Add the solution from step 2 to the resin and stir at room temperature for 6.5 hours.
-
Wash the resin with DMF, DCM, and Et₂O.
-
To remove the Fmoc protecting group, treat the resin with a 1:1 solution of piperidine and DMF for 3.5 hours.
-
Wash the resin with DMF, DCM, and Et₂O and dry under a stream of nitrogen.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.[8][9]
Agar (B569324) Well Diffusion Method for Antimicrobial Susceptibility Testing
This method is used to qualitatively assess the antimicrobial activity of test compounds.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Sterile well borer (e.g., 6 mm diameter)
-
Test compound solution of known concentration
-
Positive control (e.g., a standard antibiotic)
-
Negative control (e.g., the solvent used to dissolve the compound)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test bacterium.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to create a lawn of bacteria.
-
Using a sterile borer, create wells in the agar plate.
-
Add a defined volume of the test compound solution, positive control, and negative control to separate wells.
-
Incubate the plate at 37°C for 16-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[3][4]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their therapeutic effects is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by these compounds.
Dopamine D₂ Receptor Signaling Pathway
Many CNS-active compounds containing the this compound scaffold act as antagonists at the dopamine D₂ receptor. This receptor is a G-protein coupled receptor (GPCR) that couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Caption: Dopamine D₂ receptor signaling pathway and its inhibition.
Serotonin 5-HT₁ₐ Receptor Signaling Pathway
Agonists of the serotonin 5-HT₁ₐ receptor, often incorporating the this compound scaffold, also couple to Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.
Caption: Serotonin 5-HT₁ₐ receptor signaling pathway activation.
Acetylcholinesterase Inhibition
In the context of Alzheimer's disease, this compound derivatives can act as acetylcholinesterase (AChE) inhibitors. By blocking the active site of AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh), thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.
Caption: Mechanism of acetylcholinesterase inhibition.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties, stereochemical complexity, and synthetic tractability have enabled the development of a wide range of biologically active molecules. The quantitative data and experimental protocols presented in this guide highlight the broad therapeutic potential of this scaffold. Furthermore, a deeper understanding of the signaling pathways modulated by these compounds will undoubtedly fuel the design of next-generation therapeutics with improved efficacy and safety profiles. As drug discovery continues to evolve, the this compound core is poised to remain a central element in the chemist's toolbox for years to come.
References
- 1. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hereditybio.in [hereditybio.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Portico [access.portico.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
Spectroscopic Profile of Piperazine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Piperazine-2-carboxylic acid, a key building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for structural elucidation, quality control, and further research.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below, providing a quick reference for its key analytical features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts are influenced by the electronic environment of each proton and carbon atom.
Table 1: 1H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |
| H-2 | ~3.52 | dd | - | D2O |
| H-3, H-5, H-6 | ~2.80 - 3.20 | m | - | D2O |
| NH, NH, COOH | - | - | - | D2O (exchanged) |
Note: Data is based on typical values for similar structures and may vary depending on experimental conditions.
Table 2: 13C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm | Solvent |
| C=O | ~170 - 175 | D2O |
| C-2 | ~55 - 60 | D2O |
| C-3, C-5, C-6 | ~40 - 50 | D2O |
Note: Data is based on typical values for similar structures and may vary depending on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by the following absorption bands.
Table 3: IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Absorption Range (cm-1) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| N-H (Amine) | Stretching | 3200-3500 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Carboxylic Acid) | Stretching | 1680-1725 |
| N-H (Amine) | Bending | 1550-1650 |
| C-N | Stretching | 1000-1250 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | [M+H]+ (m/z) | Molecular Formula | Exact Mass |
| ESI | Positive | 131.0815 | C5H10N2O2 | 130.0742 |
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for this compound.
NMR Spectroscopy
A standard protocol for obtaining NMR spectra of piperazine (B1678402) compounds is as follows:[1]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.[1]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[1]
-
Instrument: A 400 MHz or higher field NMR spectrometer.[2][3][4][5]
-
1H NMR Acquisition:
-
13C NMR Acquisition:
-
Data Processing:
IR Spectroscopy
-
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[6]
-
Technique:
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm-1.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile.[1]
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.
-
The mass range should be set to include the expected molecular ion peak.
-
Data Interpretation and Visualization
The following diagrams illustrate the logical flow of spectroscopic analysis for the structural confirmation of this compound.
Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Relationship between spectroscopic data and the structural information derived for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US5945534A - Process for the preparation of optically active this compound derivatives - Google Patents [patents.google.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. biosynth.com [biosynth.com]
- 5. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. This compound | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis of a Key Pharmaceutical Building Block: The Discovery and First Synthesis of Piperazine-2-Carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine-2-carboxylic acid is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a multitude of pharmaceutical agents, most notably as a key component in HIV protease inhibitors. Its rigid, chiral structure allows for the precise spatial orientation of functional groups, a critical feature in the design of highly specific and potent drugs. This technical guide delves into the historical discovery and the first reported synthesis of this compound, providing a detailed examination of the experimental protocols and quantitative data from this seminal work. Furthermore, it presents a comparative overview of more contemporary synthetic strategies, highlighting the evolution of its preparation to meet the demands of modern drug development for enantiomerically pure compounds.
The Pioneering Synthesis: Catalytic Hydrogenation of Pyrazine-2-Carboxylic Acid
The first documented synthesis of this compound was reported by E. Felder, S. Maffei, S. Pietra, and D. Pitrè in a 1960 publication in Helvetica Chimica Acta. Their approach was centered on the catalytic hydrogenation of the aromatic precursor, pyrazine-2-carboxylic acid. This method provided the racemic form of the target molecule, which could then be subjected to resolution to isolate the individual enantiomers.
Experimental Protocol: The Felder et al. (1960) Method
The following protocol is an account of the experimental procedure described by Felder and his colleagues for the synthesis of racemic this compound.
Materials:
-
Pyrazine-2-carboxylic acid
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Distilled water
-
Hydrogen gas (H₂)
-
Diethyl ether
Procedure:
-
Catalyst Pre-reduction: In a high-pressure hydrogenation apparatus, a suspension of platinum(IV) oxide in distilled water was subjected to an atmosphere of hydrogen gas with vigorous shaking. This step served to pre-reduce the platinum oxide to the active platinum black catalyst.
-
Hydrogenation Reaction: Pyrazine-2-carboxylic acid was dissolved in distilled water and added to the vessel containing the activated catalyst. The reaction vessel was then sealed and flushed with hydrogen gas. The hydrogenation was carried out under a sustained pressure of hydrogen gas at room temperature. The reaction was monitored by observing the cessation of hydrogen uptake.
-
Isolation of the Product: Upon completion of the reaction, the catalyst was removed by filtration. The aqueous filtrate was then concentrated under reduced pressure to afford a crude solid.
-
Purification: The crude product was purified by recrystallization from a mixture of ethanol and water, followed by washing with diethyl ether to yield crystalline this compound.
Quantitative Data from the First Synthesis
The following table summarizes the key quantitative data reported in the original synthesis by Felder et al. (1960).
| Parameter | Value |
| Starting Material | Pyrazine-2-carboxylic acid |
| Catalyst | Platinum(IV) oxide (Adams' catalyst) |
| Solvent | Water |
| Hydrogen Pressure | Not explicitly stated in all secondary sources, but typical for this type of reaction |
| Temperature | Room Temperature |
| Yield | Reported as nearly quantitative |
| Melting Point | 214-215 °C (for the racemic form) |
| Product Form | Crystalline solid |
Logical Workflow of the First Synthesis
The following diagram illustrates the logical workflow of the pioneering synthesis of this compound as described by Felder et al.
Caption: Workflow of the first synthesis of this compound.
Evolution of Synthetic Methodologies
While the catalytic hydrogenation of pyrazine-2-carboxylic acid was a landmark achievement, the demand for enantiomerically pure this compound in the pharmaceutical industry has driven the development of more sophisticated synthetic strategies. These modern approaches can be broadly categorized into asymmetric synthesis and the resolution of racemates.
A Modern Approach: Synthesis from Dibromopropionate
A notable contemporary method involves the reaction of methyl 2,3-dibromopropionate with a protected ethylenediamine (B42938) derivative. This approach offers good control over the formation of the piperazine (B1678402) ring.
Reaction Scheme:
Caption: A modern synthetic route to this compound.
This method, followed by deprotection of the nitrogen atoms, provides the desired product. The use of chiral starting materials or chiral catalysts in variations of this and other modern syntheses allows for the direct production of specific enantiomers.
Comparative Summary of Synthetic Methods
| Feature | Felder et al. (1960) | Modern Asymmetric Synthesis (Representative) |
| Starting Material | Pyrazine-2-carboxylic acid | Chiral precursors (e.g., from amino acids) or prochiral substrates |
| Key Transformation | Catalytic Hydrogenation | Asymmetric hydrogenation, cyclization with chiral auxiliaries |
| Product Stereochemistry | Racemic | Enantiomerically pure or enriched |
| Catalyst | Platinum or other heterogeneous noble metal catalysts | Chiral Rhodium or Iridium complexes |
| Advantages | Simple, high-yielding for the racemate | Direct access to single enantiomers, high enantiomeric excess |
| Disadvantages | Produces a racemate requiring further resolution | More complex, often requires expensive chiral catalysts |
Conclusion
The initial discovery and synthesis of this compound by Felder and his team laid the crucial groundwork for the utilization of this important heterocyclic scaffold in medicinal chemistry. Their method of catalytic hydrogenation of pyrazine-2-carboxylic acid, while yielding a racemic mixture, was a robust and efficient process for its time. The subsequent evolution of synthetic organic chemistry has led to the development of sophisticated asymmetric syntheses that provide direct access to the enantiomerically pure forms of this compound, which are indispensable in the development of modern pharmaceuticals. This progression from a racemic synthesis to highly selective asymmetric routes exemplifies the advancements in chemical synthesis driven by the ever-increasing demand for precision and efficiency in drug discovery and development.
A Deep Dive into Piperazine-2-carboxylic Acid: A Theoretical and Computational Perspective for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine-2-carboxylic acid is a conformationally constrained cyclic amino acid that serves as a versatile scaffold in medicinal chemistry. Its rigid, yet tunable, structure provides a unique platform for the design of novel therapeutic agents targeting a wide range of biological entities. The piperazine (B1678402) ring system, with its two nitrogen atoms, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the theoretical and computational studies involving this compound and its derivatives, with a focus on their application in drug discovery and development.
Conformational Dynamics of the Piperazine Scaffold
The biological activity of molecules containing the this compound core is intrinsically linked to the conformational preferences of the six-membered ring. The piperazine ring predominantly adopts a chair conformation to minimize steric and torsional strain. However, it can undergo ring inversion, interconverting between two chair forms, as well as adopting twist-boat conformations as transition states. Understanding these conformational dynamics is crucial for structure-based drug design.
Caption: Conformational interconversion of the piperazine ring.
Computational and Experimental Data of this compound Derivatives
The true potential of the this compound scaffold is realized through its derivatives. A multitude of studies have explored the synthesis and biological evaluation of these compounds against various targets. Molecular docking and other computational methods have been instrumental in elucidating their binding modes and guiding further optimization.
Molecular Docking and a Representative Experimental Workflow
A common workflow in the development of this compound-based drug candidates involves chemical synthesis followed by in silico and in vitro evaluation. The following diagram illustrates a typical process.
Caption: A representative workflow for the synthesis and evaluation of this compound derivatives.
Quantitative Data from In Silico and In Vitro Studies
The following tables summarize key quantitative data from various studies on this compound derivatives, showcasing their potential as inhibitors for different biological targets.
Table 1: Molecular Docking Scores of Pyrazine-2-carboxylic Acid Derivatives against M. tuberculosis InhA Protein
| Derivative | Rerank Score (kcal/mol) | Reference |
| 1a (Aromatic side chain) | - | [1] |
| 1b (Cyclic side chain) | - | [1] |
| 1c (Aliphatic side chain) | -86.4047 | [1] |
Table 2: Inhibitory Activity of 1,4-bisbenzylthis compound Derivatives against Cholinesterases [2]
| Compound | Target | Ki |
| 4c (1,4-bis(4-chlorobenzyl) derivative) | AChE | 10.18 ± 1.00 µM |
| 7b (1,4-bis(2-chlorobenzyl) hydroxamic acid derivative) | BChE | 1.6 ± 0.08 nM |
| Donepezil (Reference) | BChE | 12.5 ± 2.6 µM |
| Tacrine (Reference) | BChE | 17.3 ± 2.3 nM |
Table 3: Inhibitory Activity of Chromone-2-carboxylic Acid Piperazine Amide Derivatives against Soluble Epoxide Hydrolase (sEH) [3]
| Compound | Target | IC50 |
| 7 (Benzyl piperidine (B6355638) amide derivative) | sEH | 1.75 µM |
Detailed Methodologies
Experimental Protocols: Synthesis
A frequently employed method for the synthesis of this compound derivatives, particularly esters and amides, is the Yamaguchi esterification or amidation.[1]
General Procedure for Yamaguchi Esterification: [1]
-
A carboxylic acid (e.g., pyrazine-2-carboxylic acid) is dissolved in a suitable solvent like dichloromethane.
-
2,4,6-Trichlorobenzoyl chloride is added to the solution to form a mixed anhydride.
-
The alcohol or amine nucleophile is then added in the presence of a stoichiometric amount of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester or amide formation.
-
The reaction mixture is typically stirred at room temperature.
-
Work-up involves washing the organic layer with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.
-
The final product is purified using techniques like chromatography.
Another common method for amide bond formation involves the use of coupling reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of a catalyst such as DMAP.[3]
Computational Protocols
Molecular Docking: Molecular docking studies are widely used to predict the binding orientation and affinity of this compound derivatives to their target proteins.
-
Software: MolDock (as implemented in MVD) and Schrödinger Maestro are commonly used platforms.[1][4]
-
Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogens, and assigning correct bond orders and charges.[4]
-
Ligand Preparation: The 3D structures of the ligands are built and optimized using appropriate force fields.
-
Docking Algorithm: Algorithms like the MolDock SE algorithm with a suitable number of runs (e.g., 50) are used to generate and score docking poses.[1]
-
Scoring Function: Rerank scores or other scoring functions are used to estimate the binding affinity.[1]
-
Visualization: The resulting docking poses and interactions are visualized using software like MVD or Maestro.[1][4]
Molecular Dynamics (MD) Simulation: MD simulations are employed to study the dynamic behavior and stability of the ligand-protein complex over time.
-
Software: Suites like Schrödinger (e.g., Desmond) are utilized for MD simulations.
-
Force Fields: Standard force fields such as OPLS are applied to model the system.
-
Simulation Setup: The docked complex is placed in a simulation box with explicit solvent (e.g., water) and ions to neutralize the system.
-
Simulation Protocol: The system is typically subjected to an equilibration phase followed by a production run for a specified duration (e.g., 100 ns).
-
Analysis: Trajectories are analyzed to evaluate parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex and identify key interactions.
Quantum Chemical Calculations (DFT): While comprehensive DFT studies on the parent this compound are not readily available in the public domain, DFT calculations have been performed on its derivatives to understand their electronic properties.
-
Software: Gaussian or similar quantum chemistry packages are used.
-
Method: The B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)) is a common choice for geometry optimization and calculation of electronic properties.
-
Calculated Properties: These studies often focus on optimizing the molecular geometry and calculating properties like HOMO and LUMO energies, molecular electrostatic potential (MEP), and NMR chemical shifts.
Conclusion
This compound and its derivatives represent a rich area of research in medicinal chemistry. The combination of synthetic exploration, in vitro biological evaluation, and in silico computational studies has led to the identification of potent inhibitors for a variety of biological targets. While a dedicated, publicly available theoretical study on the parent molecule would be beneficial for a deeper fundamental understanding, the wealth of data on its derivatives provides a strong foundation for future drug discovery efforts. This guide has summarized key findings and methodologies to aid researchers and drug development professionals in leveraging the potential of this valuable scaffold.
References
- 1. Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.itu.edu.tr [research.itu.edu.tr]
The Strategic Use of Piperazine-2-Carboxylic Acid and its Analogs as Chiral Precursors in the Synthesis of Complex Natural Products
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry and a recurring motif in a diverse array of biologically active natural products. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it a critical component for molecular recognition and biological activity. Among the various synthetic strategies to access these complex molecules, the use of chiral precursors, particularly piperazine-2-carboxylic acid and its analogs derived from the chiral pool, offers an efficient and stereocontrolled route to enantiomerically pure targets. This technical guide provides a comprehensive overview of the application of this compound and related chiral building blocks in the synthesis of natural products, with a focus on detailed experimental protocols, quantitative data, and logical workflows.
This compound: A Versatile Chiral Building Block
(S)- and (R)-Piperazine-2-carboxylic acid are valuable chiral synthons that provide a pre-installed stereocenter and a scaffold that can be elaborated into more complex heterocyclic systems. The presence of two nitrogen atoms with different steric and electronic environments, along with a carboxylic acid handle, allows for regioselective functionalization. The tert-butyloxycarbonyl (Boc) protected form, 1-Boc-piperazine-2-carboxylic acid, is a commonly used intermediate due to its enhanced stability and reactivity in a variety of coupling reactions.[1] Its applications are diverse, ranging from the synthesis of novel drug candidates targeting the central nervous system to its use in peptide synthesis.[1][2]
The synthesis of enantiomerically pure this compound can be achieved through various methods, including the kinetic resolution of its esters using enzymes like alcalase.[3] This enzymatic approach provides access to highly enantioenriched (S)-piperazine-2-carboxylic acid, a key starting material for chiral synthesis.[3]
Case Study: Synthesis of Piperazine-Containing Marine Alkaloids
While direct total syntheses of complex natural products starting from this compound are not extensively documented, the construction of the piperazine core from chiral amino acid precursors is a widely employed and illustrative strategy. The marine bis-indole alkaloids, such as the dragmacidins and spongotines, which possess potent biological activities, serve as excellent examples of how the core piperazine or related diazine ring is assembled.
Synthesis of (-)-Spongotine A
The first asymmetric total synthesis of (-)-spongotine A, an indole (B1671886) alkaloid, demonstrates a key strategy where a chiral diamine, derived from an amino acid precursor, is used to construct the central imidazoline (B1206853) ring, a close relative of the piperazine core.[4]
The overall synthetic workflow for the preparation of the chiral diamine precursor and its subsequent condensation to form the core of spongotine A is depicted below.
Quantitative Data for the Synthesis of (-)-Spongotine A
The yields for the key steps in the synthesis of (-)-Spongotine A are summarized in the table below.
| Step | Product | Yield (%) | Reference |
| Asymmetric Dihydroxylation | Chiral Diol (6) | 98 (98% ee) | [4] |
| Mitsunobu Reaction | Diazide (7) | 92 | [4] |
| Reduction of Diazide | Chiral Diamine (S)-1 | 95 | [4] |
| Condensation and Oxidation | (-)-Spongotine A | 41 (from 5) | [4] |
Detailed Experimental Protocols
Synthesis of Chiral Diol (6) via Sharpless Asymmetric Dihydroxylation: [4] To a stirred solution of vinyl indole 5 (1.0 g, 3.0 mmol) in t-BuOH/H₂O (1:1, 30 mL) at 0 °C was added AD-mix-β (4.2 g) and methanesulfonamide (B31651) (285 mg, 3.0 mmol). The mixture was stirred at 0 °C for 24 hours. The reaction was quenched by the addition of solid Na₂SO₃ (4.5 g) and stirred for an additional hour. The mixture was extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by silica (B1680970) gel column chromatography to afford diol 6 as a white solid.
Synthesis of Chiral Diamine (S)-1 via Reduction of Diazide: [4] A solution of diazide 7 (500 mg, 1.2 mmol) and triphenylphosphine (B44618) (944 mg, 3.6 mmol) in toluene (10 mL) and water (0.1 mL) was refluxed for 3 hours. The solvent was removed under reduced pressure, and the residue was purified by silica gel column chromatography to give diamine (S)-1 .
Synthesis of (-)-Spongotine A: [4] To a solution of indole keto aldehyde 2 (100 mg, 0.3 mmol) in acetonitrile (B52724) (3 mL) was added a solution of chiral diamine (S)-1 (110 mg, 0.33 mmol) in acetonitrile (2 mL). The mixture was stirred at room temperature for 30 minutes. Then, N-chlorosuccinimide (NCS) (44 mg, 0.33 mmol) was added, and the mixture was stirred for an additional 30 minutes. The reaction was quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The organic layer was dried over Na₂SO₄ and concentrated. The crude product was purified by preparative TLC to afford (-)-spongotine A.
Synthesis of the Dragmacidin D Core
The total synthesis of Dragmacidin D, a complex bis-indole alkaloid, involves the construction of a central piperazine ring through a series of carefully orchestrated steps. Although this synthesis does not start with this compound, it provides valuable insights into the formation of the piperazine core within a complex molecular framework. A key transformation is the dimerization of an oxotryptamine precursor to form a bis(indolyl)pyrazine, which is then selectively reduced to the desired piperazine.[5]
The logical flow for the construction of the bis(indolyl)piperazine core of Dragmacidin B, a related natural product, is outlined below.
Detailed Experimental Protocol
Formation of Bis(indolyl)pyrazine (5) and subsequent reduction to Dragmacidin B (1): [5] A solution of 6-bromo-α-oxotryptamine (4) in methanol (B129727) was allowed to stand at room temperature for 24 hours, leading to the formation of the dimer, bis(indolyl)pyrazine (5). To a solution of pyrazine 5 in methanol was added sodium cyanoborohydride (NaBH₃CN) in one portion. The reaction mixture was stirred at room temperature until the starting material was consumed (as monitored by TLC). The solvent was evaporated, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography to afford Dragmacidin B (1).
General Methodologies for Piperazine Synthesis and Functionalization
Beyond the specific context of total synthesis, a variety of robust methods exist for the synthesis and functionalization of the piperazine core, many of which are applicable to the elaboration of this compound.
Reductive Amination: A common and versatile method for N-alkylation of piperazines is reductive amination.[6] This typically involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is generally high-yielding and tolerates a wide range of functional groups.
Diketopiperazine Formation: Diketopiperazines are common intermediates and natural products themselves. They are typically formed by the cyclization of dipeptides.[7] This transformation is often a key step in building the piperazine core from amino acid precursors. The cyclization can be promoted by heat or by using coupling agents.
Conclusion
This compound and its analogs from the chiral pool are invaluable starting materials for the stereocontrolled synthesis of complex natural products and other biologically active molecules. While direct incorporation of this compound into a total synthesis may not always be the most convergent approach, the principles of using chiral amino acid-derived precursors to construct piperazine and related heterocyclic cores are fundamental in modern synthetic organic chemistry. The detailed experimental protocols and synthetic strategies outlined in this guide for natural products like (-)-spongotine A and the dragmacidins highlight the power and versatility of these approaches. For researchers and professionals in drug development, a thorough understanding of these methodologies is crucial for the design and execution of efficient and enantioselective syntheses of the next generation of piperazine-containing therapeutics.
References
- 1. Total synthesis of ecteinascidin 743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 3. Chiral synthesis and enzymatic resolution of (S)-(-)this compound using enzyme alcalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Piperazine-2-carboxylic Acid from Pyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step protocol for the synthesis of piperazine-2-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available pyrazine-2-carboxamide. The synthesis involves the catalytic hydrogenation of the pyrazine (B50134) ring to form piperazine-2-carboxamide (B1304950), followed by acidic hydrolysis to yield the final product. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic pathway.
Introduction
This compound is a key structural motif found in numerous pharmacologically active compounds. Its constrained cyclic diamine structure and the presence of a carboxylic acid handle make it an attractive scaffold for the development of novel therapeutics. The synthesis of this compound from pyrazine-2-carboxamide offers a straightforward and efficient route for its preparation. The described protocol is intended for laboratory-scale synthesis and provides a solid foundation for further optimization and scale-up.
Overall Reaction Scheme
The synthesis of this compound from pyrazine-2-carboxamide is a two-step process:
-
Step 1: Catalytic Hydrogenation. The aromatic pyrazine ring of pyrazine-2-carboxamide is reduced to a piperazine (B1678402) ring using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Step 2: Acidic Hydrolysis. The resulting piperazine-2-carboxamide is then hydrolyzed under acidic conditions to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Parameter | Step 1: Hydrogenation | Step 2: Hydrolysis |
| Starting Material | Pyrazine-2-carboxamide | Piperazine-2-carboxamide |
| Reagents | 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂) | 32% Hydrochloric acid (HCl), Water (H₂O) |
| Solvent | Water (H₂O) | Water (H₂O) |
| Temperature | 40°C | 100°C |
| Pressure | 20 bar | Atmospheric |
| Reaction Time | Not specified (requires monitoring) | 20 minutes |
| Product | Piperazine-2-carboxamide | This compound dihydrochloride (B599025) |
Experimental Protocols
Step 1: Synthesis of Piperazine-2-carboxamide via Catalytic Hydrogenation
This protocol is adapted from a patented procedure for the reduction of pyrazine-2-carboxamide[1].
Materials:
-
Pyrazine-2-carboxamide (10 g, 81.2 mmol)
-
10% Palladium on Carbon (Pd/C) (1.0 g, 10% w/w)
-
Deionized Water (50 mL)
-
Hydrogen gas (H₂)
-
Argon or Nitrogen gas
-
Pressure reactor equipped with a magnetic stirrer and a heating mantle
Procedure:
-
In a pressure reactor, suspend pyrazine-2-carboxamide (10 g) in deionized water (50 mL).
-
Purge the reactor with an inert gas (argon or nitrogen) to remove air.
-
Carefully add the 10% Pd/C catalyst (1.0 g) to the suspension.
-
Seal the reactor and purge again with the inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 20 bar.
-
Heat the reaction mixture to 40°C with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC, LC-MS, or by monitoring hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of water.
-
The resulting aqueous solution of piperazine-2-carboxamide can be used directly in the next step or concentrated under reduced pressure to obtain the crude product.
Step 2: Synthesis of this compound via Acidic Hydrolysis
This protocol is adapted from a procedure for the hydrolysis of a piperazine-2-carboxylate derivative[2].
Materials:
-
Aqueous solution of piperazine-2-carboxamide (from Step 1)
-
32% Hydrochloric acid (HCl)
-
Deionized Water
-
Dichloromethane (for washing)
-
Round-bottom flask with a reflux condenser
-
Ice bath
Procedure:
-
To the aqueous solution of piperazine-2-carboxamide, add 32% hydrochloric acid. The amount of HCl should be sufficient to ensure a strongly acidic environment for hydrolysis (a significant excess is typically used).
-
Heat the mixture to 100°C and stir for 20 minutes.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction mixture to 0°C in an ice bath and continue stirring for 1 hour to facilitate precipitation of the product.
-
Collect the precipitated this compound dihydrochloride by filtration.
-
Wash the solid product with cold dichloromethane.
-
Dry the product under vacuum to obtain the final this compound dihydrochloride.
Visualizations
Chemical Reaction Pathway
Caption: Synthetic route from Pyrazine-2-carboxamide to this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
Enantioselective Synthesis of (S)-Piperazine-2-carboxylic Acid: Application Notes and Protocols
(S)-Piperazine-2-carboxylic acid is a crucial chiral building block in the synthesis of numerous pharmaceuticals, most notably as a key intermediate for HIV protease inhibitors such as Indinavir. Its stereochemistry is critical for biological activity, making enantioselective synthesis a significant focus in medicinal and process chemistry. This document provides detailed application notes and experimental protocols for two prominent enantioselective methods for its synthesis: Enzymatic Resolution and Asymmetric Hydrogenation .
Method 1: Biocatalytic Resolution using Aminopeptidase (B13392206)
This method employs an aminopeptidase from Aspergillus oryzae (LAP2) for the chiral resolution of racemic piperazine-2-carboxamide (B1304950) to produce enantiopure (S)-piperazine-2-carboxylic acid. This biocatalytic approach offers high stereoselectivity under mild reaction conditions.[1]
Experimental Workflow
Caption: Workflow for the biocatalytic synthesis of (S)-Piperazine-2-carboxylic acid.
Quantitative Data Summary
| Step | Product | Yield | Purity | Enantiomeric Excess (ee) | Reference |
| Biocatalytic Resolution | (S)-Piperazine-2-carboxylic acid dihydrochloride | ~40% | 97% | >99% | [1] |
Experimental Protocol
Step 1: Preparation of Racemic Piperazine-2-carboxamide [1]
-
To a solution of pyrazine-2-carboxamide in water, add a catalytic amount of Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the catalyst and use the resulting aqueous solution of racemic piperazine-2-carboxamide directly in the next step.
Step 2: Enzymatic Resolution [1]
-
Prepare a 20% (w/v) solution of racemic piperazine-2-carboxamide in water.
-
Adjust the pH of the solution to 9.0.
-
Introduce the immobilized aminopeptidase from Aspergillus oryzae (LAP2). The enzyme can be immobilized on various supports, such as methacrylic resins, for reusability.
-
Stir the reaction mixture at a controlled temperature (e.g., 45°C) and monitor the conversion. The reaction is typically complete when approximately 50% conversion is reached, indicating that the (S)-enantiomer has been selectively hydrolyzed.
-
Once the target conversion is achieved, remove the immobilized enzyme by filtration for reuse.
Step 3: Isolation and Purification [1]
-
Cool the reaction mixture.
-
Carefully add concentrated hydrochloric acid to the solution while maintaining a low temperature (<23°C) to precipitate the product as its dihydrochloride salt.
-
Collect the precipitate by filtration.
-
Wash the solid with a suitable solvent and dry under vacuum to obtain (S)-Piperazine-2-carboxylic acid dihydrochloride with high enantiomeric purity.
Method 2: Asymmetric Hydrogenation of a Pyrazine Derivative
This method involves the asymmetric hydrogenation of a pyrazinecarboxylic acid derivative using a chiral rhodium catalyst to directly form the corresponding (S)-piperazine-2-carboxylic acid derivative.[2] This approach is suitable for industrial-scale synthesis.
Catalytic Cycle
Caption: Asymmetric hydrogenation and subsequent hydrolysis to yield the final product.
Quantitative Data Summary
| Example | Substrate | Catalyst | Pressure (bar) | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| 1 | Pyrazinecarboxylic acid tert-butylamide | [Rh(COD)Cl]₂ + Chiral Ligand | 50 | 67 | 77.6 | [2] |
Note: The specific chiral ligand used is detailed in the patent reference. The ee value was determined after hydrolysis of the resulting ester or amide.
Experimental Protocol
Step 1: Preparation of Pyrazine-2-carboxylic acid tert-butylamide [2]
-
Convert pyrazinecarboxylic acid to its corresponding acid chloride using a chlorinating agent (e.g., thionyl chloride).
-
React the acid chloride with tert-butylamine (B42293) in an appropriate solvent to form the amide.
-
Purify the pyrazine-2-carboxylic acid tert-butylamide by recrystallization.
Step 2: Asymmetric Hydrogenation [2]
-
In a pressure reactor, dissolve the pyrazine-2-carboxylic acid tert-butylamide in a suitable solvent (e.g., methanol).
-
Add the chiral rhodium catalyst. The catalyst is typically formed in situ from a rhodium precursor like [Rh(COD)Cl]₂ and a chiral phosphine (B1218219) ligand.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Stir the reaction at a controlled temperature until the desired conversion is achieved.
-
After the reaction, carefully depressurize the reactor and remove the solvent under reduced pressure.
Step 3: Hydrolysis and Isolation [2]
-
Treat the crude product from the hydrogenation step with aqueous hydrochloric acid.
-
Heat the mixture (e.g., at 100°C) to hydrolyze the tert-butylamide group.
-
Cool the reaction mixture to induce crystallization of the hydrochloride salt.
-
Filter the precipitate and wash with a suitable solvent (e.g., dichloromethane) to obtain (S)-Piperazine-2-carboxylic acid hydrochloride.
-
The enantiomeric excess can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.
References
Application Notes and Protocols for the Enzymatic Resolution of Chiral Piperazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enzymatic resolution of chiral piperazine-2-carboxylic acid, a critical building block in the synthesis of numerous pharmaceutical compounds. The methodologies outlined leverage the high selectivity of enzymes to efficiently separate enantiomers, offering a robust alternative to traditional chemical resolution methods.
Introduction
This compound is a key chiral intermediate in the synthesis of a variety of pharmaceuticals, including antiviral agents like indinavir (B1671876) and antagonists for N-methyl-D-aspartic acid (NMDA) receptors.[1] The stereochemistry of this scaffold is crucial for biological activity, making the production of enantiomerically pure forms essential. Enzymatic kinetic resolution offers a highly selective and environmentally benign approach to obtain these enantiopure compounds. This document details protocols primarily utilizing lipases and proteases for the resolution of this compound derivatives through N-acylation and hydrolysis reactions.
Key Enzymatic Strategies
Two primary enzymatic strategies have proven effective for the kinetic resolution of this compound derivatives:
-
Lipase-Catalyzed N-Acylation: This method involves the enantioselective acylation of a secondary amine on the piperazine (B1678402) ring of a racemic ester derivative. Enzymes like Candida antarctica lipase (B570770) A (CAL-A) exhibit high enantioselectivity in this transformation.[1][2]
-
Protease/Amidase-Catalyzed Hydrolysis: This strategy employs proteases, such as Alcalase from Bacillus licheniformis, or specific amidases to selectively hydrolyze one enantiomer of a racemic ester or amide derivative of this compound.[2][3][4]
The choice of strategy depends on the desired enantiomer, the specific substrate, and the availability of the enzyme.
Data Summary
The following tables summarize quantitative data from key studies on the enzymatic resolution of this compound derivatives.
Table 1: Lipase-Catalyzed N-Acylation of this compound Methyl Esters
| Enzyme | Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Ref. |
| Candida antarctica lipase A (CAL-A) | rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-Trifluoroethyl butanoate | TBME | RT | 24 | >45 | >99 | [1] |
| Candida antarctica lipase A (CAL-A) | rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-Trifluoroethyl butanoate | TBME | RT | 6 | 42 | 98 | [1][2] |
Table 2: Protease/Amidase-Catalyzed Hydrolysis
| Enzyme | Substrate | Solvent | Temp. (°C) | pH | Yield (%) | Product e.e. (%) | Ref. |
| Alcalase | rac-Methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate | Aqueous | N/A | N/A | N/A | >99 (for S-acid) | [3][4] |
| Klebsiella terrigena DSM 9174 (amidase) | rac-Piperazine-2-carboxamide | Aqueous | N/A | N/A | 41 | 99.4 (for S-acid) | [4] |
| Burkholderia sp. DSM 9925 (amidase) | rac-Piperazine-2-carboxamide | Aqueous | N/A | N/A | 22 | 99.0 (for R-acid) | [4] |
Experimental Workflows
The following diagrams illustrate the general workflows for the enzymatic resolution of this compound derivatives.
Caption: Workflow for Lipase-Catalyzed N-Acylation.
Caption: Workflow for Protease-Catalyzed Hydrolysis.
Detailed Experimental Protocols
Protocol 1: Kinetic Resolution of rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester via CAL-A Catalyzed N-Acylation
This protocol is adapted from the methodology described for the highly enantioselective N-acylation of piperazine derivatives.[1][2]
Materials:
-
rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester
-
Candida antarctica lipase A (CAL-A), immobilized
-
2,2,2-Trifluoroethyl butanoate
-
tert-Butyl methyl ether (TBME), anhydrous
-
Reaction vessel (e.g., screw-capped vial)
-
Orbital shaker or magnetic stirrer
-
Silica (B1680970) gel for chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Chiral HPLC column for analysis
Procedure:
-
Reaction Setup: To a screw-capped vial, add rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester (1.0 eq).
-
Add anhydrous tert-butyl methyl ether (TBME) to achieve a substrate concentration of approximately 50 mM.
-
Add 2,2,2-trifluoroethyl butanoate (1.5 - 2.0 eq) as the acyl donor.
-
Add immobilized Candida antarctica lipase A (CAL-A) (e.g., 20-30 mg of commercial preparation per 100 mg of substrate).
-
Incubation: Seal the vial and place it on an orbital shaker or use a magnetic stirrer. Incubate at room temperature (approximately 25°C).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots, filtering the enzyme, and analyzing the sample by chiral HPLC to determine conversion and enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both components.
-
Work-up: Once the desired conversion is reached (e.g., after 24 hours), filter off the immobilized enzyme and wash it with a small amount of TBME.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Separate the N-acylated product from the unreacted substrate by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Analysis: Confirm the enantiomeric excess of the purified product and the unreacted substrate by chiral HPLC analysis.
Protocol 2: Kinetic Resolution of rac-Methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate via Alcalase-Catalyzed Hydrolysis
This protocol is based on the use of Alcalase for the synthesis of enantiomerically pure (S)-piperazine-2-carboxylic acid.[3][4]
Materials:
-
rac-Methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate
-
Alcalase (e.g., from Bacillus licheniformis)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5)
-
Acid (e.g., 1 M HCl) and Base (e.g., 1 M NaOH) for pH adjustment
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reaction vessel with pH control (e.g., pH-stat or manual monitoring)
-
Chiral HPLC column for analysis
Procedure:
-
Reaction Setup: Suspend rac-methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate in a suitable volume of phosphate buffer (pH 7.5) in a reaction vessel.
-
Add Alcalase to the mixture. The optimal enzyme loading should be determined empirically.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30°C).
-
pH Control: Maintain the pH of the reaction mixture at 7.5 by the controlled addition of a base (e.g., 1 M NaOH) to neutralize the carboxylic acid formed during the hydrolysis. The rate of base addition can be used to monitor the reaction progress.
-
Monitoring: Continue the reaction until approximately 50% of the substrate has been hydrolyzed, as indicated by the total volume of base consumed.
-
Work-up:
-
Stop the reaction by acidifying the mixture to pH 2-3 with 1 M HCl. This will protonate the carboxylic acid product.
-
Extract the unreacted ester with an organic solvent like ethyl acetate.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product, or extract it at an appropriate pH.
-
-
Purification:
-
Unreacted Ester: The organic extracts containing the unreacted ester can be washed, dried over anhydrous sodium sulfate, and concentrated. The ester can be further purified by chromatography if necessary.
-
Carboxylic Acid Product: The aqueous layer containing the hydrolyzed acid can be further processed (e.g., through crystallization or extraction) to isolate the enantiopure carboxylic acid.
-
-
Analysis: Determine the enantiomeric excess of the isolated unreacted ester and the carboxylic acid product by chiral HPLC or by derivatization followed by GC analysis.[3]
Conclusion
The enzymatic resolution of this compound derivatives is a powerful and highly selective method for producing enantiopure compounds that are vital for the pharmaceutical industry. The protocols provided herein for lipase-catalyzed N-acylation and protease-catalyzed hydrolysis offer robust starting points for researchers. Optimization of reaction parameters such as enzyme and substrate concentration, temperature, pH, and reaction time may be necessary to achieve the desired performance for specific applications.
References
Protecting Group Strategies for Piperazine-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of piperazine-2-carboxylic acid, a valuable scaffold in medicinal chemistry and drug development. The strategic protection of the two secondary amine functionalities and the carboxylic acid group is crucial for achieving desired chemical transformations with high selectivity and yield.
Introduction to Protecting Group Strategies
This compound possesses three functional groups that often require protection to control reactivity during synthetic transformations: the N1 and N4 secondary amines and the C2 carboxylic acid. The choice of protecting groups is dictated by their stability to various reaction conditions and the orthogonality of their deprotection methods, allowing for the selective removal of one group in the presence of others. Commonly employed protecting groups for the amine functionalities include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The carboxylic acid is typically protected as an ester, such as a methyl or ethyl ester.
An orthogonal protection strategy is paramount when sequential modification of the piperazine (B1678402) core is required. For instance, the acid-labile Boc group and the hydrogenolysis-labile Cbz group form an orthogonal pair, enabling selective deprotection and functionalization at either nitrogen atom.[1]
Protecting Groups for Nitrogen Atoms
The selection of an appropriate protecting group for the nitrogen atoms of this compound is critical for directing the regioselectivity of subsequent reactions.
Tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its facile removal under acidic conditions.
-
Protection: The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base.
-
Deprotection: The Boc group is readily cleaved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2]
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another common amine protecting group, valued for its stability to both acidic and basic conditions. Its removal is typically achieved by catalytic hydrogenolysis.
-
Protection: The Cbz group is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions.
-
Deprotection: The Cbz group is cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a method that is orthogonal to the deprotection of Boc and Fmoc groups.[3]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group, making it orthogonal to both Boc and Cbz groups. It is extensively used in solid-phase peptide synthesis.
-
Protection: The Fmoc group is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).
-
Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent.
Protecting Group for the Carboxylic Acid Group
The carboxylic acid functionality at the C2 position is commonly protected as an ester to prevent its interference in reactions targeting the amine groups.
Esterification
-
Protection: Esterification can be achieved by reacting the N-protected this compound with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions or using a coupling agent. A common method involves the use of trimethylsilyldiazomethane (B103560) for the formation of methyl esters.[4]
-
Deprotection (Hydrolysis): The ester group can be hydrolyzed back to the carboxylic acid under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in an aqueous solution.[5]
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of this compound derivatives.
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc | (Boc)₂O | Triethylamine (B128534) | Methanol | 50 | Overnight | ~92 |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 0 | 20 | ~90 |
| Fmoc | Fmoc-OSu | NaHCO₃ | THF/H₂O | RT | 16 | >90 |
| Methyl Ester | TMS-diazomethane | - | Methanol/DCM | RT | 16 | 48 |
Table 1: Summary of Protection Reactions
| Protecting Group | Deprotection Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Boc | TFA | DCM | RT | 1-4 | High | | Boc | 4M HCl in Dioxane | Dioxane | RT | 1-3 | High | | Cbz | H₂, Pd/C | Methanol | RT | - | >90 | | Fmoc | 20% Piperidine | DMF | RT | <1 | High | | Methyl Ester | LiOH | Water | RT | 1.5 | High |
Table 2: Summary of Deprotection Reactions
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of one of the nitrogen atoms of this compound with a Boc group.
Materials:
-
This compound dihydrochloride (B599025)
-
Triethylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol
-
Water
-
1N Hydrochloric acid
-
Ethyl acetate
Procedure:
-
To a slurry of this compound dihydrochloride (1 equivalent) in methanol, add triethylamine (3 equivalents).
-
Add a solution of di-tert-butyl dicarbonate (2.5 equivalents) in methanol dropwise over 20 minutes.
-
Stir the reaction mixture at 50°C overnight.[6]
-
Evaporate the solvent to dryness.
-
Add water to the residue and adjust the pH to 2 with 1N hydrochloric acid.
-
Extract the aqueous solution with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Esterification of N-Boc-Piperazine-2-carboxylic Acid
This protocol describes the methylation of the carboxylic acid group of N-Boc-piperazine-2-carboxylic acid.
Materials:
-
(R)-N-Boc-piperazine-2-carboxylic acid
-
Methanol
-
Dichloromethane (DCM)
-
Trimethylsilyldiazomethane (2M solution in hexanes)
Procedure:
-
In a flask, dissolve (R)-N-Boc-piperazine-2-carboxylic acid (1 equivalent) in methanol and dichloromethane.[4]
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add trimethylsilyldiazomethane (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.[4]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the methyl ester. A reported yield for a similar process is 48%.[4]
Protocol 3: N-Cbz Protection of an Amine
This protocol provides a general procedure for the protection of a secondary amine with a Cbz group.
Materials:
-
Amine substrate
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Benzyl chloroformate (Cbz-Cl)
-
Ethyl acetate
Procedure:
-
Dissolve the amine substrate (1 equivalent) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 equivalents).
-
Stir the reaction for 20 hours at 0°C.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography. A typical yield is around 90%.
Protocol 4: N-Fmoc Protection of an Amine
This protocol provides a general procedure for the protection of a secondary amine with an Fmoc group.
Materials:
-
Amine substrate
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)
-
Diethyl ether
-
1M Hydrochloric acid
Procedure:
-
Dissolve the amine substrate (1 equivalent) and Fmoc-OSu (1.05 equivalents) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether.
-
Acidify the aqueous layer to pH 1 with 1M HCl.
-
Extract the product with an organic solvent.
-
Dry and concentrate the organic layer to yield the Fmoc-protected amine. A typical yield is over 90%.[7]
Protocol 5: Deprotection of Boc Group with TFA
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid.
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Slowly add TFA (5-10 equivalents).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
Carefully neutralize the residue with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.
Protocol 6: Deprotection of Cbz Group by Hydrogenolysis
This protocol describes the removal of the Cbz protecting group by catalytic hydrogenolysis.
Materials:
-
N-Cbz protected amine
-
Palladium on carbon (5% Pd/C)
-
Methanol
Procedure:
-
Dissolve the Cbz-protected amine (1 equivalent) in methanol.
-
Add 5% Pd/C catalyst.
-
Stir the mixture under an atmosphere of hydrogen gas (H₂) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. A typical yield is over 90%.[3]
Protocol 7: Deprotection of Fmoc Group with Piperidine
This protocol describes the removal of the Fmoc protecting group using piperidine.
Materials:
-
N-Fmoc protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected amine in DMF.
-
Add a 20% (v/v) solution of piperidine in DMF.
-
Stir the mixture at room temperature. The deprotection is typically rapid, often complete in less than a minute.
-
The deprotected amine can be isolated after an appropriate workup.
Protocol 8: Hydrolysis of Methyl Ester
This protocol describes the hydrolysis of a methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl ester of this compound derivative
-
Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a flask, dissolve the methyl ester (1 equivalent) in water.
-
Add lithium hydroxide (1.01 equivalents) and stir the mixture at a controlled temperature.[5]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully acidify the reaction mixture with HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the product. A high yield is typically expected.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in protecting group strategies and a typical experimental workflow.
Caption: Logic of Protecting Group Strategy.
Caption: General Experimental Workflow.
References
- 1. N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 126937-41-5 | Benchchem [benchchem.com]
- 2. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. jocpr.com [jocpr.com]
- 6. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Piperazine-2-carboxylic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine-2-carboxylic acid (Piz), a cyclic non-proteinogenic amino acid, serves as a valuable building block in modern peptide chemistry and drug discovery. Its constrained cyclic structure, akin to proline, can induce specific secondary structures such as β-turns in peptide chains, thereby influencing their conformational properties and biological activity. The incorporation of Piz into peptides can enhance metabolic stability by reducing susceptibility to enzymatic degradation. Furthermore, the piperazine (B1678402) scaffold, with its two nitrogen atoms, offers a versatile platform for creating peptidomimetics and combinatorial libraries with diverse functionalities.
This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS).
Application Notes
The Building Block: N-α-Fmoc-N-δ-Boc-Piperazine-2-carboxylic acid
For seamless integration into standard Fmoc-SPPS workflows, this compound must be appropriately protected. The most common and versatile derivative is N-α-Fmoc-N-δ-Boc-Piperazine-2-carboxylic acid (Fmoc-Piz(Boc)-OH) .
-
N-α-Fmoc Protection: The Fmoc group provides temporary protection of the alpha-amino group, which is cleaved under mild basic conditions (e.g., with piperidine) during each cycle of peptide chain elongation.[]
-
N-δ-Boc Protection: The tert-butyloxycarbonyl (Boc) group offers orthogonal protection for the delta-amino group of the piperazine ring. This group is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions.[2] This orthogonal protection scheme allows for selective deprotection and functionalization of the Piz side chain on the solid support if desired.
Commercially available N-4-Boc-N-1-Fmoc-2-piperazine carboxylic acid (CAS 183742-23-6 or 218278-58-1) is a key reagent for these applications.[3][4]
Incorporation into Peptides via SPPS
The incorporation of Fmoc-Piz(Boc)-OH into a growing peptide chain follows the standard cycle of Fmoc-SPPS: Fmoc deprotection, amino acid coupling, and washing. Due to the cyclic and somewhat sterically hindered nature of Piz, careful selection of coupling reagents is crucial for achieving high coupling efficiency.
Uronium/aminium salt-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , in the presence of a hindered base like N,N-Diisopropylethylamine (DIPEA), are highly effective.[5][6] HATU is often preferred for sterically hindered amino acids as it forms a more reactive OAt-ester, which can lead to faster and more complete coupling with less risk of epimerization.[5][7]
Potential Challenges and Mitigation Strategies
-
Diketopiperazine Formation: When Piz is the second amino acid to be coupled to the resin-bound first amino acid, there is an increased risk of intramolecular cyclization to form a diketopiperazine, leading to chain termination. This is a known side reaction for Proline and other N-substituted amino acids.[3][8]
-
Mitigation:
-
Use of sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin can suppress this side reaction.[3]
-
Coupling the third amino acid immediately after the incorporation of Piz can also minimize diketopiperazine formation.
-
Alternatively, synthesizing a dipeptide of Piz and the subsequent amino acid in solution and then coupling it to the resin can bypass this issue.
-
-
-
Incomplete Coupling: Due to its structure, Fmoc-Piz(Boc)-OH may exhibit slower coupling kinetics compared to standard proteinogenic amino acids.
-
Mitigation:
-
Extend the coupling reaction time (e.g., 2-4 hours or overnight).
-
Perform a double coupling step, where the coupling procedure is repeated before moving to the next deprotection step.
-
Monitor the coupling completion using a qualitative method like the Kaiser test.[7]
-
Applications of Piz-Containing Peptides
The unique structural and chemical properties of Piz make it a valuable component in the design of novel peptides for various applications:
-
Peptidomimetics and Drug Discovery: The piperazine scaffold is a "privileged structure" in medicinal chemistry.[2] Incorporating it into peptides can lead to compounds with improved pharmacokinetic properties and biological activity. This compound derivatives have been explored as potential agents for treating Alzheimer's disease.[6]
-
Constrained Peptides and Turn Mimetics: As a rigid proline analogue, Piz can be used to induce and stabilize β-turns in peptide structures. This is crucial for mimicking the bioactive conformation of natural peptides and for structure-activity relationship (SAR) studies.
-
Combinatorial Libraries: The orthogonally protected Fmoc-Piz(Boc)-OH allows for the synthesis of peptide libraries with diversification at the Piz side chain, enabling the rapid screening for novel bioactive compounds.[6]
Data Presentation
Table 1: Properties of the Fmoc-Piz(Boc)-OH Building Block
| Property | Value | Reference |
| Chemical Name | N-4-Boc-N-1-Fmoc-2-piperazine carboxylic acid | [3] |
| CAS Number | 183742-23-6 / 218278-58-1 | [3][4] |
| Molecular Formula | C₂₅H₂₈N₂O₆ | [3] |
| Molecular Weight | 452.50 g/mol | [3] |
| Appearance | White to off-white solid | - |
| Purity | ≥95% | [4] |
Table 2: Recommended Coupling Reagents for Fmoc-Piz(Boc)-OH
| Reagent | Activating Additive | Base | Key Advantages | Reference |
| HATU | (HOAt is intrinsic) | DIPEA | Highly efficient, fast reaction rates, low racemization. Recommended for hindered couplings. | [5][9] |
| HBTU | HOBt | DIPEA | Very efficient, widely used. | [5][6] |
| DIC | HOBt / Oxyma Pure | (Base-free or DIPEA) | Cost-effective, minimizes racemization when used without a tertiary base. | [10] |
Experimental Protocols
Protocol 1: Synthesis of N-α-Fmoc-N-δ-Boc-Piperazine-2-carboxylic acid
While this building block is commercially available, a general synthetic route involves the orthogonal protection of this compound. A detailed, multi-step synthesis is beyond the scope of this document but typically involves:
-
Protection of one nitrogen, for example, with a benzyl (B1604629) group.
-
Protection of the second nitrogen with a Boc group.
-
Selective deprotection of the first nitrogen.
-
Introduction of the Fmoc group onto the free nitrogen.
-
Final deprotection of the carboxylic acid protecting group if one was used.
For practical SPPS applications, direct purchase from a reliable chemical supplier is recommended.[3][4]
Protocol 2: General Protocol for Solid-Phase Peptide Synthesis Incorporating Fmoc-Piz(Boc)-OH
This protocol describes a single coupling cycle for incorporating Fmoc-Piz(Boc)-OH into a peptide chain on a solid-phase resin (e.g., Rink Amide or Wang resin) at a 0.1 mmol scale.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-Piz(Boc)-OH (0.4 mmol, 4 eq.)
-
HATU (0.38 mmol, 3.8 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel. Drain the DMF.
-
Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 5 minutes. Drain the solution. c. Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation and Coupling: a. In a separate vial, dissolve Fmoc-Piz(Boc)-OH (4 eq.) and HATU (3.8 eq.) in DMF (approx. 2 mL). b. Add DIPEA (8 eq.) to the solution and vortex briefly. The solution may change color. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue agitation for another 1-2 hours or proceed to a double coupling step (repeat step 3).
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.
Protocol 3: Selective On-Resin Deprotection of the Piz(Boc) Group
This protocol is for the selective removal of the Boc group from the Piz side chain, allowing for further modification.
Materials:
-
Peptide-resin containing the Piz(Boc) residue
-
Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in DCM
-
DCM, peptide synthesis grade
-
Neutralization solution: 10% (v/v) DIPEA in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes. Drain the solvent.
-
Boc Deprotection: a. Add the TFA/DCM solution to the resin. b. Agitate gently for 30 minutes. c. Drain the solution and repeat the treatment with fresh TFA/DCM solution for another 30 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5-7 times) to remove residual acid.
-
Neutralization: a. Wash the resin with the 10% DIPEA/DMF solution for 2 minutes. b. Repeat the neutralization step.
-
Final Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for side-chain modification.
Protocol 4: Cleavage and Final Deprotection
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5) or a simpler mixture like TFA/triisopropylsilane/water (95:2.5:2.5) if the peptide sequence allows).
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Reaction: Stopper the vessel and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Structure of the Fmoc-Piz(Boc)-OH building block.
Caption: Workflow for incorporating Piz into peptides via SPPS.
Caption: Logic of orthogonal deprotection for Fmoc-Piz(Boc)-OH.
References
Application Notes and Protocols: Piperazine-2-carboxylic Acid as a Constrained Amino acid Mimic
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of drug discovery and peptide science, the use of constrained amino acid mimics is a powerful strategy to enhance the pharmacological properties of peptides. Natural peptides, despite their high potency and selectivity, often suffer from poor metabolic stability and low oral bioavailability. Constraining the conformation of a peptide can pre-organize it into its bioactive conformation, leading to increased receptor affinity and improved stability against proteolytic degradation. Piperazine-2-carboxylic acid has emerged as a versatile scaffold for creating such constrained peptidomimetics. Its rigid ring structure effectively mimics the turn conformations often found in the bioactive structures of peptides, making it a valuable tool for medicinal chemists.
These application notes provide an overview of the use of this compound as a constrained amino acid mimic, including quantitative data on the activity of resulting compounds, detailed experimental protocols for their synthesis, and a visualization of a relevant signaling pathway.
Data Presentation
The incorporation of this compound and its derivatives into small molecules has led to the development of potent inhibitors for various enzymes. The tables below summarize the inhibitory activities of selected compounds, demonstrating the effectiveness of this scaffold in drug design.
Table 1: Inhibitory Activity of this compound Derivatives against Cholinesterases
| Compound | Target Enzyme | Ki (nM)[1] | Selectivity Index (SI)[1] |
| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) | Acetylcholinesterase (AChE) | 10,180 ± 1000 | ~17.90 (for AChE) |
| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | Butyrylcholinesterase (BChE) | 1.6 ± 0.08 | 21862.5 (for BChE) |
| Donepezil (Reference) | Butyrylcholinesterase (BChE) | 12,500 ± 2600 | - |
| Tacrine (Reference) | Butyrylcholinesterase (BChE) | 17.3 ± 2.3 | - |
Table 2: Inhibitory Activity of Piperazine-based Thiazolidinones against VEGFR-2 Tyrosine Kinase
| Compound | Target | IC50 (µM) |
| Compound 11 | VEGFR-2 Tyrosine Kinase | <0.3 |
| Compound 13 | VEGFR-2 Tyrosine Kinase | <0.3 |
| Compound 16 | VEGFR-2 Tyrosine Kinase | <0.3 |
| Staurosporine (Reference) | VEGFR-2 Tyrosine Kinase | >0.3 |
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a key regulator of angiogenesis and a target for anticancer therapies. Piperazine-containing compounds have shown promise as inhibitors of this pathway.
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the key steps in the solid-phase synthesis of a peptidomimetic incorporating a this compound derivative.
Caption: Solid-phase synthesis workflow.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Incorporating N-Boc-Piperazine-2-Carboxylic Acid
This protocol details the manual solid-phase synthesis of a model peptidomimetic using Fmoc/Boc chemistry on a Rink Amide resin.
Materials:
-
Rink Amide AM Resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected amino acids
-
N-Boc-piperazine-2-carboxylic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of Rink Amide AM resin in a solid-phase synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.[2]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 1 min).
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative).
-
-
Repeat Fmoc Deprotection (Step 2).
-
N-Boc-Piperazine-2-Carboxylic Acid Coupling:
-
In a separate vial, dissolve N-Boc-piperazine-2-carboxylic acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 10-15 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate for 4-6 hours at room temperature.
-
Drain and wash with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Boc Deprotection:
-
Further Chain Elongation (Optional):
-
Repeat steps 2 and 3 to add more amino acid residues as required.
-
-
Cleavage and Deprotection:
-
Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of the enzyme solution (AChE or BChE).
-
Incubate the mixture for 15 minutes at 37 °C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
A control reaction without the inhibitor should be run in parallel.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The inhibition constant (Ki) can be determined using a Lineweaver-Burk plot by measuring the reaction rates at various substrate and inhibitor concentrations.[1]
-
References
Application Notes and Protocols for Piperazine-2-carboxylic Acid Derivatives in CNS Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of piperazine-2-carboxylic acid derivatives in the design and development of drugs targeting the central nervous system (CNS). This document outlines their primary applications, summarizes key biological data, and provides detailed protocols for their synthesis and evaluation.
Introduction
This compound and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad range of biological activities.[1] This privileged structure is a key component in numerous CNS-active agents, attributable to the favorable physicochemical properties conferred by the piperazine (B1678402) ring, which can influence solubility, basicity, and the ability to cross the blood-brain barrier.[2][3] Derivatives of this core structure have been extensively investigated as modulators of various neurotransmitter systems, including glutamate (B1630785) and acetylcholine, making them promising candidates for the treatment of a spectrum of neurological and psychiatric disorders.[1][4]
Key Applications in CNS Drug Design
This compound derivatives have been primarily explored for their therapeutic potential in the following areas:
-
NMDA Receptor Antagonism: N-substituted piperazine-2,3-dicarboxylic acid derivatives have been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5] The NMDA receptor, a crucial player in synaptic plasticity and neuronal communication, is implicated in the pathophysiology of numerous neurological conditions.[6][7] Antagonists of this receptor have therapeutic potential in conditions associated with excitotoxicity, such as stroke and neurodegenerative diseases. Notably, derivatives with bulky hydrophobic substituents at the N1 position have shown an unusual selectivity profile, with improved affinity for NR2C and NR2D subunits over NR2A and NR2B.[5]
-
Dual NMDA and Kainate Receptor Antagonism: Certain N1-substituted cis-piperazine-2,3-dicarboxylic acid derivatives have demonstrated dual antagonism of both NMDA and GluK1-containing kainate receptors.[8][9] This dual activity could offer a broader therapeutic window for neurological disorders where both receptor types are implicated.
-
Multi-Target-Directed Ligands (MTDLs) for Alzheimer's Disease: 1,4-disubstituted this compound derivatives have been designed as multi-target-directed ligands for Alzheimer's disease. These compounds have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[10] Cholinesterase inhibition is a cornerstone of current Alzheimer's therapy.[4] Some of these derivatives also exhibit neuroprotective properties and have shown favorable in silico ADME (absorption, distribution, metabolism, and excretion) profiles, suggesting good CNS bioavailability.[10]
-
TRPC6 Channel Modulation: Piperazine derivatives have been investigated as modulators of Transient Receptor Potential Canonical 6 (TRPC6) channels.[11][12] Activation of TRPC6 is involved in neuroprotective signaling pathways and has been shown to be beneficial in models of Alzheimer's disease.[11][12]
Data Presentation
The following tables summarize the quantitative biological data for representative this compound derivatives.
Table 1: Inhibitory Activity of N-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives against NMDA Receptor Subtypes.
| Compound | NR2A (Ki, μM) | NR2B (Ki, μM) | NR2C (Ki, μM) | NR2D (Ki, μM) | Reference |
| PPDA | 0.55 | 0.31 | 0.096 | 0.125 | [13] |
| 18d | >100 (30.3 ± 8.2% antagonism at 100 µM) | >100 (37.1 ± 5.0% antagonism at 100 µM) | >100 | >100 | [8] |
| 19 | >100 (<5% antagonism at 100 µM) | >100 (<5% antagonism at 100 µM) | >100 (<5% antagonism at 100 µM) | >100 (<5% antagonism at 100 µM) | [8] |
| 20 | >100 | >100 (<15% antagonism at 100 µM) | >100 (<15% antagonism at 100 µM) | >100 | [8] |
| 21 | >100 (11.50 ± 2.25% antagonism at 100 µM) | >100 (>5% antagonism at 100 µM) | >100 (29.12 ± 1.00% antagonism at 100 µM) | >100 (10.25 ± 1.03% antagonism at 100 µM) | [8] |
PPDA: (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid
Table 2: Inhibitory Activity of 1,4-bisbenzylthis compound Derivatives against Cholinesterases.
| Compound | AChE (Ki, μM) | BChE (Ki, nM) | Reference |
| 4c | 10.18 ± 1.00 | - | [10] |
| 7b | - | 1.6 ± 0.08 | [10] |
| Donepezil (Reference) | - | 12500 ± 2600 | [10] |
| Tacrine (Reference) | - | 17.3 ± 2.3 | [10] |
4c: 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid 7b: 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid
Experimental Protocols
This section provides detailed protocols for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: General Synthesis of N1-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives[9]
This protocol describes a general method for the synthesis of N1-substituted piperazine-2,3-dicarboxylic acid derivatives via acylation of the piperazine core.
Materials:
-
cis-Piperazine-2,3-dicarboxylic acid
-
Appropriate acid chloride (e.g., biphenyl-4-carbonyl chloride)
-
Thionyl chloride (SOCl₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Ice bath
Procedure:
Step 1: Preparation of the Acid Chloride
-
To a solution of the corresponding carboxylic acid (1 equivalent) in a round-bottom flask, add an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Heat the mixture to reflux for 2-4 hours.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting acid chloride is typically used in the next step without further purification.
Step 2: Acylation of cis-Piperazine-2,3-dicarboxylic acid (Schotten-Baumann conditions)
-
Dissolve cis-piperazine-2,3-dicarboxylic acid (1 equivalent) in a solution of sodium hydroxide (2-3 equivalents) in water in a round-bottom flask, cooled in an ice bath.
-
To this solution, add a solution of the acid chloride (1-1.2 equivalents) in a suitable organic solvent (e.g., dichloromethane or diethyl ether) dropwise with vigorous stirring.
-
Continue stirring at room temperature for 12-24 hours.
-
After the reaction is complete, acidify the aqueous layer with concentrated HCl to pH 1-2.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N1-substituted piperazine-2,3-dicarboxylic acid derivative.
Protocol 2: NMDA Receptor Binding Assay using [³H]CGP 39653[15][16][17]
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the glutamate binding site of the NMDA receptor.
Materials:
-
Rat cortical membranes (prepared from rat brains)
-
[³H]CGP 39653 (radioligand)
-
Unlabeled L-glutamate (for non-specific binding determination)
-
Test compounds (this compound derivatives)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Polyethylenimine (PEI)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
-
Cell harvester
Procedure:
Step 1: Membrane Preparation
-
Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in buffer, determine the protein concentration (e.g., using a Bradford assay), and store aliquots at -80°C.
Step 2: Binding Assay
-
On the day of the experiment, thaw the membrane preparation on ice.
-
Pre-treat glass fiber filters by soaking in 0.3% PEI for at least 30 minutes to reduce non-specific binding.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Tris-HCl buffer, 50 µL of [³H]CGP 39653 (final concentration ~5-10 nM), and 50 µL of membrane suspension (final protein concentration ~100-200 µ g/well ).
-
Non-specific Binding (NSB): 50 µL of L-glutamate (final concentration 1 mM), 50 µL of [³H]CGP 39653, and 50 µL of membrane suspension.
-
Displacement: 50 µL of test compound (at various concentrations), 50 µL of [³H]CGP 39653, and 50 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 30-60 minutes.
-
Terminate the incubation by rapid filtration through the pre-treated glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Step 3: Data Analysis
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)[14][18]
This protocol details the colorimetric method for determining the inhibitory activity of this compound derivatives against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compounds (this compound derivatives)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in appropriate solvents.
-
In a 96-well plate, add the following to each well in triplicate:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of DTNB solution (10 mM)
-
20 µL of test compound solution at various concentrations (or buffer for control)
-
20 µL of AChE or BChE solution (final concentration should be optimized to give a linear reaction rate for at least 10 minutes)
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI or BTCI solution (14 mM).
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Protocol 4: Cytotoxicity Assessment using MTT Assay on SH-SY5Y Cells[19][20][21][22]
This protocol describes the evaluation of the cytotoxic potential of this compound derivatives on the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (this compound derivatives)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO at the same final concentration used for the test compounds).
-
Incubate the cells for 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control cells: % Cell Viability = (Absorbance_treated / Absorbance_control) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC₅₀ (concentration that causes 50% cytotoxicity).
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound derivatives.
Caption: NMDA Receptor Antagonism by this compound Derivatives.
Caption: Cholinesterase Inhibition by this compound Derivatives.
References
- 1. frontiersin.org [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Efficient brain uptake of piperine and its pharmacokinetics characterization after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: map04725 [genome.jp]
- 5. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine-2,3-dicarboxylic acid derivatives as dual antagonists of NMDA and GluK1-containing kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of Neuronal TRPC6 Channels in Synapse Development, Memory Formation and Animal Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Chiral Analysis of Piperazine-2-carboxylic Acid Enantiomers by HPLC and GC-MS
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperazine-2-carboxylic acid is a cyclic amino acid that serves as a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry can significantly influence the pharmacological activity and safety of the final drug product. Therefore, the accurate separation and quantification of its enantiomers, (R)- and (S)-piperazine-2-carboxylic acid, are critical during drug development and for quality control.
This document provides detailed protocols for the enantioselective analysis of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Gas Chromatography-Mass Spectrometry (GC-MS) following chiral derivatization.
High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a direct and widely used method for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for the separation of cyclic amino acids.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a UV or photodiode array (PDA) detector.
Materials:
-
(R,S)-Piperazine-2-carboxylic acid reference standard
-
(R)-Piperazine-2-carboxylic acid and (S)-Piperazine-2-carboxylic acid individual standards (if available)
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol
-
Trifluoroacetic acid (TFA) or Diethylamine (DEA)
Chromatographic Conditions:
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol with modifier (e.g., 90:10 v/v with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of sample in 1 mL of mobile phase. |
Note: The mobile phase composition, especially the modifier (TFA for acidic compounds, DEA for basic compounds), may require optimization to improve peak shape and resolution.[1]
Expected Quantitative Data (Example)
The following table presents example data for the chiral separation of this compound enantiomers by HPLC. Actual retention times and resolution will vary depending on the specific instrumentation and conditions.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (S)-Piperazine-2-carboxylic acid | 8.5 | - |
| (R)-Piperazine-2-carboxylic acid | 10.2 | > 2.0 |
HPLC Workflow Diagram
Caption: Workflow for Chiral HPLC Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For GC-MS analysis, the non-volatile amino acid must first be derivatized to increase its volatility. A two-step derivatization involving esterification of the carboxylic acid group followed by acylation of the amine groups is a common and effective approach.[2] The resulting diastereomers can then be separated on a chiral GC column.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
Materials:
-
(R,S)-Piperazine-2-carboxylic acid reference standard
-
3 N HCl in Methanol
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Dichloromethane (B109758) (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous)
Derivatization Procedure:
-
Esterification: To 1 mg of the sample, add 1 mL of 3 N HCl in methanol. Cap the vial and heat at 100°C for 30 minutes. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Acylation: To the dried residue, add 1 mL of dichloromethane and 100 µL of TFAA. Cap the vial and heat at 60°C for 20 minutes. Cool to room temperature and evaporate the solvent. Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.[2]
GC-MS Conditions:
| Parameter | Condition |
| Chiral Column | Chirasil®-L-Val or similar chiral capillary column |
| Column Dimensions | 25 m x 0.25 mm ID, 0.16 µm film thickness |
| Injector | Splitless, 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 180°C at 4°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 50-500 |
Expected Quantitative Data (Example)
The following table presents example data for the chiral GC-MS analysis of derivatized this compound enantiomers. Retention times and mass spectra will be specific to the derivative formed and the analytical conditions.
| Derivatized Enantiomer | Retention Time (min) | Key Mass Fragments (m/z) |
| Methyl ester, N,N'-bis(trifluoroacetyl)-(S)-piperazine-2-carboxylate | 15.2 | [Characteristic fragments] |
| Methyl ester, N,N'-bis(trifluoroacetyl)-(R)-piperazine-2-carboxylate | 15.8 | [Characteristic fragments] |
GC-MS Workflow Diagram
Caption: Workflow for Chiral GC-MS Analysis.
Summary
Both HPLC and GC-MS are powerful techniques for the enantioselective analysis of this compound. The choice of method depends on the available instrumentation, sample matrix, and the specific requirements of the analysis. Direct analysis by HPLC on a chiral stationary phase is often simpler as it does not require derivatization. However, GC-MS can offer higher resolution and sensitivity, particularly when coupled with selective derivatization techniques. The protocols provided herein serve as a starting point for method development and can be optimized to meet specific analytical needs.
References
Application Notes and Protocols for N-Alkylation of Piperazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of piperazine-2-carboxylic acid, a critical structural motif in medicinal chemistry. The selective introduction of substituents on the piperazine (B1678402) nitrogen atoms is a key strategy in the development of a wide array of therapeutic agents, including antiviral, anticancer, and antipsychotic drugs.[1][2] This document outlines the primary strategies for achieving mono-N-alkylation, focusing on the use of orthogonal protecting groups to ensure selectivity. Detailed experimental protocols for direct alkylation and reductive amination are provided, along with tables summarizing typical reaction conditions and yields.
Introduction to N-Alkylation of this compound
This compound presents a unique challenge for selective N-alkylation due to the presence of two secondary amine functionalities and a carboxylic acid group. To achieve selective mono-alkylation at either the N1 or N4 position, a robust protecting group strategy is essential. The most common approach involves the orthogonal protection of one nitrogen atom (typically with a tert-butyloxycarbonyl (Boc) group) and the carboxylic acid (as an ester, such as methyl or ethyl ester).[3][4] This allows for the selective alkylation of the unprotected nitrogen. Subsequent deprotection of the nitrogen and/or the carboxylic acid yields the desired N-alkylated this compound derivative.
Two primary methods for the N-alkylation of the protected this compound ester are widely employed:
-
Direct Alkylation: This method involves the reaction of the free secondary amine of the protected piperazine with an alkyl halide (e.g., bromide or iodide) in the presence of a base.[5] This is a straightforward approach suitable for introducing a variety of alkyl groups.
-
Reductive Amination: This two-step, one-pot process involves the reaction of the piperazine derivative with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB).[6][7] A key advantage of this method is the prevention of over-alkylation and the formation of quaternary ammonium (B1175870) salts.[8]
The choice of method depends on the nature of the desired alkyl substituent and the overall synthetic strategy.
Data Presentation
The following tables summarize quantitative data for the key steps involved in the N-alkylation of this compound, including protection, alkylation, and deprotection steps.
Table 1: Protection of this compound
| Protection Strategy | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Boc Protection | (Boc)₂O, Triethylamine, Methanol (B129727), 50°C | (S)-1,4-di(tert-butoxycarbonyl)this compound | ~70% | [9] |
| Esterification (Methyl Ester) | Trimethylsilyldiazomethane (B103560), Methanol/DCM, RT, 16h | (R)-N-Boc-piperazine-2-carboxylic acid methyl ester | 48% | [4] |
| Esterification (tert-Butyl Ester) | Oxalyl chloride, DMF, Acetonitrile (B52724), t-BuOH, Pyridine | tert-butyl pyrazinecarboxylate | 62% | [10] |
Table 2: N-Alkylation of Protected this compound Esters
| Alkylation Method | Substrate | Alkylating Agent | Reagents and Conditions | Product | Yield (%) | Reference |
| Direct Alkylation | (R)-Piperazine-1,2-dicarboxylic acid 1-tert-butyl ester methyl ester | 2-bromo-5-trifluoromethyl-pyridine | Pd₂(dba)₃, Ligand, NaOtBu, Toluene, 100°C, 5h | 4-(5-tert-butyl-pyridin-2-yl)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester methyl ester | Not Specified | [4] |
| Reductive Amination | 1-Boc-piperazine | Cinnamaldehyde | NaBH(OAc)₃, DCM, RT, overnight | 1-Boc-4-(3-phenylallyl)piperazine | Not Specified | [11] |
| Direct Alkylation | N-Boc-piperazine | Benzyl (B1604629) bromide | K₂CO₃, Acetonitrile, RT to 60-80°C | N-benzyl-N'-Boc-piperazine | Not Specified | [12] |
Table 3: Deprotection of N-Alkylated this compound Derivatives
| Deprotection Step | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Boc Deprotection | N-Boc protected piperazine derivative | Trifluoroacetic acid (TFA), Dichloromethane (B109758) (DCM), 0°C to RT, 1-4h | Deprotected piperazine trifluoroacetate (B77799) salt | Quantitative | [13] |
| N-Boc Deprotection | N-Boc protected piperazine derivative | 4M HCl in Dioxane, RT, 1-3h | Deprotected piperazine hydrochloride salt | Quantitative | [13] |
| Ester Hydrolysis (tert-Butyl Ester) | tert-butyl (S)-piperazine-2-carboxylate | 32% Hydrochloric acid, Water, 100°C, 20 min | (S)-piperazine-2-carboxylic acid hydrochloride | 41% | [10] |
Experimental Protocols
Protocol 1: Synthesis of (R)-N-Boc-piperazine-2-carboxylic acid methyl ester (Starting Material)
This protocol describes the esterification of N-Boc protected this compound.
Materials:
-
(2R)-L-(tert-butoxycarbonyl)this compound
-
Methanol
-
Dichloromethane (DCM)
-
Trimethylsilyldiazomethane (2M solution in hexane)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Methanol with 7N ammonia (B1221849)
Procedure: [4]
-
In a 250 mL three-neck flask, dissolve (2R)-L-(tert-butoxycarbonyl)this compound (5 g) in methanol (100 mL) and dichloromethane (115 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add trimethylsilyldiazomethane (14 mL of a 2M solution in hexane) dropwise to the solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 16 hours.
-
Remove the solvent under reduced pressure at approximately 35°C to obtain the crude product as an oily substance.
-
Purify the crude product by silica gel column chromatography. Elute first with a suitable solvent to remove impurities, followed by elution with a 5% methanol/7N ammonia in ethyl acetate solution to obtain 2-methyl(2R)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester as an oily substance (yield: 2.55 g, 48%).
Protocol 2: Direct N-Alkylation with an Alkyl Halide
This protocol provides a general procedure for the direct N-alkylation of a mono-N-Boc-protected this compound ester.
Materials:
-
N-Boc-piperazine-2-carboxylic acid ester (e.g., methyl or ethyl ester) (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure: [12]
-
To a dried reaction flask, add N-Boc-piperazine-2-carboxylic acid ester and the base (K₂CO₃ or DIPEA).
-
Add the anhydrous solvent (ACN or DMF) and stir the suspension at room temperature for 10 minutes.
-
Slowly add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If K₂CO₃ was used, filter the solid salts and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the N-alkyl-N'-Boc-piperazine-2-carboxylic acid ester.
Protocol 3: Reductive Amination with an Aldehyde
This protocol details the N-alkylation of a mono-N-Boc-protected this compound ester via reductive amination.
Materials:
-
N-Boc-piperazine-2-carboxylic acid ester (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: [11]
-
Dissolve the N-Boc-piperazine-2-carboxylic acid ester and the aldehyde or ketone in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Stir the solution at room temperature.
-
Add sodium triacetoxyborohydride portion-wise to the stirring mixture.
-
Continue stirring at room temperature overnight and monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: N-Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the free secondary amine.
Materials:
-
N-alkyl-N'-Boc-piperazine-2-carboxylic acid ester
-
Trifluoroacetic acid (TFA) (5-10 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure: [13]
-
Dissolve the N-alkyl-N'-Boc-piperazine-2-carboxylic acid ester in anhydrous DCM in a round-bottom flask and cool to 0°C in an ice bath.
-
Slowly add TFA to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
Mandatory Visualization
The following diagrams illustrate the key experimental workflows and chemical transformations described in these application notes.
Caption: Workflow for the orthogonal protection of this compound.
Caption: Comparison of direct alkylation and reductive amination workflows.
Caption: Sequential deprotection workflow for N-alkylated piperazine derivatives.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. US5945534A - Process for the preparation of optically active this compound derivatives - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Functionalization of Piperazine-2-Carboxylic Acid for Advanced Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperazine-2-carboxylic acid and its derivatives represent a versatile and highly valuable scaffold in the design of sophisticated drug delivery systems.[1][2][3] The inherent structural features of the piperazine (B1678402) ring, including its two nitrogen atoms, provide opportunities for dual functionalization, enabling the attachment of both therapeutic payloads and targeting moieties.[1][4][5] The carboxylic acid group offers a convenient handle for conjugation to drug molecules or carrier systems.[6] Furthermore, the piperazine moiety can enhance the physicochemical properties of drug candidates, such as solubility and bioavailability, and can be integrated into stimuli-responsive systems, for instance, those sensitive to pH changes in the tumor microenvironment.[4][7][8][9][10]
These application notes provide an overview of key functionalization strategies for this compound and its derivatives in the context of drug delivery, alongside detailed experimental protocols and relevant quantitative data.
Key Applications
-
Nanoparticle-Based Drug Delivery: Functionalization of nanoparticles with piperazine derivatives can significantly enhance drug loading capacity and control release kinetics.[11][12] This approach is particularly effective for anticancer drugs like gemcitabine.
-
Targeted Drug Delivery: The piperazine scaffold serves as a bifunctional linker, allowing for the attachment of targeting ligands (e.g., antibodies, peptides) to direct drug-loaded nanoparticles to specific cells or tissues, thereby minimizing off-target effects.[13]
-
Linkers in Complex Molecules: Piperazine derivatives are crucial components in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where they act as linkers to connect a target protein-binding molecule to an E3 ligase ligand.[1][14][15][16]
-
Development of Novel Therapeutics: Derivatives of this compound are being explored as active pharmaceutical ingredients themselves, particularly for neurological disorders and as enzyme inhibitors.[17][18]
Data Presentation
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles (Bare) | 105 ± 2.1 | 0.15 ± 0.02 | +35.2 ± 1.5 |
| N-Boc-piperazine-C3-COOH Functionalized | 112 ± 2.5 | 0.18 ± 0.03 | +28.7 ± 1.8 |
| Deprotected Piperazine-Functionalized | 110 ± 2.3 | 0.17 ± 0.02 | +32.1 ± 1.6 |
| Drug-Conjugated Nanoparticles | 125 ± 3.0 | 0.21 ± 0.04 | +15.5 ± 2.1 |
Data adapted from a representative nanoparticle functionalization process.[13]
Table 2: Enhanced Gemcitabine Loading in Functionalized Mesoporous Silica (B1680970) Nanoparticles (MSNs)
| Nanocarrier | Drug Loading Content (%) | Entrapment Efficiency (%) |
| Non-functionalized MSNPs | 7 | 7.9 |
| Piperazine-Carboxylic Acid Derivative Functionalized MSNPs | 35.61 | 55.30 |
This data highlights the significant improvement in drug loading capacity upon functionalization.[12]
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | Target Enzyme | Ki (nM) | Selectivity Index (SI) |
| 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) | BChE | 1.6 ± 0.08 | 21862.5 |
| 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) | AChE | 10180 ± 1000 | ~17.90 |
| Donepezil (Reference) | BChE | 12500 ± 2600 | - |
| Tacrine (Reference) | BChE | 17.3 ± 2.3 | - |
BChE: Butyrylcholinesterase, AChE: Acetylcholinesterase. Ki represents the inhibitory constant.[17]
Experimental Workflows and Protocols
Workflow 1: Functionalization of Nanoparticles with this compound Derivatives
This workflow outlines the key steps for modifying the surface of nanoparticles with a bifunctional piperazine linker, followed by drug conjugation.
Caption: Workflow for nanoparticle functionalization.
Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles with N-Boc-piperazine-C3-COOH
Materials:
-
Amine-functionalized nanoparticles
-
N-Boc-piperazine-C3-COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Washing Buffer (e.g., PBS with 0.05% Tween 20)
-
Deprotection Solution (e.g., 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
Procedure:
-
Activation of N-Boc-piperazine-C3-COOH: a. Dissolve N-Boc-piperazine-C3-COOH in Activation Buffer. b. Add EDC (1.2 eq) and NHS (1.2 eq) to the solution. c. Incubate for 30 minutes at room temperature to activate the carboxylic acid group.
-
Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in Coupling Buffer. b. Add the activated N-Boc-piperazine-C3-COOH solution to the nanoparticle suspension. c. Incubate for 2-4 hours at room temperature with gentle mixing.
-
Quenching and Purification: a. Add Quenching Buffer to stop the reaction. b. Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. c. Wash the nanoparticles three times with Washing Buffer to remove unreacted reagents.
-
Boc Deprotection: a. Resuspend the purified Boc-protected piperazine nanoparticles in the Deprotection Solution. b. Incubate for 1 hour at room temperature. c. Neutralize the reaction with a suitable base (e.g., DIPEA). d. Purify the deprotected piperazine-functionalized nanoparticles by centrifugation and washing as described in step 3.
Workflow 2: Synthesis of Piperazine-Amide Drug Conjugates
This workflow illustrates a general method for coupling a carboxylic acid-containing drug to a piperazine derivative.
References
- 1. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. aidic.it [aidic.it]
- 7. Preparation and application of pH-responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Piperazine-2-carboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of piperazine-2-carboxylic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Q1: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, including side reactions, incomplete reactions, or suboptimal reaction conditions. Here are common causes and troubleshooting steps:
-
Side Reactions: The formation of undesired byproducts is a primary cause of low yields. A frequent side reaction is the formation of disubstituted piperazine (B1678402) derivatives.
-
Solution: To favor mono-substitution, consider using a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms of a piperazine precursor. This ensures that only one nitrogen is available for the desired reaction. The Boc group can be removed in a subsequent step.[1] Alternatively, using a significant excess of the piperazine starting material can statistically favor the formation of the monosubstituted product.[1]
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Adjusting the reaction temperature may also be necessary. For instance, in certain cyclization reactions to form the piperazine ring, higher temperatures can favor product formation.[1]
-
-
Catalyst Inactivation: If your synthesis involves a catalyst (e.g., Pd/C for hydrogenation), it may become deactivated by impurities in the starting materials or solvents.
-
Solution: Ensure the purity of your starting materials and solvents. Consider using fresh catalyst or increasing the catalyst loading. The choice of catalyst is also critical; for example, Raney nickel has been shown to be effective for the cyclization of N-(2-hydroxyethyl)-ethylenediamine.[1]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low synthesis yield.
Issue 2: Low Purity of the Final Product
Q2: My final product is of low purity. What are the common impurities and how can I improve the purification process?
A2: Low purity is often due to the presence of unreacted starting materials, side products, or residual solvents.
-
Common Impurities:
-
Disubstituted Piperazine: As mentioned for low yield, this is a common byproduct.
-
Starting Materials: Unreacted starting materials can contaminate the final product.
-
Solvents: Residual solvents from the reaction or purification steps.
-
-
Purification Strategies:
-
Extraction: A common first step in purification. For example, after a reaction, the mixture can be worked up by admixing with water, adjusting the pH, and then extracting with a suitable organic solvent like ethyl acetate (B1210297) or methylene (B1212753) chloride.[2][3]
-
Crystallization: This is an effective method for purifying solid products. The crude product can be recrystallized from a suitable solvent, such as isopropyl alcohol.[4]
-
Chromatography: For difficult-to-separate mixtures, column chromatography can be employed to isolate the desired product.[4][5]
-
Salt Formation and Washing: The product can be precipitated as a salt (e.g., hydrochloride), filtered, and washed to remove impurities.[6]
-
Purification Workflow
Caption: General workflow for the purification of this compound.
Issue 3: Racemization of Chiral this compound
Q3: I am working with an optically active form of this compound and I'm concerned about racemization. What conditions can lead to racemization and how can I avoid it?
A3: Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can occur under certain conditions.
-
Causes of Racemization:
-
Harsh Reaction Conditions: Strong acidic or basic conditions, as well as high temperatures, can promote racemization.
-
Intermediate Formation: Certain reaction intermediates may be prone to enolization, which can lead to a loss of stereochemical integrity.[7]
-
-
Strategies to Avoid Racemization:
-
Mild Reaction Conditions: Whenever possible, use mild reaction conditions (e.g., lower temperatures, weaker acids/bases).
-
Enzymatic Resolution: Biocatalytic methods, such as enzymatic resolution, can be highly stereoselective and are performed under mild conditions, minimizing the risk of racemization. For example, the kinetic resolution of racemic piperazine-2-carboxamide (B1304950) using an aminopeptidase (B13392206) can yield enantiopure (S)-piperazine-2-carboxylic acid.[8]
-
Careful Selection of Synthesis Route: Some synthetic routes are more prone to racemization than others. For instance, bypassing the formation of an activated carboxylic acid intermediate can help prevent enolization and subsequent racemization.[7]
-
Issue 4: Difficulty with Boc-Protecting Group Removal
Q4: I am having trouble with the deprotection of a Boc-protected this compound derivative. The reaction is either incomplete or I am observing side products. What can I do?
A4: Boc deprotection is typically achieved under acidic conditions, but challenges can arise.
-
Incomplete Deprotection:
-
Side Product Formation:
-
Degradation of Other Acid-Sensitive Groups: If your molecule contains other acid-labile groups (e.g., esters), they may also be cleaved under the deprotection conditions.
-
Alkylation by t-Butyl Cation: The t-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule, leading to byproducts.[11]
-
Solution: Add a scavenger, such as anisole (B1667542) or thioanisole, to the reaction mixture to trap the t-butyl cation.
-
-
Boc-Deprotection Troubleshooting Logic
Caption: Decision tree for troubleshooting Boc deprotection.
Frequently Asked Questions (FAQs)
Q5: What are the common starting materials for the synthesis of this compound?
A5: Common starting materials include pyrazinamide (B1679903) and pyrazinecarboxylic acid.[6][12] Synthesis from these precursors often involves a hydrogenation step to reduce the pyrazine (B50134) ring to a piperazine ring.
Q6: Are there enzymatic methods available for the synthesis of enantiomerically pure this compound?
A6: Yes, biocatalytic methods are used to produce enantiomerically pure forms. One common approach is the kinetic resolution of racemic piperazine-2-carboxamide using an aminopeptidase, which selectively hydrolyzes one enantiomer to the corresponding carboxylic acid.[8] Another method involves the enzymatic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate using the enzyme alcalase.[13]
Q7: What are the typical solvents used in the synthesis and purification of this compound?
A7: A variety of solvents are used depending on the specific reaction and purification step. Common solvents for the reaction include methanol, dichloromethane (B109758) (DCM), and dioxane.[5][9] For purification, solvents like ethyl acetate and diethyl ether are often used for extraction, and alcohols like isopropyl alcohol can be used for crystallization.[3][4]
Data Presentation
Table 1: Comparison of Selected Synthesis Parameters for this compound Derivatives
| Starting Material | Key Reagents/Catalyst | Solvent | Yield | Purity/ee | Reference |
| Pyrazinecarboxylic acid | Rhodium complex (catalyst), H₂ | Methanol | 41% | 77.6% ee | [6] |
| Racemic piperazine-2-carboxamide | Aminopeptidase (LAP2) | Water | ~40% | >99% ee | Biocatalysis research |
| N-Boc protected piperazine derivative | 4M HCl in dioxane | Dioxane | High | - | [9] |
| Chromone-2-carboxylic acid and piperazine derivative | EDC.HCl, DMAP | DCM | 14.5 - 29.7% | >97% | [5] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection using HCl in Dioxane
-
Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in a minimal amount of dioxane in a round-bottom flask.
-
Add 4M HCl in dioxane (3-5 equivalents) to the stirred solution at room temperature.[9]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[9]
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[9]
-
For work-up, the residue can be dissolved in water and neutralized with a base (e.g., saturated aqueous sodium bicarbonate) before extraction with an organic solvent.[9]
Protocol 2: Synthesis of Monoacylated Piperazine Derivatives
-
To a solution of a carboxylic acid (1.1 equivalents) in DCM, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1 equivalents) and 4-(Dimethylamino)pyridine (DMAP) (0.2 equivalents).[5]
-
Stir the mixture at room temperature under a nitrogen atmosphere for 10 minutes.
-
Add the appropriate piperazine derivative (1.0 equivalent) to the mixture and stir overnight at room temperature.[5]
-
After the reaction is complete (monitored by TLC), partition the mixture between DCM and a 5% sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. US5945534A - Process for the preparation of optically active this compound derivatives - Google Patents [patents.google.com]
- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. (S)-Piperazine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 13. Chiral synthesis and enzymatic resolution of (S)-(-)this compound using enzyme alcalase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Piperazine Ring Formation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during piperazine (B1678402) ring formation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during piperazine synthesis?
A1: Common side products in piperazine synthesis are highly dependent on the chosen synthetic route. However, some frequently encountered byproducts include:
-
1,4-Disubstituted piperazines: This is a common issue when mono-substitution is desired.[1][2]
-
N-Acylurea: This side product is specific to coupling reactions using carbodiimide (B86325) reagents like EDC or DCC.
-
Dehalogenated arenes: These can be significant byproducts in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[3][4]
-
Ring-opened products, elimination products, and rearranged isomers: The formation of these depends on the specific reactants and conditions used.[1]
-
Other ethyleneamines: In the industrial synthesis of piperazine from precursors like diethanolamine (B148213) or diethylenetriamine, other linear and cyclic amines such as aminoethylethanolamine (AEEA) and ethylenediamine (B42938) (EDA) are common side products.[5][6]
Q2: How can I minimize the formation of the 1,4-disubstituted byproduct when I want to synthesize a mono-substituted piperazine?
A2: Minimizing disubstitution is a critical challenge. Here are several effective strategies:
-
Use of a large excess of piperazine: This statistically favors mono-substitution. However, it can complicate purification due to the need to remove a large amount of unreacted piperazine.[7]
-
Employ protecting groups: Using a mono-protected piperazine, such as N-Boc-piperazine, is a very common and effective strategy. The protecting group blocks one nitrogen atom from reacting, and it can be removed in a subsequent step.[1][2][7]
-
Control of reaction conditions: Lowering the reaction temperature and reducing the reaction time can help to minimize the formation of the thermodynamically more stable disubstituted product.[1] Careful monitoring of the reaction progress by TLC or LC-MS is crucial.[1]
Q3: I am observing a significant amount of N-acylurea in my coupling reaction. What causes this and how can I prevent it?
A3: N-acylurea formation is a known side reaction in carbodiimide-mediated couplings. The highly reactive O-acylisourea intermediate can rearrange to the more stable, unreactive N-acylurea. To mitigate this:
-
Use additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) react with the O-acylisourea to form an active ester intermediate. This intermediate is more stable towards rearrangement but still reactive enough to form the desired amide bond.
-
Control the temperature: Running the reaction at lower temperatures is recommended to reduce the rate of the rearrangement.
-
Choice of carbodiimide: Using a water-soluble carbodiimide like EDC can be advantageous. While it doesn't prevent N-acylurea formation, the resulting byproduct is also water-soluble, which can simplify its removal during aqueous workup.
Troubleshooting Guides
Issue 1: Low Yield and/or Significant Disubstitution in N-Alkylation of Piperazine
Symptoms:
-
The desired mono-alkylated piperazine is obtained in low yield.
-
LC-MS or NMR analysis shows a significant peak corresponding to the 1,4-dialkylated piperazine.
Possible Causes and Solutions:
| Cause | Solution |
| Stoichiometry | Use a large excess of piperazine (3-5 equivalents or more) to statistically favor mono-alkylation. |
| Reaction Temperature | Perform the reaction at a lower temperature to reduce the rate of the second alkylation. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it once the formation of the desired product is maximized and before significant disubstitution occurs.[1] |
| Protecting Groups | For a more controlled synthesis, use a mono-protected piperazine (e.g., N-Boc-piperazine or N-Cbz-piperazine). The protecting group can be removed after the first N-alkylation.[2] |
Issue 2: Poor Yield and Dehalogenation in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Symptoms:
-
Low yield of the desired N-aryl piperazine.
-
Mass spectrometry indicates the presence of the dehalogenated arene starting material as a major byproduct.
Possible Causes and Solutions:
| Cause | Solution |
| Catalyst System | The choice of palladium precursor and ligand is critical. Screen different phosphine (B1218219) ligands, as sterically hindered and electron-rich ligands often improve results.[1] Consider using pre-formed catalysts to ensure the active catalytic species is generated effectively. |
| Base Selection | The strength and type of base can influence the reaction rate and side reactions. If a strong base like NaOtBu is causing decomposition, consider a weaker base such as K₃PO₄ or Cs₂CO₃.[1] |
| Reaction Temperature | High temperatures can promote dehalogenation. Try running the reaction at a lower temperature for a longer period. |
| Solvent Choice | The solvent can affect the solubility of reagents and the stability of the catalyst. Toluene, dioxane, and THF are common choices. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[1] |
Issue 3: Formation of a Five-Membered Lactam Ring During Piperazine Synthesis from 1,2-Diamines
Symptoms:
-
Observation of an unexpected byproduct with a molecular weight corresponding to a five-membered lactam.
Possible Causes and Solutions:
| Cause | Solution |
| Intramolecular Cyclization | During the workup or a deprotection step, especially under acidic conditions followed by neutralization, an intramolecular cyclization can occur to form a thermodynamically stable five-membered lactam instead of the desired six-membered piperazine ring.[8] |
| Neutralization Temperature | Perform the neutralization step at a lower temperature (e.g., 0 °C) after acidic deprotection to disfavor the lactam formation.[8] |
Experimental Protocols
Protocol 1: Synthesis of Mono-N-Boc-piperazine
This protocol describes a common method to protect one of the nitrogen atoms of piperazine, which is a crucial step for many selective mono-functionalization reactions.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
Procedure:
-
Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM to the cooled piperazine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to isolate the N-Boc-piperazine.[1]
Protocol 2: Reductive Amination for the Synthesis of a Substituted Piperazine
This protocol provides a general procedure for the synthesis of a substituted piperazine from a 1,2-diamine precursor.
Materials:
-
β-keto ester derived from an N-Boc protected amino acid
-
Sodium cyanoborohydride
-
Methanol
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
Triethylamine
-
Dichloromethane (DCM)
-
Bromoethyldiphenylsulfonium triflate
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reductive Amination: To a solution of the β-keto ester (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). Stir the mixture at room temperature until the reaction is complete (monitored by LC-MS).
-
Nosylation: After quenching the reaction, the crude diamine is dissolved in DCM. Triethylamine (3.0 eq) is added, followed by 2-nitrobenzenesulfonyl chloride (1.2 eq). The reaction is stirred at room temperature.
-
Annulation and Cyclization: The purified nosylated diamine is then treated with bromoethyldiphenylsulfonium triflate to initiate the annulation. Following this, the Boc group is removed with TFA, and a basic workup promotes the final cyclization to the piperazine ring.[8][9]
Visualizations
Caption: Common side product formation pathways in piperazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
preventing racemization during Piperazine-2-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of enantiomerically pure Piperazine-2-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to preventing racemization during synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound that can lead to racemization and loss of stereochemical integrity.
Question: I am observing significant racemization in my synthesis of a this compound derivative, particularly during an amide coupling step. What are the likely causes and how can I mitigate this?
Answer:
Racemization during amide coupling is a common issue, often proceeding through the formation of a planar oxazolone (B7731731) or enolate intermediate.[1][2] The primary factors influencing this are the choice of coupling reagents, base, solvent, and reaction temperature.
Potential Causes and Solutions:
-
Coupling Reagent: Carbodiimide reagents like DCC or EDC, when used without additives, are known to cause racemization.[1] While onium salts (e.g., HBTU, TBTU) are generally better, they can still lead to racemization with sensitive substrates.[1]
-
Solution:
-
If using a carbodiimide, add a racemization-suppressing additive such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][2][3][4]
-
For particularly sensitive substrates, switch to coupling reagents like HATU or COMU, which are known to better preserve stereochemistry.[1]
-
-
-
Base: Strong, non-sterically hindered bases like triethylamine (B128534) (TEA) can abstract the alpha-proton of the activated carboxylic acid, leading to a planar enolate intermediate and subsequent racemization.[1]
-
Reaction Temperature: The rate of racemization increases with temperature.[1]
-
Pre-activation Time: Allowing the activated carboxylic acid to sit for an extended period before the addition of the amine increases the opportunity for oxazolone formation.[1]
-
Solution: Minimize the pre-activation time to 1-5 minutes. Alternatively, add the coupling reagent to a mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.[1]
-
-
Solvent: Less polar solvents can help reduce the rate of racemization.[2]
-
Solution: If reagent solubility allows, consider using a less polar solvent.
-
Question: My attempts to synthesize an enantiopure 3-substituted Piperazine-2-acetic acid ester resulted in a racemic mixture. What could be the cause?
Answer:
Even with mild reaction conditions, racemization can occur at different stages of the synthesis. In the synthesis of 3-substituted piperazine-2-acetic acid esters starting from chiral amino acids, racemization has been observed during the formation of the initial β-ketoester intermediate.[5]
Troubleshooting Steps:
-
Identify the Racemization-Prone Step: Analyze intermediates at each step of your synthesis using chiral HPLC to pinpoint where the loss of stereochemical integrity occurs.
-
Alternative Synthetic Routes: If racemization is unavoidable in a particular step, consider alternative synthetic strategies that do not involve the problematic intermediate. For instance, methods like asymmetric lithiation-trapping of N-Boc piperazines can provide enantiopure α-substituted piperazines.[6] Another approach is the diastereoselective intramolecular palladium-catalyzed hydroamination reaction.[7]
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for obtaining enantiomerically pure this compound?
A1: The primary strategies include:
-
Enzymatic Resolution: This method uses stereoselective enzymes to resolve a racemic mixture. For example, alcalase can be used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate.[8][9] Aminopeptidases have also been employed for the chiral resolution of racemic piperazine-2-carboxamide.[10][11]
-
Asymmetric Synthesis: This involves building the chiral piperazine (B1678402) ring from a chiral starting material or using a chiral catalyst. Examples include:
-
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemistry of a reaction, and is later removed.[15][][17]
Q2: Which amino acids are most susceptible to racemization during coupling reactions that might be analogous to steps in piperazine derivative synthesis?
A2: Histidine (His) and cysteine (Cys) are known to be particularly prone to racemization during peptide coupling.[2] Serine (Ser) can also be susceptible under non-optimal conditions.[2][3] This knowledge is transferable to the synthesis of piperazine derivatives that involve similar activation of a carboxylic acid at a chiral center.
Q3: How can I analyze the enantiomeric purity of my this compound derivative?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your product. You will need to use a chiral stationary phase column. The general procedure involves dissolving a small amount of your product in the mobile phase, injecting it onto the column, and integrating the peak areas for the two enantiomers.[1]
Q4: Can protecting groups influence racemization?
A4: Yes, the choice of protecting group can be critical. For instance, in peptide synthesis, the N-protecting group influences the rate of oxazolone formation. While this is a well-studied area in peptide chemistry, the principles apply to piperazine synthesis as well.[3] Using protecting groups like tert-butyloxycarbonyl (Boc) on one of the nitrogen atoms is a key strategy to prevent undesired side reactions like disubstitution, which can indirectly help in achieving the desired stereoisomer.[18]
Data on Enantiomeric Excess for Different Synthetic Methods
The following table summarizes the reported enantiomeric excess (ee) values for various methods of synthesizing chiral this compound and its derivatives.
| Synthetic Method | Substrate | Catalyst/Enzyme | Enantiomeric Excess (ee) | Yield | Reference |
| Asymmetric Hydrogenation | Pyrazinecarboxylic acid tert-butylamide | Rhodium complex | 49% | 85% | [12] |
| Asymmetric Hydrogenation | tert-Butyl pyrazinecarboxylate | Rhodium complex | 77.6% | 80% | [12] |
| Enzymatic Resolution | (rac)-piperazine-2-carboxamide | Klebsiella terrigena | 99.4% (S)-acid | 41% | [19] |
| Enzymatic Resolution | (rac)-piperazine-2-carboxamide | Burkholderia sp. | 99.0% (R)-acid | 22% | [9][19] |
| Enzymatic Resolution | methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | Alcalase | >99% (S)-acid | N/A | [9] |
Experimental Protocols
Protocol 1: Enzymatic Resolution of (S)-Piperazine-2-carboxylic Acid using Alcalase
This protocol is based on the kinetic resolution of racemic methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate.[8][9]
Materials:
-
Racemic methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate
-
Alcalase enzyme
-
Phosphate (B84403) buffer (pH 7.5)
-
Ethyl acetate
-
Sodium bicarbonate solution
-
Hydrochloric acid
Procedure:
-
Suspend the racemic ester in the phosphate buffer.
-
Add the Alcalase enzyme to the suspension.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.
-
When approximately 50% conversion is reached, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Separate the aqueous and organic layers.
-
The unreacted (R)-ester will be in the organic layer.
-
The aqueous layer contains the desired (S)-acid. Acidify the aqueous layer with HCl to pH 2-3.
-
Extract the (S)-acid with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-piperazine-2-carboxylic acid derivative.
Protocol 2: General Procedure for Racemization Suppression in Amide Coupling
This protocol provides a general procedure for amide bond formation designed to minimize racemization, for instance, when coupling this compound with an amine.[1]
Materials:
-
N-protected this compound (1.0 equivalent)
-
Amine component (1.0-1.2 equivalents)
-
HATU (1.0 equivalent)
-
DIPEA (2.0 equivalents)
-
Anhydrous DMF or DCM
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected this compound and the amine component in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add HATU to the cooled solution.
-
Initiation: Add DIPEA dropwise to the mixture.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be allowed to warm to room temperature gradually.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visual Guides
Caption: The primary pathway for racemization via the oxazolone intermediate.
Caption: A logical workflow for troubleshooting and resolving racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 8. Chiral synthesis and enzymatic resolution of (S)-(-)this compound using enzyme alcalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biosynth.com [biosynth.com]
- 12. US5945534A - Process for the preparation of optically active this compound derivatives - Google Patents [patents.google.com]
- 13. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tcichemicals.com [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. lookchem.com [lookchem.com]
troubleshooting guide for Piperazine-2-carboxylic acid peptide coupling
Technical Support Center: Piperazine-2-carboxylic Acid Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound in peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing low or no yield in my coupling reaction. What are the common causes and how can I improve it?
A: Low coupling efficiency with this compound is a common issue, often stemming from its steric hindrance and electronic properties. Several factors can contribute to poor yields.
Potential Causes & Solutions:
-
Inefficient Activation: The carboxylic acid may not be sufficiently activated to react with the amine.
-
Solution: Employ more powerful coupling reagents. While standard carbodiimides like EDC can work, uronium/aminium (HATU, HBTU, HCTU) or phosphonium (B103445) (PyBOP, PyAOP) salts are generally more effective for hindered couplings.[1] Reagents that form highly reactive OAt esters, such as HATU, are often the most efficient.
-
-
Steric Hindrance: The bulky nature of the piperazine (B1678402) ring and adjacent protecting groups can slow down the reaction.
-
Incorrect Stoichiometry: An improper ratio of reagents can lead to an incomplete reaction.[4]
-
Solution: Ensure accurate measurements. A slight excess (1.1–1.2 equivalents) of the amine component can help drive the reaction to completion.[4]
-
-
Presence of Moisture: Water can hydrolyze activated intermediates, quenching the reaction.
-
Solution: Use anhydrous solvents (e.g., DMF, DCM) and reagents. Conduct the reaction under an inert atmosphere like nitrogen or argon.[4]
-
-
Solubility Issues: Poor solubility of either the piperazine derivative or the coupling partner can prevent them from reacting.
-
Solution: If solubility in standard solvents like DMF or DCM is low, consider alternatives such as N-methylpyrrolidone (NMP) or adding a co-solvent like dimethyl sulfoxide (B87167) (DMSO).[2][5] Sonication can also be used to dissolve reagents and improve reaction rates.[2]
-
| Coupling Reagent/System | Base | Typical Solvent | Key Advantages | Potential Issues |
| EDC / HOBt | DIPEA | DCM or DMF | Cost-effective; water-soluble byproducts simplify workup.[6] | Can form N-acylurea byproduct; may be less efficient for hindered couplings.[4] |
| HATU / HOAt | DIPEA, Collidine | DMF, NMP | Highly efficient, fast reaction rates, low racemization; excellent for sterically hindered amino acids.[1][7] | Can cause guanidinylation of the free amine if added in large excess.[4] |
| HBTU / HOBt | DIPEA | DMF | Very efficient with minimal racemization.[7] | Less reactive than HATU; potential for guanidinylation side reaction. |
| PyBOP | DIPEA | DCM, DMF | Phosphonium-based, so it avoids the guanidinylation side reaction. Clean reactions. | Byproducts can sometimes complicate purification. |
| COMU | DIPEA | DMF, NMP | High coupling efficiency comparable to HATU; byproducts are highly soluble and considered safer than HOBt/HOAt-based reagents.[1] | Relatively newer and may be more expensive. |
Q2: My reaction is producing multiple unexpected products. What are the likely side reactions and how can I prevent them?
A: Several side reactions can occur during the coupling of this compound, leading to impurities and reduced yield of the desired product.
Common Side Reactions & Mitigation Strategies:
-
Dimerization/Oligomerization: The activated carboxylic acid of one molecule can react with the deprotected piperazine nitrogen of another.[4]
-
N-Acylurea Formation: This is a common byproduct when using carbodiimide (B86325) reagents like EDC or DCC, where the activated O-acylisourea intermediate rearranges.[4]
-
Prevention: Add a nucleophilic additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure®).[7] These additives trap the activated intermediate to form an active ester, which is less prone to rearrangement.
-
-
Guanidinylation: Uronium/aminium-based reagents like HATU or HBTU can react with the free amine of the coupling partner to form a guanidinium (B1211019) byproduct.[4]
-
Prevention: Use the coupling reagent in only a slight excess (e.g., 1.05 equivalents) and add the amine component shortly after activating the carboxylic acid.[4] Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.
-
-
Diketopiperazine (DKP) Formation: This intramolecular cyclization is especially common at the dipeptide stage when coupling the second amino acid, particularly if Proline or another piperazine-based acid is involved.[2][9]
-
Di-acylation: If the protecting group on one of the piperazine nitrogens is labile, it can be partially cleaved during the reaction, allowing both nitrogens to be acylated.[4]
-
Prevention: Use robust and orthogonal protecting groups (e.g., Boc and Fmoc).[8] Ensure that the reaction conditions, particularly the base and temperature, are not harsh enough to cause premature deprotection.
-
Caption: Common side reaction pathways in peptide coupling.
Q3: How can I avoid premature cleavage of the N-Boc protecting group during the coupling step?
A: The tert-butyloxycarbonyl (Boc) group is sensitive to acid. While it is generally stable under standard amide coupling conditions, prolonged exposure to even mildly acidic environments can cause it to be removed prematurely.[4]
Recommendations:
-
Avoid Acidic Additives: Do not use acidic additives during the coupling step. If additives are required to suppress racemization, use neutral options like HOBt or HOAt.
-
Base Selection: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA).
-
Separate Deprotection Step: Boc deprotection should be performed as a distinct step after the coupling is complete, using a strong acid like trifluoroacetic acid (TFA).
-
Dissolution: Dissolve the Boc-protected peptide in dichloromethane (B109758) (DCM) at a concentration of approximately 0.1 M.
-
TFA Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., 1:1 DCM/TFA). For substrates sensitive to acid, a lower concentration of TFA (e.g., 20-50% in DCM) can be used.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS to ensure complete deprotection.
-
Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and solvent. The resulting amine salt can often be used directly in the next coupling step after neutralization with a suitable base.
Q4: I am concerned about maintaining the chiral integrity of this compound. How can I minimize racemization?
A: Racemization is a significant risk during peptide coupling, as the activation of the carboxylic acid can lead to the formation of an oxazolone (B7731731) intermediate, which allows for epimerization at the alpha-carbon.[2][3][10]
Strategies to Suppress Racemization:
-
Use Additives: The most effective way to suppress racemization is by adding reagents like HOBt, HOAt, or OxymaPure®. These additives react with the activated carboxylic acid to form active esters that are more stable and less prone to racemization.[2][10]
-
Select the Right Coupling Reagent: Modern coupling reagents often come pre-packaged with a racemization suppressant. For example, HATU is the HOAt-based aminium salt, and COMU is an OxymaPure®-based reagent.[1] These are superior to older methods like using DCC alone.[7]
-
Control the Temperature: Perform the activation and coupling steps at low temperatures (e.g., starting at 0°C) to minimize the rate of oxazolone formation.
-
Base Selection: The choice and amount of base can influence racemization. Use the weakest base necessary, and avoid large excesses. For sensitive couplings, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be preferred over DIPEA.[1]
Caption: A logical workflow for troubleshooting common issues.
-
Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the N-protected this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.05 eq) and a hindered base such as DIPEA (2.0 eq) to the solution. Stir the mixture at 0°C for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine component (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction's progress using an appropriate method, such as TLC or LC-MS.[4][6]
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the organic layer sequentially with a saturated aqueous NaHCO3 solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.[4]
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. zinc.5z.com [zinc.5z.com]
- 9. researchgate.net [researchgate.net]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Technical Support Center: Industrial Scale-Up of Piperazine-2-carboxylic Acid Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale-up of Piperazine-2-carboxylic acid synthesis.
Section 1: Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis process in a question-and-answer format.
Issue: Low or Stalled Conversion in Biocatalytic Resolution
Q1: Our enzymatic resolution of (rac)-piperazine-2-carboxamide stalls at approximately 45-50% conversion. What is the likely cause and how can we improve the yield?
A1: Stalling at ~50% conversion is a common challenge in the chiral resolution of racemic piperazine-2-carboxamide (B1304950), particularly when using aminopeptidases like LAP2 from Aspergillus oryzae. The primary causes are:
-
Product Inhibition: The desired product, (S)-piperazine-2-carboxylic acid, can inhibit the enzyme's activity. Studies have shown that LAP2 can lose up to 90% of its activity in the presence of the product.[1]
-
Enzyme Kinetics: The enzyme may have a high Michaelis-Menten constant (Kₘ) for the substrate, leading to a decreased reaction rate as the substrate concentration drops, especially at conversions above 40%.[1]
Troubleshooting Steps:
-
Implement a Continuous Flow Setup: A packed bed reactor (PBR) or similar continuous flow system is highly recommended for scale-up.[1] This setup helps by continuously removing the inhibitory product from the vicinity of the immobilized enzyme, maintaining a higher reaction rate.[1]
-
Optimize Reaction Conditions: Ensure the reaction is running under optimal conditions. For LAP2, a pH of 9.0 and a temperature of up to 45°C have been shown to be effective.[1]
-
Enzyme Selection: While LAP2 is efficient, comparing it with other enzymes like Flavourzyme could be beneficial for your specific substrate concentration and process conditions.[1]
Issue: Poor Performance and Reusability of Immobilized Enzyme
Q2: We are using an immobilized enzyme for the resolution, but the activity decreases significantly after only a few cycles. What could be causing this?
A2: A rapid decline in the activity of an immobilized biocatalyst can often be attributed to mechanical and chemical factors, especially in a scaled-up process.
Potential Causes & Solutions:
-
Catalyst Abrasion: In mechanically agitated reactors, such as a SpinChem® reactor, the immobilized enzyme particles can abrade.[1] This physical breakdown leads to loss of active catalyst from the support.
-
Solution: Carefully optimize the reactor's agitation or rotation speed to minimize mechanical stress. For packed bed reactors, ensure the catalyst is packed tightly and consider an upward flow direction to prevent channeling.[1]
-
-
Low Immobilization Yield: The initial amount of enzyme successfully bound to the support may be low.
-
Solution: Experiment with different commercially available supports, such as methacrylic resins, to find one that provides high protein loading (>20 mg/g) and high retained activity (48-67% has been reported).[1] The supernatant liquid containing unbound protein after immobilization can often be collected and reused for a subsequent immobilization run to improve overall efficiency.[1]
-
-
Leaching: The enzyme may be slowly detaching from the support material into the reaction medium.
-
Solution: Ensure the immobilization chemistry is robust. Covalent attachment methods are generally preferred for their stability over simple adsorption.
-
Issue: Inconsistent Yields and Enantioselectivity in Asymmetric Hydrogenation
Q3: Our asymmetric hydrogenation of pyrazinecarboxylic acid derivatives to produce optically active this compound derivatives is giving inconsistent yields and variable enantiomeric excess (ee). What are the critical parameters to control?
A3: Asymmetric hydrogenation is highly sensitive to process parameters. Inconsistency at scale often points to insufficient control over the reaction environment.
Critical Parameters to Monitor:
-
Temperature and Pressure: These are crucial for both reaction rate and selectivity. Typical ranges are 20°C to 200°C and hydrogen pressures of 1 to 200 bar.[2] Fluctuations outside the optimized range can lead to side reactions or incomplete conversion.
-
Catalyst-to-Substrate Ratio: The molar ratio of the optically active rhodium catalyst to the starting material directly impacts efficiency and cost. Ratios can range from 1:5 to 1:2000, but must be precisely controlled for reproducibility.[2]
-
Mixing and Mass Transfer: In larger reactors, inefficient mixing can create "dead zones" and poor gas-liquid mass transfer.[3] This leads to localized areas of low hydrogen concentration, slowing the reaction and potentially affecting selectivity. Ensure the reactor's agitation system is adequate for the vessel geometry and reaction volume.
-
Solvent Purity: The presence of impurities in solvents (e.g., water, lower alcohols, aromatic hydrocarbons) can poison the catalyst and negatively affect the reaction outcome.[2] Always use solvents of appropriate grade and purity.
Issue: Challenges in Product Purification and Isolation
Q4: We are facing difficulties in purifying the final this compound product, particularly in removing metal residues and other impurities.
A4: Purification is a critical step where minor impurities from lab scale can become major problems in an industrial batch.[3] A multi-step approach is often necessary.
Purification Strategies:
-
Product Isolation: The product is often isolated as a hydrochloride salt. This can be achieved by adjusting the pH of the aqueous solution to acidic conditions (e.g., pH 2 with HCl) after the reaction, which causes the salt to precipitate.[2][4] The precipitate can then be filtered and washed.
-
Removal of Metal Catalysts: If using metal-based catalysts (e.g., Rhodium for hydrogenation, Palladium for ring formation), their removal is critical.
-
Anionic Exchange Resins: This method has been shown to be effective for removing catalytic iron and other UV-active species from piperazine (B1678402) solutions.[5]
-
Activated Carbon: Treating the solution with activated carbon can also effectively remove a wide range of organic impurities and colored species.[5]
-
-
Extraction: After initial work-up, liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758), ethyl acetate) can be used to separate the product from water-soluble impurities before the final crystallization/precipitation step.[2][6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for the industrial production of this compound? A1: Two primary strategies are prevalent for industrial-scale synthesis:
-
Biocatalytic Resolution: This route typically starts with the hydrogenation of a readily available precursor like pyrazine-2-carboxamide to yield racemic piperazine-2-carboxamide.[1] This racemic mixture is then resolved using a stereoselective enzyme to produce the desired enantiopure (S)- or (R)-piperazine-2-carboxylic acid.[1]
-
Asymmetric Synthesis: This approach involves the direct asymmetric hydrogenation of a pyrazinecarboxylic acid derivative using a chiral catalyst, such as an optically active rhodium complex.[2] This method avoids a classical resolution step, directly forming the desired enantiomer.
Q2: What are the key safety precautions for handling this compound and its precursors at an industrial scale? A2: this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[7] It is also noted to be air-sensitive.[7] Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Ventilation: Ensure adequate ventilation to avoid inhalation of dusts.[7] Handle in a well-ventilated area or use local exhaust ventilation.
-
Inert Atmosphere: Due to its air sensitivity, store and handle the material under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Handling Practices: Avoid dust formation. Do not eat, drink, or smoke in the handling area. Use good industrial hygiene practices.[7]
-
Incompatible Materials: Keep away from strong oxidizing agents.[7]
Q3: Which analytical methods are recommended for reaction monitoring and quality control? A3: A combination of chromatographic and spectroscopic methods is essential:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. For chiral analysis to determine enantiomeric excess (ee), derivatization with an agent like FMOC followed by analysis on a chiral column is effective.[1] For purity analysis, since the piperazine moiety does not absorb UV light well, derivatization or the use of detectors like Evaporative Light Scattering (ELSD) may be necessary.[8]
-
Gas Chromatography (GC): Can be used for analyzing volatile precursors or for purity assessment after derivatization.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying by-products and impurities.[9]
-
Titration: Can be used for assay determination of the final product.[10]
Section 3: Data Presentation & Experimental Protocols
Data Tables
Table 1: Summary of Biocatalytic Resolution Parameters
| Parameter | Value / Condition | Source |
|---|---|---|
| Enzyme | Aminopeptidase (LAP2) | [1] |
| Substrate | (rac)-piperazine-2-carboxamide | [1] |
| Substrate Conc. | 20% (w/v) in water | [1] |
| pH | 9.0 | [1] |
| Temperature | 25 - 45 °C | [1] |
| Typical Conversion | ~45-50% in 8 hours (Batch) | [1] |
| Immobilization Support | Methacrylic Resins | [1] |
| Retained Activity | 48 - 67% | [1] |
| Reusability (Batch) | > 10 cycles |[1] |
Table 2: Typical Conditions for Asymmetric Hydrogenation
| Parameter | Value / Condition | Source |
|---|---|---|
| Substrate | Pyrazinecarboxylic acid derivative | [2] |
| Catalyst | Optically active Rhodium complex | [2] |
| Temperature | 20 - 200 °C | [2] |
| H₂ Pressure | 1 - 200 bar | [2] |
| Molar Ratio (Cat:Sub) | 1:5 to 1:2000 | [2] |
| Solvents | Water, Methanol, Toluene, Acetone |[2] |
Experimental Protocols
Protocol 1: General Procedure for Biocatalytic Resolution (This protocol is a generalized representation based on reported lab-scale experiments)
-
Preparation: Prepare a 20% (w/v) solution of racemic piperazine-2-carboxamide in deionized water.
-
pH Adjustment: Adjust the pH of the solution to 9.0 using a suitable base.
-
Reaction Initiation: Introduce the immobilized LAP2 enzyme to the substrate solution in a suitable reactor (e.g., packed bed or stirred tank). The typical temperature is maintained between 25-45°C.[1]
-
Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them via chiral HPLC to determine conversion and enantiomeric excess.[1]
-
Work-up: Once the desired conversion is reached (typically ~50%), separate the catalyst from the reaction mixture by filtration.
-
Purification: Proceed with the separation of the product (S)-piperazine-2-carboxylic acid from the unreacted (R)-piperazine-2-carboxamide, typically via crystallization or chromatography.
Protocol 2: General Procedure for Product Isolation as Dihydrochloride (B599025) Salt (This protocol is a generalized representation based on reported lab-scale experiments)
-
pH Adjustment: Take the final aqueous solution containing this compound and cool it to 0-5°C.
-
Precipitation: Slowly add concentrated hydrochloric acid to the cooled solution to adjust the pH to an acidic range (e.g., pH 2), causing the dihydrochloride salt of the product to precipitate out of the solution.[2]
-
Stirring: Stir the resulting slurry at a low temperature (e.g., 0°C) for at least 1 hour to ensure complete precipitation.[2]
-
Filtration: Filter the precipitated solid using a suitable filter.
-
Washing: Wash the filter cake with a cold, non-polar organic solvent, such as dichloromethane or diethyl ether, to remove residual impurities.[2][4]
-
Drying: Dry the final product under vacuum to yield this compound dihydrochloride.
Section 4: Visualizations
Diagrams of Workflows and Logic
Caption: Key synthesis workflows for this compound.
Caption: Troubleshooting logic for low biocatalytic conversion.
Caption: General purification pathway for the final product.
References
- 1. biosynth.com [biosynth.com]
- 2. US5945534A - Process for the preparation of optically active this compound derivatives - Google Patents [patents.google.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. osti.gov [osti.gov]
- 6. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. fishersci.ie [fishersci.ie]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. chemimpex.com [chemimpex.com]
Technical Support Center: Piperazine-2-carboxylic Acid - Impurity Identification and Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piperazine-2-carboxylic acid. Our goal is to help you identify and remove impurities effectively, ensuring the quality and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound?
A1: Impurities in this compound can originate from several sources throughout the manufacturing process and storage. The primary sources include:
-
Synthetic Byproducts: Depending on the synthetic route, byproducts may form. For instance, if synthesized from pyrazinamide, residual starting material or intermediates could be present.[1]
-
Residual Starting Materials: Incomplete reactions can lead to the presence of starting materials such as 2,3-dibromopropionic acid methyl ester and N,N'-dibenzyl-ethane-1,2-diamine in the final product.[2]
-
Reagents and Solvents: Reagents like di-tert-butyl dicarbonate (B1257347) (Boc anhydride) or allyl chloroformate used for protecting groups, and solvents used during synthesis and purification (e.g., methanol, ethyl acetate, dichloromethane) may remain in the final product if not completely removed.[3][4]
-
Degradation Products: this compound can degrade over time, especially under harsh conditions of temperature and humidity. Degradation can lead to the formation of various impurities.
-
Enantiomeric Impurities: For chiral (S)- or (R)-Piperazine-2-carboxylic acid, the other enantiomer is a potential impurity.[5]
Q2: My batch of this compound has a brownish appearance, but the certificate of analysis indicates high purity. Should I be concerned?
A2: While a brownish appearance can sometimes indicate the presence of impurities, it is not always a direct measure of purity.[6] Some high-purity batches of this compound can have a non-white appearance due to trace amounts of highly colored impurities that may not significantly affect the overall purity percentage determined by methods like titration. However, for sensitive applications, it is advisable to perform further analytical characterization, such as HPLC or NMR, to identify these trace impurities and assess their potential impact on your experiments.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase gradient is often effective.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the main compound and any impurities present. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample without the need for a reference standard of the analyte.[9][10][11][12][13]
-
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), it helps in identifying the molecular weight of impurities.[14]
-
Titration: An assay by titration can determine the overall purity based on the acidic nature of the carboxylic acid group.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Presence of synthetic byproducts, residual starting materials, or degradation products. | 1. Identify the impurities by comparing retention times with known standards, if available. 2. Use LC-MS to determine the molecular weight of the unknown peaks for tentative identification. 3. Purify the sample using recrystallization or column chromatography. |
| Low assay value by titration | Presence of non-acidic impurities or significant amounts of water/solvents. | 1. Dry the sample under vacuum to remove residual solvents. 2. Use ¹H NMR to check for the presence of organic impurities. 3. Purify the sample using an appropriate method. |
| Inconsistent experimental results | Variable purity of this compound between batches. | 1. Establish a standard analytical method (e.g., HPLC) to qualify each new batch before use. 2. Consider purchasing from a supplier that provides a detailed certificate of analysis with impurity profiles.[5] |
| Poor enantiomeric purity (for chiral isomers) | Incomplete resolution during synthesis or racemization. | 1. Use a chiral HPLC method to determine the enantiomeric excess. 2. If necessary, perform a resolution step, such as diastereomeric salt formation and crystallization. |
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC
This protocol provides a general method for the impurity profiling of this compound. Method optimization may be required based on the specific impurities expected.
-
Instrumentation: HPLC system with a UV detector.[8]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase A to a final concentration of approximately 1 mg/mL.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing solid impurities.
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to test include water, ethanol, methanol, or mixtures thereof.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Hypothetical Purity Improvement after Recrystallization
| Analysis | Before Purification | After Purification |
| Appearance | Brownish Powder | White Crystalline Solid |
| Purity by HPLC (Area %) | 97.5% | 99.8% |
| Major Impurity 1 (Area %) | 1.2% | Not Detected |
| Major Impurity 2 (Area %) | 0.8% | 0.1% |
| Total Impurities (Area %) | 2.5% | 0.2% |
Visualizations
Caption: Workflow for Impurity Identification.
Caption: General Recrystallization Workflow.
References
- 1. (S)-Piperazine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. US5945534A - Process for the preparation of optically active this compound derivatives - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Optimizing N-Boc-Piperazine Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful amide coupling of N-Boc-piperazine with carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: Which coupling agent is most effective for this reaction?
The choice of coupling agent depends on factors like substrate reactivity, budget, and desired reaction speed. Uronium/aminium salts like HATU are highly reactive and efficient, often resulting in faster reactions and higher yields, particularly for challenging couplings.[1] Carbodiimides like EDC are more economical but may require additives and careful control to avoid side reactions.[1][2]
Q2: What are the optimal solvent and base for this coupling?
Aprotic solvents such as DMF or DCM are generally recommended.[3] For the base, a non-nucleophilic, sterically hindered amine like N,N-Diisopropylethylamine (DIPEA) is highly recommended.[1][2] Triethylamine (TEA) can also be used, but DIPEA is often preferred to minimize side reactions and potential epimerization.[1][2] It is crucial that the base is high-purity and free from primary or secondary amine contaminants.[1]
Q3: How can I monitor the reaction's progress?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This allows you to track the consumption of the starting materials (carboxylic acid and N-Boc-piperazine) and the formation of the desired amide product.[1] Monitoring is crucial to determine the optimal reaction time and to identify the presence of any significant side products.[1]
Q4: Can the Boc protecting group be cleaved during the coupling reaction?
While the Boc group is generally stable under most amide coupling conditions, prolonged exposure to even mildly acidic conditions can lead to its premature removal.[2] It is crucial to use non-acidic coupling reagents and appropriate bases to maintain the integrity of the Boc group during the reaction.[2] If deprotection is desired, it is typically performed as a separate step using strong acids like trifluoroacetic acid (TFA).[2]
Troubleshooting Guide
Issue 1: Low or No Yield of Amide Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider adding more coupling reagent or extending the reaction time.[2] |
| Suboptimal Coupling Reagent | For sterically hindered substrates or challenging couplings, consider using a more potent coupling reagent like HATU or HCTU instead of EDC/HOBt.[2] |
| Incorrect Stoichiometry | Ensure accurate measurement of all reagents. A slight excess of the amine component (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[2] |
| Presence of Moisture | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of activated intermediates.[2] |
| Reagent Degradation | Use fresh, high-purity reagents. Coupling agents and anhydrous solvents can degrade if not stored properly. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Possible Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction or inefficient purification. | Optimize reaction conditions (see above). For purification, consider column chromatography with a suitable solvent gradient.[2] |
| N-Acylurea Byproduct | A common byproduct when using carbodiimide (B86325) reagents like EDC, where the activated intermediate rearranges.[2] | Use an additive such as HOBt or OxymaPure to suppress this side reaction. Water-soluble EDC and its urea (B33335) byproduct can often be removed with an aqueous workup.[1][2] |
| Guanidinium Byproduct | Can form when using uronium-based coupling reagents like HATU or HBTU in excess, which can react with the amine.[2] | Use the coupling reagent in slight excess (e.g., 1.05-1.1 equivalents) and add the amine shortly after the activation of the carboxylic acid.[2] |
| Di-acylated Piperazine (B1678402) | If the Boc group is prematurely removed, the free piperazine can react with two equivalents of the carboxylic acid.[2] | Ensure the reaction is performed under non-acidic conditions to keep the Boc group intact.[2] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages | Best For |
| HATU | High reactivity, fast reaction times, low epimerization risk.[1] | High cost, can cause guanidinylation of the amine if used in large excess.[1] | Difficult or sterically hindered couplings; when speed is critical.[1] |
| HBTU / TBTU | Very efficient, well-established, less expensive than HATU.[1] | Less reactive than HATU; can also cause guanidinylation side reactions.[1][2] | Standard, routine couplings. |
| EDC·HCl | Economical, water-soluble byproducts are easily removed during aqueous workup.[1] | Can form N-acylurea byproducts, requires an additive (e.g., HOBt, OxymaPure) to improve efficiency and suppress racemization.[2] | Large-scale synthesis, cost-sensitive projects.[1] |
| COMU | High efficiency similar to HATU, reduced epimerization risk, better safety profile than benzotriazole-based reagents.[1] | Higher cost than EDC.[1] | Couplings where minimizing epimerization is critical.[1] |
| DCC | Inexpensive and effective. | Forms a dicyclohexylurea (DCU) byproduct that is often difficult to remove. | When cost is the primary concern and purification challenges can be addressed. |
Experimental Protocols
Protocol 1: HATU Mediated Coupling
-
In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[4]
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.[4]
-
Add N-Boc-piperazine (1.1 eq) to the activated mixture.[4]
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.[4]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography.[3]
Protocol 2: EDC/HOBt Mediated Coupling
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).[4]
-
Cool the mixture to 0 °C in an ice bath.[4]
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[4]
-
Add N-Boc-piperazine (1.1 eq) to the reaction mixture.[4]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]
-
Purify the crude product via flash chromatography.[4]
Visualizations
Caption: General experimental workflow for N-Boc-piperazine coupling.
Caption: Troubleshooting decision tree for low-yield reactions.
References
Technical Support Center: Improving Regioselectivity of Piperazine-2-carboxylic Acid Functionalization
Welcome to the technical support center for the regioselective functionalization of piperazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in the functionalization of this compound derivatives?
A1: The regioselectivity of N-functionalization at the N1 versus the N4 position of a this compound ester is primarily governed by a combination of steric and electronic factors.
-
Steric Hindrance: The N1 position is adjacent to the carboxylic acid (or ester) group at the C2 position. This creates significant steric bulk around the N1 nitrogen, making it less accessible to incoming electrophiles, especially bulky ones. The N4 nitrogen, being further away from this substituent, is sterically more accessible.
-
Electronic Effects: The electron-withdrawing nature of the carboxylic acid/ester group at C2 decreases the nucleophilicity of the adjacent N1 nitrogen. Consequently, the N4 nitrogen is electronically richer and more nucleophilic, making it more reactive towards electrophiles.
Q2: I am getting a mixture of N1 and N4-alkylated products. How can I favor N4-alkylation?
A2: To favor N4-alkylation, you should leverage the inherent steric and electronic properties of the molecule. Using a less reactive alkylating agent (e.g., an alkyl bromide instead of an iodide) and standard basic conditions (like K₂CO₃ or Et₃N) will typically favor reaction at the more nucleophilic and sterically accessible N4 position. Running the reaction at lower temperatures can also enhance selectivity.
Q3: How can I achieve selective N1-functionalization?
A3: Selective N1-functionalization is more challenging due to the lower reactivity of the N1 nitrogen. The most reliable method is to use an orthogonal protecting group strategy. First, protect the more reactive N4 nitrogen with a suitable protecting group (e.g., Boc). With the N4 position blocked, functionalization can only occur at N1. Following the N1-functionalization, the N4 protecting group can be selectively removed.
Q4: My N-acylation reaction is not selective. What should I do?
A4: Similar to alkylation, N-acylation will preferentially occur at the more nucleophilic N4 position. For selective N4-acylation, standard acylation conditions (e.g., acyl chloride or anhydride (B1165640) with a non-nucleophilic base) should provide the desired product. For selective N1-acylation, protection of the N4-nitrogen is the recommended approach.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N4 Products)
| Symptom | Possible Cause | Solution |
| Significant amount of N1-alkylated byproduct observed by LC-MS or NMR. | Highly reactive alkylating agent: Reagents like alkyl iodides or triflates are highly reactive and may overcome the subtle electronic and steric differences between N1 and N4. | Switch to a less reactive alkylating agent, such as an alkyl bromide or chloride. |
| Harsh reaction conditions: High temperatures or the use of a very strong base (e.g., NaH, LDA) can decrease selectivity by increasing the reactivity of the less nucleophilic N1. | Use a milder base such as K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). Run the reaction at a lower temperature (e.g., room temperature or 0 °C) and monitor for a longer duration. | |
| Solvent effects: The solvent can influence the reactivity of both the nucleophile and the electrophile. | Screen different solvents. Aprotic polar solvents like DMF or acetonitrile (B52724) are common. Toluene or THF may also be suitable depending on the specific substrates. |
Problem 2: Low Yield of Mono-functionalized Product and Formation of Di-substituted Byproduct
| Symptom | Possible Cause | Solution |
| Significant presence of the 1,4-disubstituted piperazine (B1678402) in the crude product. | Incorrect stoichiometry: Using a 1:1 molar ratio or an excess of the electrophile will likely lead to di-substitution. | Use a significant excess of the this compound ester starting material (e.g., 2-5 equivalents) to statistically favor mono-functionalization. |
| Extended reaction time or high temperature: Allowing the reaction to proceed for too long or at elevated temperatures can promote the second functionalization. | Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. Consider lowering the reaction temperature. | |
| Base concentration: A high concentration of a strong base can deprotonate the remaining N-H of the mono-substituted product, making it susceptible to a second reaction. | Use a milder base or control the stoichiometry of the base carefully. |
Data Presentation
The following tables summarize expected outcomes for the regioselective functionalization of a generic this compound ester. Yields and ratios are illustrative and will vary based on specific substrates and reaction conditions.
Table 1: Regioselectivity of N-Alkylation of Ethyl Piperazine-2-carboxylate
| Alkylating Agent | Base | Solvent | Temperature (°C) | Predominant Isomer | Approx. N4:N1 Ratio | Approx. Yield (%) |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 25 | N4 | >95:5 | 85-95 |
| Ethyl Iodide | Et₃N | THF | 0 - 25 | N4 | >90:10 | 80-90 |
| Benzyl Bromide | NaH | DMF | 0 | N4 | 85:15 | 70-80 |
| Isopropyl Bromide | Cs₂CO₃ | DMF | 50 | N4 | >98:2 (steric effect) | 75-85 |
Table 2: Regioselectivity of N-Acylation of Ethyl Piperazine-2-carboxylate
| Acylating Agent | Base | Solvent | Temperature (°C) | Predominant Isomer | Approx. N4:N1 Ratio | Approx. Yield (%) |
| Acetyl Chloride | Et₃N | DCM | 0 | N4 | >99:1 | 90-98 |
| Benzoyl Chloride | Pyridine | DCM | 0 - 25 | N4 | >99:1 | 90-95 |
| Acetic Anhydride | Et₃N | THF | 25 | N4 | >98:2 | 88-96 |
Experimental Protocols
Protocol 1: Selective N4-Alkylation of Ethyl Piperazine-2-carboxylate
This protocol is designed to favor alkylation at the more nucleophilic and sterically accessible N4 position.
Materials:
-
Ethyl piperazine-2-carboxylate
-
Alkyl bromide (e.g., Benzyl bromide, 1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous acetonitrile
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of ethyl piperazine-2-carboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl bromide (1.0 eq) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the solid salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the N4-alkylated product.
Protocol 2: Selective N1-Functionalization via Orthogonal Protection
This protocol outlines the strategy for achieving functionalization at the less reactive N1 position.
Step A: N4-Boc Protection
-
Dissolve ethyl piperazine-2-carboxylate (1.0 eq) in dichloromethane (B109758) (DCM).
-
Add triethylamine (1.1 eq) and cool the solution to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.05 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N4-Boc-ethyl piperazine-2-carboxylate.
Step B: N1-Alkylation
-
Dissolve the N4-Boc protected piperazine (1.0 eq) in anhydrous DMF.
-
Add a base such as sodium hydride (NaH, 1.2 eq) at 0 °C and stir for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) and allow the reaction to proceed, monitoring by TLC or LC-MS.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Step C: N4-Boc Deprotection
-
Dissolve the N1-alkylated, N4-Boc protected piperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature until deprotection is complete (monitor by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding the N1-functionalized product as its salt.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Workflow for selective N1-functionalization.
Technical Support Center: Overcoming Solubility Issues with Piperazine-2-carboxylic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Piperazine-2-carboxylic acid derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has very low aqueous solubility. What are the first steps I should take?
A1: Initially, confirm the purity of your compound. Impurities can sometimes lead to poor solubility. Subsequently, a fundamental step is to determine the compound's physicochemical properties, such as its pKa and logP. Since this compound derivatives are often ionizable, their solubility can be highly pH-dependent. Creating a pH-solubility profile is a critical first step to identify the pH range where your compound is most soluble.
Q2: What are the most common strategies for improving the solubility of these derivatives?
A2: The most common and effective strategies can be broadly categorized as:
-
pH Adjustment: As these compounds typically have acidic (carboxylic acid) and basic (piperazine nitrogens) functional groups, altering the pH of the solution to ionize the molecule is often the simplest and most effective initial approach.
-
Salt Formation: Forming a salt of the carboxylic acid or the piperazine (B1678402) nitrogen with a suitable counter-ion can dramatically increase aqueous solubility.
-
Prodrug Synthesis: Modifying the carboxylic acid or piperazine moiety with a labile functional group to create a more soluble prodrug that converts to the active parent drug in vivo is a viable strategy.
-
Formulation Approaches:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400) can enhance solubility.
-
Surfactants: The use of surfactants to form micelles that encapsulate the drug can increase its apparent solubility.
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.
-
-
Solid-State Modifications:
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can lead to higher apparent solubility and faster dissolution rates.
-
Co-crystals: Forming a crystalline solid with a neutral guest molecule (a coformer) can alter the crystal lattice energy and improve solubility.
-
Q3: How do I choose the best solubility enhancement strategy for my specific derivative?
A3: The choice of strategy depends on several factors:
-
Physicochemical Properties of Your Compound: The pKa will guide pH modification and salt formation strategies. The logP will indicate its lipophilicity and suitability for lipid-based formulations.
-
Intended Application: For in vitro assays, co-solvents or pH adjustment might be sufficient. For in vivo studies and formulation development, salt formation, prodrugs, or amorphous solid dispersions may be more appropriate.
-
Development Stage: In early discovery, rapid methods like co-solvent screening are common. For lead optimization and preclinical development, more robust methods like salt screening and formulation development are employed.
Q4: Where can I find quantitative solubility data for this compound derivatives?
A4: Publicly available quantitative solubility data for a wide range of specific this compound derivatives is limited. Solubility is highly dependent on the specific substituents on the piperazine ring and the carboxylic acid. Therefore, experimental determination is crucial. The tables below provide some representative data for analogous compounds to illustrate the potential for solubility enhancement.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon dilution of a DMSO stock in aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Kinetic vs. Thermodynamic Solubility: The initial concentration in DMSO may be above the thermodynamic solubility in the final aqueous buffer. | 1. Lower the initial stock concentration in DMSO. 2. Perform a kinetic solubility assessment to determine the metastable solubility limit. 3. Increase the percentage of co-solvent in the final buffer if the assay allows. |
| pH Shift: The buffer pH may not be optimal for the compound's solubility. | 1. Measure the final pH of the solution. 2. Test a range of buffers to find the optimal pH for solubility. |
| Common Ion Effect: If you are working with a salt form, ions in the buffer may be suppressing its solubility. | 1. Analyze the composition of your buffer. 2. If possible, switch to a buffer that does not contain common ions. |
Issue 2: Inconsistent results in biological assays due to poor solubility.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation in Assay Media: The compound may be precipitating over the course of the experiment. | 1. Visually inspect for precipitation under a microscope. 2. Reduce the final compound concentration. 3. Incorporate a non-ionic surfactant (e.g., Tween 80 at <0.1%) in the assay medium to maintain solubility. |
| Adsorption to Labware: Lipophilic compounds can adsorb to plastic surfaces. | 1. Use low-binding plates and tubes. 2. Include a small amount of bovine serum albumin (BSA) in the buffer to reduce non-specific binding. |
Data Presentation
Table 1: Solubility of this compound and Analogs in Various Solvents
Note: This table includes data for the parent compound and protected derivatives to illustrate the impact of functional groups on solubility. Specific derivatives will require experimental determination.
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Freely soluble | [1] |
| This compound | Diethyl ether | Insoluble | [1] |
| 1,4-Bis-Boc-piperazine-2-carboxylic acid | Water | Insoluble | [2] |
| 1,4-Bis-Boc-piperazine-2-carboxylic acid | Dichloromethane | Freely soluble | [2] |
| 1,4-Bis-Boc-piperazine-2-carboxylic acid | Tetrahydrofuran | Freely soluble | [2] |
| 1,4-Bis-Boc-piperazine-2-carboxylic acid | Dimethylformamide | Freely soluble | [2] |
Table 2: Examples of Solubility Enhancement of Carboxylic Acids Using Piperazine
Note: These examples demonstrate the potential of piperazine to improve the solubility of poorly soluble acidic drugs. Similar improvements may be achievable for this compound derivatives through appropriate formulation strategies.
| Drug | Formulation | Solubility Enhancement | Reference |
| Ibuprofen | Piperazine Salt | >10-fold | [3] |
| Indomethacin | Piperazine Salt | >10-fold | [3] |
| Sulindac | Piperazine Salt | >10-fold | [3] |
| Daidzein | Piperazine Co-crystal | 3.9 to 60.8-fold | [4] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a specific solvent.
-
Preparation:
-
Add an excess amount of the this compound derivative (enough so that undissolved solid remains) to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4) in a glass vial.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
Calculate the solubility in mg/mL or µM by back-calculating from the dilution factor.
-
Protocol 2: Salt Screening for Solubility Enhancement
This protocol outlines a general procedure for screening different counter-ions to form salts with improved solubility.
-
Counter-ion Selection:
-
Select a range of pharmaceutically acceptable counter-ions. For the carboxylic acid moiety, basic counter-ions like sodium, potassium, calcium, tromethamine, and various amines can be used. For the piperazine nitrogens, acidic counter-ions like hydrochloride, sulfate, mesylate, and tosylate are common choices.[5]
-
-
Salt Formation (Small Scale):
-
Dissolve a small amount of the this compound derivative in a suitable organic solvent (e.g., ethanol, isopropanol).
-
In separate vials, add a stoichiometric amount of each selected counter-ion (as a solution or solid).
-
Stir the mixtures at room temperature or with gentle heating to encourage salt formation.
-
Induce precipitation by cooling, adding an anti-solvent, or allowing slow evaporation.
-
-
Solid-State Characterization:
-
Isolate any resulting solids by filtration and dry them.
-
Characterize the solids using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline form and Differential Scanning Calorimetry (DSC) to determine the melting point.
-
-
Solubility Assessment:
-
Determine the aqueous solubility of each promising salt form using the Shake-Flask Method (Protocol 1).
-
-
Stability Testing:
-
Assess the physical and chemical stability of the most soluble and promising salt forms under various conditions (e.g., temperature, humidity).
-
Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol describes a lab-scale method for preparing an amorphous solid dispersion.
-
Polymer and Solvent Selection:
-
Choose a pharmaceutically acceptable polymer (e.g., PVP, HPMC, Soluplus®).
-
Select a common solvent that dissolves both the this compound derivative and the polymer.
-
-
Dissolution:
-
Dissolve the compound and the polymer in the chosen solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio by weight).
-
-
Solvent Evaporation:
-
Rapidly remove the solvent using a rotary evaporator or by casting the solution into a thin film and drying under vacuum. The rapid removal of the solvent is crucial to prevent crystallization.
-
-
Characterization:
-
Confirm the amorphous nature of the resulting solid dispersion using XRPD (absence of sharp peaks) and DSC (presence of a single glass transition temperature).
-
-
Dissolution Testing:
-
Perform dissolution studies to compare the dissolution rate of the amorphous solid dispersion with the crystalline drug.
-
Mandatory Visualizations
References
Validation & Comparative
Validating the Bioactivity of Piperazine-2-carboxylic Acid: A Comparative Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Piperazine-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Validating the bioactivity of these compounds requires robust and reproducible assays. This guide provides a comparative overview of key in vitro assays used to assess the anticholinesterase, antioxidant, and antimicrobial properties of this compound derivatives, complete with experimental data and detailed protocols.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity of various this compound derivatives from published studies, offering a direct comparison with standard reference compounds.
Table 1: Anticholinesterase Activity of this compound Derivatives
| Compound | Target Enzyme | Kᵢ (µM) | IC₅₀ (µM) | Reference Compound | Kᵢ/IC₅₀ of Reference |
| 1,4-bis(4-chlorobenzyl)this compound (4c) | AChE | 10.18 ± 1.00 | - | Donepezil | - |
| 1,4-bis(2-chlorobenzyl)piperazine-2-hydroxamic acid (7b) | BChE | 0.0016 ± 0.00008 | - | Tacrine | 0.0173 ± 0.0023 µM (Kᵢ) |
| 2-(2-(4-(4-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | - | 26 ± 5 | Donepezil | 0.14 ± 0.03 µM |
| 2-(2-(4-(o-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | AChE | - | 0.91 ± 0.045 | Donepezil | 0.14 ± 0.03 µM |
AChE: Acetylcholinesterase, BChE: Butyrylcholinesterase. Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration.[1][2]
Table 2: Antioxidant Activity of Pyrazine-2-carboxylic Acid Piperazine Derivatives
| Compound | Assay | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ of Reference (µg/mL) |
| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | DPPH | 49.2 | Ascorbic Acid | 10.62 |
| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | ABTS | 45.3 | Ascorbic Acid | 9.8 |
DPPH: 2,2-diphenyl-1-picrylhydrazyl, ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).[3]
Table 3: Antimicrobial Activity of Piperazine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC of Reference (µg/mL) |
| Derivative 6c | E. coli | 8 | Gentamycin | - |
| Derivative 4, 6c, 6d | S. aureus | 16 | Gentamycin | - |
| Derivative 6d, 7b | B. subtilis | 16 | Gentamycin | - |
| Ciprofloxacin (B1669076) Derivative 5 | S. aureus | ≤0.125 | Ciprofloxacin | 0.25 |
| Ciprofloxacin Derivative 4 | E. coli | 1 | Ciprofloxacin | - |
MIC: Minimum Inhibitory Concentration.[4][5]
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below to ensure reproducibility and accurate comparison of results.
Anticholinesterase Activity Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
AChE or BChE enzyme solution
-
Test compounds (this compound derivatives)
-
96-well microplate and reader
Procedure:
-
Prepare fresh solutions of DTNB, substrate (ATCI or BTCI), and enzyme in phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound.
-
Add 120 µL of DTNB solution and 20 µL of the enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)
-
Methanol
-
Test compounds (this compound derivatives)
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate and reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value by plotting the percentage of scavenging activity against the logarithm of the sample concentration.[7]
Antimicrobial Susceptibility Test (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal cultures
-
Sterile cork borer
-
Test compounds (this compound derivatives)
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
Solvent (e.g., DMSO) as a negative control
Procedure:
-
Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of an MHA plate.
-
Allow the inoculum to dry for a few minutes.
-
Using a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the agar.
-
Add a fixed volume (e.g., 100 µL) of different concentrations of the test compound, positive control, and negative control into separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
The Minimum Inhibitory Concentration (MIC) can be determined by broth microdilution method where the lowest concentration of the compound that inhibits visible growth is recorded.[8]
Visualizing Molecular Pathways and Workflows
Understanding the mechanism of action and the experimental process is crucial for drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound derivatives and a typical experimental workflow.
References
- 1. This compound derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents [frontiersin.org]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Piperazine-2-carboxylic Acid and Homopiperazine Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that influences the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. This guide provides an objective comparison of two popular nitrogen-containing scaffolds: piperazine-2-carboxylic acid and homopiperazine (B121016), supported by experimental data from peer-reviewed studies.
The piperazine (B1678402) ring is a ubiquitous "privileged scaffold" in medicinal chemistry, valued for its ability to introduce basic nitrogens that can be crucial for target binding and for improving aqueous solubility.[1][2] The addition of a carboxylic acid group to create this compound introduces a chiral center and an acidic handle, offering new potential interactions with biological targets and altering the molecule's overall properties.[3] In contrast, the homopiperazine scaffold, a seven-membered diazacycloalkane, provides greater conformational flexibility and a different spatial arrangement of its nitrogen atoms compared to the six-membered piperazine ring.[4] This guide will delve into a comparative analysis of these two scaffolds, presenting physicochemical data, biological activity in different therapeutic areas, and detailed experimental protocols.
Physicochemical Properties: A Tale of Two Rings
The fundamental physicochemical properties of a scaffold, such as its acidity/basicity (pKa), lipophilicity (logP), and solubility, are paramount in determining its suitability for drug development. The table below summarizes the key physicochemical parameters for the parent scaffolds.
| Property | This compound | Homopiperazine | Piperazine (for reference) |
| Molecular Formula | C₅H₁₀N₂O₂ | C₅H₁₂N₂ | C₄H₁₀N₂ |
| Molar Mass | 130.15 g/mol [5] | 100.16 g/mol [6] | 86.14 g/mol |
| Melting Point (°C) | 265 (dec.)[7][8] | 38-40[9] | 106 |
| pKa | pKa1: 1.5, pKa2: 5.41, pKa3: 9.53[10] | pKa1: 8.32, pKa2: 10.85[6] | pKa1: 5.33, pKa2: 9.73[11] |
| Calculated logP | -3.5[5] | - | -1.5[11] |
| Solubility in Water | - | Soluble[4] | Very soluble[11] |
| Appearance | White to yellow solid[7] | White to off-white solid[12] | Colorless crystals[11] |
The data reveals significant differences between the two scaffolds. This compound, with its carboxyl group, has a much lower calculated logP, suggesting higher hydrophilicity compared to piperazine. It also possesses three pKa values, reflecting the ionizable carboxylic acid and the two nitrogen atoms. Homopiperazine, on the other hand, has two basic pKa values and is a low-melting, water-soluble solid.[4][9] The additional methylene (B1212753) group in homopiperazine compared to piperazine increases its molecular weight and is expected to slightly increase its lipophilicity and conformational flexibility.
Biological Activity: A Comparative Look Across Therapeutic Areas
Direct comparisons of this compound and homopiperazine scaffolds within the same study are limited. However, by examining studies where piperazine is directly compared to homopiperazine, and by looking at the activity of this compound derivatives, we can infer the potential impact of each scaffold on biological activity.
Anti-tubercular Activity
A study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents provided a direct comparison of the two scaffolds. The results indicated that while several piperazine analogues showed promising activity against M. tuberculosis H37Ra, the corresponding homopiperazine analogues were generally less active.
| Scaffold | Compound Example | Substitution Pattern | IC₅₀ (µM) against M. tuberculosis H37Ra |
| Piperazine | 6a | Unsubstituted phenyl | 1.46 |
| 6e | para-bromo phenyl | 2.18 | |
| Homopiperazine | 7e | para-bromo phenyl | 2.12 |
| Other analogues | Various | > 64 |
In this series, only the para-bromo substituted homopiperazine derivative (7e) showed potent activity, comparable to its piperazine counterpart (6e). Most other homopiperazine analogues were inactive, suggesting that the more constrained six-membered ring of piperazine might be beneficial for activity in this particular target.
Anti-proliferative Activity
In a study on analogues of the anti-cancer compound JS-K, a piperazine-containing molecule, it was found that the corresponding homopiperazine analogue had identical activity against a number of cancer cell lines, including the human leukemia cell line HL-60. This suggests that for this particular pharmacophore, the increased flexibility of the homopiperazine ring does not negatively impact, and may even be well-tolerated for, its anti-proliferative effects.
Cholinesterase Inhibition for Alzheimer's Disease
A recent study explored a series of this compound derivatives as multi-target-directed ligands for Alzheimer's disease, focusing on their anticholinesterase activity. The results demonstrated that these derivatives could be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound | Target | Kᵢ (nM) |
| 7b | BChE | 1.6 ± 0.08 |
| AChE | >35000 | |
| Donepezil (B133215) | BChE | 12500 ± 2600 |
| Tacrine | BChE | 17.3 ± 2.3 |
Notably, compound 7b , a 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, was an extraordinarily potent and selective BChE inhibitor, significantly more potent than the reference drugs donepezil and tacrine. This highlights the potential of the this compound scaffold to be elaborated into highly active and selective enzyme inhibitors. The carboxylic acid moiety provides a handle for further derivatization, in this case to a hydroxamic acid, which likely plays a key role in binding to the enzyme's active site.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for the key experiments are provided below.
Protocol for Anti-tubercular Activity Assay against Mycobacterium tuberculosis H37Ra
The anti-tubercular activity is typically assessed by determining the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the H37Ra strain of M. tuberculosis. A common method is the broth microdilution method.
-
Culture Preparation: M. tuberculosis H37Ra is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: The bacterial suspension is adjusted to a McFarland standard of 1.0 and then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Data Analysis: After incubation, a resazurin-based indicator is added to each well. The viability of the bacteria is determined by the color change (blue for no growth, pink for growth). The IC₅₀ is calculated as the concentration of the compound that inhibits 50% of the bacterial growth compared to the control wells without the compound.[13][14]
Protocol for In Vitro Anti-proliferative Activity Assay (HL-60 Cell Line)
The anti-proliferative activity of compounds against the HL-60 human promyelocytic leukemia cell line is commonly evaluated using the MTT assay.[1]
-
Cell Culture: HL-60 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 4 x 10⁴ cells/mL.
-
Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Assay: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Data Analysis: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals. The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[1][15]
Protocol for Cholinesterase Activity Assay (Ellman's Method)
The inhibitory activity of compounds against AChE and BChE is determined using a modified Ellman's spectrophotometric method.[16]
-
Reagent Preparation:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in buffer.
-
Substrate solution: Acetylthiocholine iodide (for AChE) or butyrylthiocholine (B1199683) iodide (for BChE) in buffer.
-
Enzyme solution (AChE from Electrophorus electricus or BChE from equine serum) in buffer.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add phosphate buffer, DTNB solution, and the test compound solution (or buffer for control).
-
Add the enzyme solution to initiate the reaction.
-
Pre-incubate the mixture for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Add the substrate solution to start the enzymatic reaction.
-
-
Data Acquisition: The absorbance is measured kinetically at 412 nm for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The Kᵢ (inhibition constant) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics and Lineweaver-Burk plots).[16][17]
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adanipharma.net [adanipharma.net]
- 3. nbinno.com [nbinno.com]
- 4. Homopiperazine | 505-66-8 [chemicalbook.com]
- 5. This compound | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemheterocycles.com [chemheterocycles.com]
- 7. China this compound (CAS# 2762-32-5) Manufacturer and Supplier | Xinchem [xinchem.com]
- 8. 哌嗪-2-羧酸 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. China 99%min Homopiperazine cas 505-66-8 factory and suppliers | Theorem [theoremchem.com]
- 10. This compound CAS#: 133525-05-0 [m.chemicalbook.com]
- 11. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pipzine-chem.com [pipzine-chem.com]
- 13. Rapid susceptibility testing of Mycobacterium tuberculosis (H37Ra) by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Piperazine-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperazine-2-carboxylic acid scaffold is a versatile building block in medicinal chemistry, giving rise to a diverse range of biologically active analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their interactions with key neurological targets: N-methyl-D-aspartate (NMDA) receptors, glycine (B1666218) transporters (GlyT), and cholinesterases. The information presented herein, supported by experimental data, aims to facilitate the rational design of novel therapeutic agents.
I. NMDA Receptor Antagonists
Piperazine-2,3-dicarboxylic acid derivatives have been extensively investigated as competitive antagonists of the NMDA receptor, a crucial player in synaptic plasticity and neuronal function. The SAR studies reveal that substitutions at the N1 position of the piperazine (B1678402) ring significantly influence both potency and selectivity for different NR2 subunits (A-D) of the NMDA receptor.
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) of various N1-substituted piperazine-2,3-dicarboxylic acid analogs against different NMDA receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound ID | N1-Substituent | Ki (μM) vs GluN1/GluN2A | Ki (μM) vs GluN1/GluN2B | Ki (μM) vs GluN1/GluN2C | Ki (μM) vs GluN1/GluN2D | Reference |
| 18i | 9-Iodophenanthrene-3-carbonyl | 1.3 ± 0.2 | 1.8 ± 0.3 | 0.45 ± 0.07 | 0.25 ± 0.04 | [1] |
| (-)-4 | Phenanthrene-3-carbonyl | 3.5 ± 0.5 | 4.8 ± 0.7 | 1.1 ± 0.2 | 0.6 ± 0.1 | [1] |
| 18a | Phenylacetyl | >100 | >100 | >100 | >100 | [1] |
| 18b | 3-Phenylpropionyl | 89 ± 15 | 95 ± 16 | 45 ± 8 | 33 ± 6 | [1] |
| 18d | Benzoyl | 25 ± 4 | 33 ± 6 | 13 ± 2 | 8.5 ± 1.5 | [1] |
| 18f | Naphthalene-2-carbonyl | 6.8 ± 1.1 | 9.5 ± 1.6 | 2.8 ± 0.5 | 1.8 ± 0.3 | [1] |
| 18g | Biphenyl-4-carbonyl | 2.1 ± 0.3 | 2.9 ± 0.5 | 0.8 ± 0.1 | 0.5 ± 0.1 | [1] |
| 18h | Phenanthrene-2-carbonyl | 1.5 ± 0.2 | 2.2 ± 0.4 | 0.5 ± 0.1 | 0.3 ± 0.05 | [1] |
| 18j | 9-Bromophenanthrene-3-carbonyl | 1.8 ± 0.3 | 2.5 ± 0.4 | 0.6 ± 0.1 | 0.35 ± 0.06 | [1] |
| 18k | 9-Chlorophenanthrene-3-carbonyl | 1.6 ± 0.3 | 2.3 ± 0.4 | 0.55 ± 0.1 | 0.32 ± 0.05 | [1] |
| 18l | 9-Iodophenanthrene-2-carbonyl | 1.1 ± 0.2 | 1.6 ± 0.3 | 0.4 ± 0.07 | 0.22 ± 0.04 | [1] |
Key SAR Insights for NMDA Receptor Antagonists:
-
Bulky Aromatic Substituents: The introduction of large, hydrophobic aromatic groups at the N1 position generally enhances antagonist potency. A simple phenylacetyl group (18a) results in a loss of activity, while larger systems like naphthalene (B1677914) (18f), biphenyl (B1667301) (18g), and phenanthrene (B1679779) (18h, (-)-4) lead to significantly lower Ki values.[1]
-
Selectivity for NR2C/NR2D: Unlike typical NMDA receptor antagonists that favor NR2A and NR2B subunits, these piperazine derivatives show a preference for NR2C and particularly NR2D. This is evident in the lower Ki values for these subtypes across the series.[1]
-
Substitution on the Aromatic Ring: Halogen substitution on the phenanthrene ring, as seen in compounds 18i, 18j, and 18k, can further modulate activity. An iodine atom at the 9-position of the phenanthrene-3-carbonyl moiety (18i) appears to be particularly favorable for binding to NR2D.[1]
NMDA Receptor Signaling Pathway
Caption: NMDA receptor signaling and antagonist action.
II. Cholinesterase Inhibitors for Alzheimer's Disease
A series of 1,4-bisbenzylthis compound derivatives have been synthesized and evaluated as multi-target-directed ligands (MTDLs) for the treatment of Alzheimer's disease. Their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.
Quantitative Data Summary
The following table presents the inhibitory constants (Ki) of selected this compound analogs against AChE and BChE.
| Compound ID | R | Ki (AChE) (μM) | Ki (BChE) (nM) | Selectivity Index (SI) for BChE | Reference |
| 4c | 4-Cl | 10.18 ± 1.00 | - | ~17.90 (for AChE) | [2] |
| 7a | H | - | 4.3 ± 0.15 | 10627.9 | [2] |
| 7b | 2-Cl | - | 1.6 ± 0.08 | 21862.5 | [2] |
| 7c | 3-Cl | - | 2.5 ± 0.11 | 14280 | [2] |
| 7d | 4-Cl | - | 3.8 ± 0.13 | 9868.4 | [2] |
| 7e | 4-F | - | 5.2 ± 0.21 | 7115.4 | [2] |
| 7f | 4-NO2 | - | 8.9 ± 0.35 | 4157.3 | [2] |
| Donepezil (B133215) | (Reference) | 12.5 ± 2.6 | - | - | [2] |
| Tacrine | (Reference) | - | 17.3 ± 2.3 | - | [2] |
Key SAR Insights for Cholinesterase Inhibitors:
-
Free Carboxylic Acid vs. Hydroxamic Acid: The free carboxylic acid derivatives (e.g., 4c) show moderate AChE inhibitory activity and selectivity.[2] In contrast, converting the carboxylic acid to a hydroxamic acid (series 7a-f) dramatically increases potency and selectivity towards BChE.[2]
-
Substitution on the Benzyl (B1604629) Ring: For the hydroxamic acid series, the position and nature of the substituent on the benzyl rings are critical. A chloro-substituent at the 2-position (7b) resulted in the most potent and selective BChE inhibitor, with a Ki value in the low nanomolar range, significantly superior to the reference drugs donepezil and tacrine.[2]
Acetylcholinesterase Inhibition Workflow
Caption: Workflow for assessing AChE inhibition.
III. Glycine Transporter (GlyT) Inhibitors
Piperazine-based compounds have also been explored as inhibitors of glycine transporters, particularly GlyT1. By blocking the reuptake of glycine, these inhibitors can potentiate NMDA receptor function, a strategy being investigated for the treatment of schizophrenia.
Quantitative SAR data for a series of this compound analogs as GlyT inhibitors is less consolidated in the readily available literature. However, the general principles of SAR for GlyT1 inhibitors often involve a sarcosine-like core, which can be mimicked by the this compound scaffold, with lipophilic substituents to enhance potency.
Glycine Transporter Inhibition Mechanism
Caption: Mechanism of GlyT1 inhibition.
IV. Experimental Protocols
A. Synthesis of N1-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives
General Procedure:
-
Acid Chloride Formation: The desired carboxylic acid (1.2 equivalents) is treated with an excess of thionyl chloride and heated at reflux for 2-4 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
-
Schotten-Baumann Condensation: Di-tert-butyl-cis-piperazine-2,3-dicarboxylate (1 equivalent) is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM). An aqueous solution of sodium bicarbonate is added, and the mixture is cooled in an ice bath. The crude acid chloride, dissolved in DCM, is added dropwise to the stirred biphasic mixture. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica (B1680970) gel.
-
Deprotection: The purified tert-butyl ester is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1) and stirred at room temperature for 4-6 hours. The solvent is removed under reduced pressure to yield the final piperazine-2,3-dicarboxylic acid derivative.[1]
B. NMDA Receptor Antagonist Activity Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated. They are then injected with cRNAs encoding the desired human NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit). The oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution. The oocyte is impaled with two glass microelectrodes filled with KCl, which serve as the voltage-sensing and current-passing electrodes. The oocyte is voltage-clamped at a holding potential of -70 mV.
-
Compound Application: A baseline response is established by applying a solution containing a sub-maximal concentration of glutamate and glycine (e.g., 100 μM each). The test compound (piperazine analog) is then co-applied with the agonists at various concentrations.
-
Data Analysis: The peak inward current elicited by the agonists in the presence of the antagonist is measured. The concentration-response curve for the antagonist is plotted, and the IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]
C. Acetylcholinesterase Inhibition Assay (Modified Ellman's Method)
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in buffer.
-
Acetylthiocholine iodide (ATChI) solution in deionized water.
-
Acetylcholinesterase (AChE) enzyme solution in buffer.
-
Test compounds (piperazine analogs) dissolved in a suitable solvent (e.g., DMSO) and diluted in buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, DTNB solution, and the test compound solution (or solvent for control).
-
Add the AChE solution to initiate a pre-incubation period (e.g., 15 minutes at 25°C).
-
Start the reaction by adding the ATChI substrate solution.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 412 nm at regular intervals (kinetic measurement) using a microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
-
This guide provides a foundational understanding of the SAR of this compound analogs. The presented data and protocols serve as a valuable resource for researchers aiming to design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic profiles for various neurological targets.
References
- 1. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Piperazine-2-carboxylic Acid and Azetidine-2-carboxylic Acid in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to modulate conformational properties, enhance biological activity, and improve pharmacokinetic profiles. Among the diverse array of available building blocks, cyclic amino acids that act as proline surrogates are of particular interest. This guide provides a detailed, objective comparison of two prominent proline analogues: the six-membered piperazine-2-carboxylic acid (Piz) and the four-membered azetidine-2-carboxylic acid (Aze).
This comparison draws upon available experimental data to delineate their distinct impacts on peptide structure, stability, and conformational preferences. While direct head-to-head comparative studies are limited in the current literature, by examining their individual characteristics, often in relation to the natural amino acid proline, researchers can make informed decisions in the design of novel peptidomimetics.
Structural and Conformational Properties: A Tale of Two Rings
The fundamental difference between Piz and Aze lies in their ring size, which dictates their inherent flexibility and the conformational constraints they impose on a peptide backbone.
-
Azetidine-2-carboxylic acid (Aze): As a homologue of proline with a smaller, four-membered ring, Aze introduces unique conformational biases. The azetidine (B1206935) ring is more planar than the five-membered pyrrolidine (B122466) ring of proline.[1] This structural feature generally leads to increased flexibility in peptides compared to their proline-containing counterparts.[2] This heightened flexibility is a result of reduced steric hindrance and decreased repulsive noncovalent interactions between the ring atoms and adjacent residues.[2] However, this can also lead to the destabilization of ordered secondary structures, such as the collagen triple helix.[2]
-
This compound (Piz): In contrast, the six-membered piperazine (B1678402) ring offers a more rigid scaffold. The piperazine ring can adopt distinct chair or boat conformations, and its incorporation into a peptide chain can significantly restrict conformational freedom. This rigidity can be advantageous in locking a peptide into a bioactive conformation. Furthermore, the presence of a second nitrogen atom in the piperazine ring offers an additional site for chemical modification, allowing for further diversification of the peptidomimetic structure.
The differing ring puckers and sizes of Aze and Piz have a profound effect on the preferred secondary structures they induce in peptides.
-
Aze is known to preferentially stabilize γ-turn-like conformations in model tetrapeptides.[1]
-
Derivatives of Piz , such as 2-oxopiperazines, have been utilized as β-turn mimetics .[3]
This differential influence on turn formation is a critical tool for medicinal chemists seeking to precisely manipulate the three-dimensional structure of a peptide to optimize its interaction with a biological target.
Data Presentation: A Comparative Overview
The following table summarizes the key structural and conformational properties of this compound and azetidine-2-carboxylic acid, with proline included as a reference.
| Property | Azetidine-2-carboxylic acid (Aze) | This compound (Piz) | L-Proline (Pro) |
| Ring Size | 4-membered (azetidine) | 6-membered (piperazine) | 5-membered (pyrrolidine) |
| Ring Pucker | More planar | Can adopt chair/boat conformations | Puckered (endo/exo conformations) |
| Conformational Flexibility in Peptides | Generally more flexible | More conformationally restricted | Conformationally restricted |
| Preferred Turn Type | Induces γ-turns[1] | Can induce β-turns (as derivatives)[3] | Induces β-turns |
| Impact on Ordered Secondary Structures | Can be destabilizing (e.g., collagen triple helix)[2] | Can stabilize specific conformations | Stabilizes specific conformations |
Impact on Biological Properties
The choice between incorporating Aze or Piz into a peptidomimetic can have significant consequences for its biological activity and stability.
Enzymatic Stability: A primary motivation for using non-natural amino acids is to enhance resistance to proteolytic degradation. While specific comparative data between Aze and Piz is scarce, the introduction of such residues generally increases stability. For instance, the incorporation of 4-aminopiperidine-4-carboxylic acid, a piperidine-type residue, has been shown to enhance resistance to digestive enzymes in antimicrobial peptides.[4] The unnatural ring structures of both Aze and Piz are expected to hinder recognition by proteases.
Biological Activity and Receptor Binding: The conformational constraints imposed by these amino acids can profoundly affect receptor binding affinity and selectivity. By locking the peptide into a conformation that is pre-organized for receptor binding, a significant increase in potency can be achieved. For example, derivatives of this compound have been investigated as multi-target-directed ligands for Alzheimer's disease, with some compounds showing potent and selective inhibition of butyrylcholinesterase.[5] The increased flexibility imparted by Aze can be beneficial in some contexts, allowing for an induced fit at the receptor, but may be detrimental in others where a more rigid conformation is required for high-affinity binding.
Toxicity: It is important to note that L-azetidine-2-carboxylic acid is a naturally occurring toxic non-proteinogenic amino acid.[6] Its toxicity stems from its ability to be mistakenly incorporated into proteins in place of proline, leading to protein misfolding and the induction of the unfolded protein response.[7][8] This is a critical consideration in the development of therapeutics containing Aze.
Experimental Protocols
The following sections provide generalized methodologies for the synthesis and analysis of peptidomimetics containing Aze and Piz, based on protocols described in the literature.
Synthesis of Peptides Containing Azetidine-2-carboxylic Acid
Peptides incorporating Aze can be synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.
Materials:
-
Fmoc-L-Aze-OH or Boc-L-Aze-OH
-
Rink Amide resin (for C-terminal amides) or other suitable solid support
-
Standard Fmoc- or Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Deprotection reagents (e.g., 20% piperidine (B6355638) in DMF for Fmoc; TFA for Boc)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
General SPPS Protocol (Fmoc-chemistry):
-
Swell the resin in a suitable solvent (e.g., DMF).
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin extensively with DMF.
-
Couple the first Fmoc-protected amino acid (which could be Fmoc-L-Aze-OH) using a coupling reagent and a base in DMF. The progress of the coupling reaction can be monitored by a Kaiser test.
-
Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
After the final amino acid has been coupled, wash the resin with DMF and then DCM.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptide by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
Synthesis of Peptidomimetics Containing a 2-Oxopiperazine Unit
The synthesis of 2-oxopiperazine-containing peptidomimetics can be achieved on solid support through a multi-step process.[3]
General Solid-Phase Protocol:
-
Couple a bromoacetic acid to the solid support.
-
Displace the bromide with a mono-N-protected 1,2-diaminoethane (e.g., N-alloc-1,2-diaminoethane).
-
Couple a 2-halo acid (e.g., 2-chloropropionic acid) to the secondary amine.
-
Remove the protecting group from the diaminoethane (e.g., remove alloc group with a palladium catalyst).
-
Induce cyclization to form the 2-oxopiperazine ring under basic conditions (e.g., DIEA).
-
The peptide chain can be further extended from the secondary amine within the 2-oxopiperazine ring.
-
Cleave the final product from the resin and purify by HPLC.
Conformational Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful tool to investigate the conformational preferences of peptides in solution.
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture with H₂O for observing amide protons).
1D ¹H NMR: Acquire a 1D ¹H NMR spectrum to observe the chemical shifts of the protons. The chemical shifts of the α-protons can provide initial insights into the secondary structure. The presence of multiple sets of signals for residues preceding the non-natural amino acid may indicate the presence of cis/trans isomers of the tertiary amide bond.[9]
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid residue's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. The presence of specific NOE cross-peaks (e.g., between the α-proton of residue i and the amide proton of residue i+1) is indicative of particular secondary structures like β-turns or helices.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY but can be more effective for molecules with intermediate molecular weights.
Temperature-Dependent NMR: By acquiring spectra at different temperatures, it is possible to study the dynamics of the peptide, including the interconversion between different conformers.[9]
Visualizing Concepts in Peptidomimetic Design
The following diagrams, generated using Graphviz, illustrate key concepts in the comparison of this compound and azetidine-2-carboxylic acid in peptidomimetics.
Caption: Structural differences between Aze and Piz leading to distinct conformational outcomes.
Caption: A generalized experimental workflow for comparing peptidomimetics.
Conclusion
This compound and azetidine-2-carboxylic acid represent two valuable, yet distinct, tools in the arsenal (B13267) of the medicinal chemist for the design of sophisticated peptidomimetics. The choice between the more flexible, γ-turn-inducing azetidine residue and the more rigid, β-turn-promoting piperazine scaffold will depend on the specific therapeutic target and the desired properties of the final molecule. While the current body of literature provides a solid foundation for understanding their individual effects on peptide structure and function, there is a clear need for more direct comparative studies to fully elucidate their relative merits in different contexts. Future research focusing on head-to-head comparisons of these and other proline analogues within the same peptide sequence will be invaluable for advancing the rational design of next-generation peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Enantiomeric Battlefield: A Comparative Analysis of Piperazine-2-carboxylic Acid Enantiomers' Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the enantiomers of piperazine-2-carboxylic acid derivatives, supported by experimental data. The stereochemistry of these compounds plays a pivotal role in their pharmacological profiles, particularly in their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological function.
The differential activity of these enantiomers underscores the importance of stereoselectivity in drug design. This guide will delve into the quantitative differences in their biological effects, provide detailed experimental methodologies for the cited assays, and visualize the relevant biological pathways and experimental workflows.
Unveiling the Stereoselective Antagonism at the NMDA Receptor
The most well-documented differential biological activity of this compound enantiomers is observed in their derivatives, particularly in the potent and selective NMDA receptor antagonist, 3-((R)-2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, commonly known as (R)-CPP. The chirality at the C2 position of the piperazine (B1678402) ring is a critical determinant of its antagonist potency.
Comparative Binding Affinities at NMDA Receptor Subtypes
Experimental data consistently demonstrates that the (R)-enantiomer of CPP is significantly more potent than its (S)-counterpart in binding to and inhibiting the NMDA receptor. The following table summarizes the inhibitory constants (Ki) of (R)-CPP at various NMDA receptor subtypes.
| Receptor Subtype | (R)-CPP Ki (μM) |
| GluN2A | 0.041[1][2] |
| GluN2B | 0.27[1][2] |
| GluN2C | 0.63[1][2] |
| GluN2D | 1.99[1][2] |
The data clearly indicates a degree of selectivity for the GluN2A subunit-containing receptors.[1][2] While specific Ki values for the (S)-enantiomer are not as readily available in recent literature, historical studies have established that the (S)-enantiomer is substantially less active. The racemic mixture, (RS)-CPP, exhibits potent and selective competitive antagonism at the NMDA receptor's glutamate (B1630785) binding site.[3]
Experimental Protocols
A comprehensive understanding of the biological data necessitates a detailed look at the experimental methods employed to generate it.
NMDA Receptor Binding Assay
This assay is fundamental to determining the affinity of a compound for the NMDA receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat brain cortical membranes (a rich source of NMDA receptors)
-
Radioligand: [³H]CPP or other suitable radiolabeled NMDA receptor antagonist
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4
-
Test compounds: (R)- and (S)-Piperazine-2-carboxylic acid derivatives
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Wash the membranes multiple times to remove endogenous ligands.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, the radioligand ([³H]CPP), and varying concentrations of the test compound (or buffer for total binding, and a high concentration of an unlabeled ligand for non-specific binding).
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The receptors and bound radioligand are trapped on the filter.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing the Molecular Interactions and Experimental Design
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Validating Target Engagement of Piperazine-2-Carboxylic Acid-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of piperazine-2-carboxylic acid-based inhibitors, a promising class of compounds targeting enzymes such as cholinesterases and soluble epoxide hydrolase (sEH). We will explore established biochemical assays and delve into advanced biophysical techniques that offer a more detailed understanding of inhibitor-target interactions in physiologically relevant settings. This guide will equip researchers with the knowledge to select the most appropriate assays and design robust experiments to confidently validate the efficacy and mechanism of action of their novel inhibitors.
Introduction to this compound-Based Inhibitors
The this compound scaffold is a key pharmacophore in medicinal chemistry, forming the basis of numerous therapeutic agents. Its derivatives have shown significant potential as inhibitors of enzymes implicated in a range of diseases. Notably, they have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the treatment of Alzheimer's disease, and as inhibitors of soluble epoxide hydrolase (sEH) for their anti-inflammatory and analgesic properties. Validating that these compounds directly bind to their intended targets within a cellular context is a critical step in the drug discovery pipeline.
Comparative Analysis of Inhibitor Potency
Biochemical assays that measure the inhibition of enzyme activity are a primary method for assessing the potency of new inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters derived from these assays, allowing for a direct comparison of the potency of different compounds.
Cholinesterase Inhibitors
A study by Farghaly et al. investigated a series of 1,4-bisbenzylthis compound derivatives as cholinesterase inhibitors, comparing their potency to the well-established drugs Donepezil and Tacrine.[1]
Table 1: Comparative Inhibitory Potency (Ki) of a this compound Derivative and Reference Drugs Against Acetylcholinesterase (AChE)
| Compound | Target | Ki (µM) |
| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) | AChE | 10.18 ± 1.00 |
| Donepezil | AChE | 12.5 ± 2.6 |
| Tacrine | BChE | 0.0173 ± 0.0023 |
Data sourced from Farghaly et al. (2024).[1]
Soluble Epoxide Hydrolase (sEH) Inhibitors
Research into sEH inhibitors has explored various chemical scaffolds. A study by Inceoglu et al. compared the efficacy of three sEH inhibitors with the same central pharmacophore but different substituent moieties.[2] While not direct derivatives of this compound, piperazine (B1678402) and piperidine (B6355638) amides of chromone-2-carboxylic acid have been synthesized and evaluated as sEH inhibitors, demonstrating the relevance of this structural motif.[3]
Table 2: Comparative Inhibitory Potency (IC50) of Piperazine/Piperidine Amide of Chromone-2-Carboxylic Acid and Other sEH Inhibitors
| Compound | Target | IC50 (µM) |
| Chromone-2-amide derivative with benzyl (B1604629) piperidine (Compound 7) | Human sEH | 1.75 |
| 1-Adamantanyl-3-(4-(2-(tert-butylamino)-2-oxoethyl)phenyl)urea (APAU) | Rat sEH | Low nM |
| 1-(1-acetamidopyridin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (t-AUCB) | Rat sEH | Low nM |
| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (t-TUCB) | Rat sEH | Low nM |
Data for Compound 7 sourced from Gur et al. (2023).[3] Data for APAU, t-AUCB, and t-TUCB sourced from Inceoglu et al. (2011).[2]
Advanced Target Engagement Validation Techniques
While IC50 and Ki values are crucial for assessing potency, they do not directly confirm target engagement within a cellular environment. Advanced biophysical techniques provide direct evidence of binding and can elucidate the thermodynamics and kinetics of the inhibitor-target interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells and tissues.[4][5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.[4]
Objective: To determine if a this compound-based inhibitor binds to its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
This compound-based inhibitor
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Thermal cycler
-
Western blot equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the treated cells into PCR tubes and heat them across a range of temperatures in a thermal cycler.
-
Lysis: Lyse the cells to release their contents.
-
Separation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Quantification: Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides quantitative information on the kinetics (association and dissociation rates) and affinity of binding.
Objective: To characterize the binding kinetics and affinity of a this compound-based inhibitor to its purified target protein.
Materials:
-
SPR instrument and sensor chips
-
Purified target protein
-
This compound-based inhibitor
-
Running buffer
-
Regeneration solution
Procedure:
-
Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip.
-
Binding Analysis: Inject a series of concentrations of the inhibitor over the sensor surface and monitor the change in the SPR signal in real-time.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor from the target.
-
Regeneration: Inject a regeneration solution to remove any remaining bound inhibitor, preparing the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule.[7][8][9][10] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[9]
Objective: To determine the thermodynamic parameters of the interaction between a this compound-based inhibitor and its target protein.
Materials:
-
Isothermal titration calorimeter
-
Purified target protein
-
This compound-based inhibitor
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze both the protein and the inhibitor solution against the same buffer to minimize heats of dilution.
-
Loading: Load the purified target protein into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which the target enzymes are involved is crucial for interpreting the functional consequences of inhibitor binding.
Cholinergic Signaling Pathway
Cholinesterase inhibitors increase the levels of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for Alzheimer's disease.
Caption: Cholinergic signaling pathway and the action of inhibitors.
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
sEH inhibitors prevent the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), thereby potentiating their beneficial effects.[11]
Caption: Soluble epoxide hydrolase (sEH) signaling pathway.
Experimental Workflow Diagrams
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Surface Plasmon Resonance (SPR) workflow.
Caption: Isothermal Titration Calorimetry (ITC) workflow.
Conclusion
Validating the target engagement of this compound-based inhibitors is a multifaceted process that requires a combination of biochemical and biophysical approaches. While initial screening and potency determination can be achieved through enzymatic assays, a thorough understanding of inhibitor-target interactions necessitates the use of advanced techniques like CETSA, SPR, and ITC. These methods provide direct evidence of binding in a cellular context, elucidate the kinetics and thermodynamics of the interaction, and ultimately build a stronger case for the mechanism of action of novel drug candidates. By employing the methodologies outlined in this guide, researchers can confidently advance their most promising this compound-based inhibitors through the drug discovery pipeline.
References
- 1. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative QSAR analysis of acetylcholinesterase inhibitors currently studied for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comparative efficacy and safety of cholinesterase inhibitors in patients with mild‐to‐moderate Alzheimer's disease: a Bayesian network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elrig.org [elrig.org]
- 6. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 10. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Piperazine-2-carboxylic Acid in Diverse Solvent Systems: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical factor influencing the solubility, stability, and analytical characterization of pharmaceutical compounds. This guide provides a comparative study of Piperazine-2-carboxylic acid in various solvent systems, offering valuable insights supported by experimental data and detailed protocols to aid in formulation, analysis, and handling.
This compound, a key building block in the synthesis of numerous pharmaceuticals, exhibits varied behavior in different solvents due to its zwitterionic nature at physiological pH and the presence of both a carboxylic acid and two secondary amine functional groups. Understanding its properties in different solvent environments is paramount for optimizing reaction conditions, purification processes, and analytical method development.
Solubility Profile
The solubility of this compound is dictated by the principle of "like dissolves like." Its polar functional groups facilitate dissolution in polar solvents, while its organic backbone allows for some solubility in less polar organic solvents. While precise quantitative data is not extensively published, a qualitative and estimated solubility profile can be derived from the properties of piperazine (B1678402) and related carboxylic acids.
Table 1: Comparative Solubility of this compound in Various Solvents
| Solvent System | Chemical Formula | Polarity Index | Estimated Solubility Category | Rationale |
| Water | H₂O | 10.2 | High | The presence of the carboxylic acid and amine groups allows for hydrogen bonding and ionization, leading to good solubility. |
| Methanol (B129727) | CH₃OH | 5.1 | High | As a polar protic solvent, methanol can effectively solvate both the acidic and basic centers of the molecule. |
| Ethanol | C₂H₅OH | 4.3 | Medium | Similar to methanol, but its slightly lower polarity may result in reduced solubility compared to water and methanol. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | High | A highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Low | A nonpolar solvent, expected to have limited ability to solvate the highly polar functional groups of the molecule. |
Note: The solubility categories are estimations based on the physicochemical properties of this compound and general solubility principles. Experimental verification is recommended for precise quantitative values.
Experimental Protocol for Solubility Determination
This protocol outlines a standard method for determining the solubility of this compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a selection of solvents at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Selected solvents (HPLC grade): Water, Methanol, Ethanol, DMSO, Dichloromethane
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker bath
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV or ELSD)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the bath temperature.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze both the standard solutions and the filtered saturated solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.
-
-
Calculation:
-
Calculate the solubility in g/100 mL or other desired units based on the determined concentration.
-
Stability in Different Solvent Systems
The stability of this compound can be influenced by the solvent system, temperature, pH, and exposure to light and oxygen. The piperazine ring is generally stable, but the carboxylic acid and secondary amine functionalities can be susceptible to degradation.
Potential Degradation Pathways:
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
-
Oxidation: The secondary amine groups can be susceptible to oxidation, especially in the presence of metal ions or peroxides.
-
Esterification: In alcoholic solvents, particularly under acidic conditions, the carboxylic acid can undergo esterification.
A forced degradation study is recommended to systematically evaluate the stability of this compound in different solvent systems under various stress conditions.
Experimental Protocol for Forced Degradation Study
Objective: To assess the stability of this compound in different solvent systems under forced degradation conditions.
Materials:
-
This compound
-
Solvents: Water, Methanol, 0.1 M HCl, 0.1 M NaOH
-
Stress agents: Hydrogen peroxide (30%)
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.
-
Oxidative Degradation: Treat the stock solution with hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid drug substance and a solution of the drug in a chosen solvent in an oven at a high temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution of the drug to UV and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method with a PDA detector.
-
-
Data Evaluation:
-
Determine the percentage degradation of this compound.
-
Identify and characterize any significant degradation products using the PDA detector and, if necessary, mass spectrometry.
-
Comparative Chromatographic Analysis
The choice of solvent system is crucial for the effective separation and quantification of this compound by High-Performance Liquid Chromatography (HPLC). Due to its polar and zwitterionic nature, different chromatographic modes can be employed.
Table 2: Comparison of Potential HPLC Solvent Systems for this compound Analysis
| Chromatographic Mode | Stationary Phase | Mobile Phase Composition | Principle of Separation | Potential Advantages | Potential Challenges |
| Reversed-Phase (RP) | C18, C8 | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) with ion-pairing agent (e.g., heptafluorobutyric acid) | Partitioning based on hydrophobicity. Ion-pairing agent is used to retain the polar analyte. | Widely available columns and established methodology. | Peak tailing can be an issue; ion-pairing agents can be harsh on the column and MS detectors. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide, Cyano, Silica | High organic content (e.g., >80% Acetonitrile) with a small amount of aqueous buffer. | Partitioning of the polar analyte into the water-enriched layer on the stationary phase. | Good retention of highly polar compounds without ion-pairing agents. | Longer equilibration times; sensitive to water content in the mobile phase. |
| Ion-Exchange Chromatography (IEX) | Cation-exchange | Aqueous buffer with increasing ionic strength or pH gradient. | Interaction of the charged analyte with the oppositely charged stationary phase. | Highly selective for charged molecules. | Sensitive to buffer concentration and pH; may require specialized columns. |
Experimental Protocol for Comparative Chromatographic Analysis
Objective: To compare the performance of different HPLC solvent systems for the analysis of this compound.
Materials:
-
This compound standard
-
HPLC grade solvents and reagents (Acetonitrile, Methanol, Water, buffers, ion-pairing agents)
-
HPLC system with a suitable detector (UV or ELSD)
-
Different HPLC columns (e.g., C18, HILIC, IEX)
Procedure:
-
Method Development for Each Mode:
-
For each chromatographic mode (RP, HILIC, IEX), systematically vary the mobile phase composition (e.g., organic solvent ratio, buffer pH, and concentration, ion-pairing agent concentration) to optimize the separation.
-
-
Performance Evaluation:
-
For each optimized method, inject a standard solution of this compound and evaluate the following parameters:
-
Retention time (tᵣ): The time it takes for the analyte to elute.
-
Tailing factor (Tf): A measure of peak symmetry.
-
Theoretical plates (N): A measure of column efficiency.
-
Resolution (Rs): The separation between the analyte peak and any impurity or adjacent peaks.
-
-
-
Comparison:
-
Tabulate the performance parameters for each solvent system.
-
Select the most suitable method based on the desired analytical outcome (e.g., routine analysis, impurity profiling).
-
This guide provides a foundational understanding of the behavior of this compound in different solvent systems. The presented experimental protocols offer a systematic approach to generating robust and reliable data for this important pharmaceutical intermediate. Researchers are encouraged to adapt and validate these methods to suit their specific analytical needs and instrumentation.
A Researcher's Guide to Assessing the Metabolic Stability of Piperazine-2-Carboxylic Acid Derivatives and Related Congeners
The metabolic fate of a drug candidate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Early in vitro assessment of metabolic stability is therefore crucial for selecting and optimizing compounds with favorable drug-like properties. The piperazine (B1678402) scaffold is a common motif in medicinal chemistry, and understanding how substitutions on this ring system impact its metabolic clearance is key to designing more robust drug candidates.
This guide will delve into the standard in vitro assays—liver microsomal stability and hepatocyte stability—providing detailed experimental protocols. Furthermore, it will present comparative data from published studies on piperazine derivatives to highlight how structural modifications can modulate metabolic stability.
Data Presentation: Comparative Metabolic Stability
The following tables summarize in vitro metabolic stability data for a series of piperazin-1-ylpyridazine derivatives and a piperazine-containing compound, UNC10201652. This data is presented to illustrate how changes in chemical structure can impact metabolic clearance and to provide a framework for comparing novel piperazine-2-carboxylic acid derivatives.
Table 1: In Vitro Microsomal Half-Life of Piperazin-1-ylpyridazine Derivatives [1]
| Compound ID | R1 | R2 | R3 | Mouse Liver Microsomes (MLM) t½ (min) | Human Liver Microsomes (HLM) t½ (min) |
| 1 | H | H | H | 2 | 3 |
| 10 | CH₃ | H | H | 1 | 2 |
| 11 | H | F | H | 10 | 12 |
| 17 | H | H | Pyrazine | < 1.5 | < 1.5 |
| 29 | Pyridine (B92270) | F | Diazaspiro[3.3]heptane | 113 | 105 |
This table showcases the impact of substitutions on the metabolic stability of the piperazin-1-ylpyridazine core. For instance, the introduction of a fluorine atom (Compound 11) or replacement of a phenyl group with pyridine and modification of the piperazine ring (Compound 29) significantly increased the half-life in both mouse and human liver microsomes.[1]
Table 2: In Vitro Metabolic Stability of UNC10201652 (a piperazine-containing compound)
| Assay System | Species | Intrinsic Clearance (CLint) | Half-Life (t½) (min) |
| Liver Microsomes | Human | 48.1 µL/min/mg | 28.8 |
| Mouse | 115 µL/min/mg | 12 | |
| Rat | 194 µL/min/mg | 7.14 | |
| Hepatocytes | Human | 20.9 µL/min/10⁶ cells | 66.4 |
| Mouse | 116 µL/min/10⁶ cells | 11.9 | |
| Rat | 140 µL/min/10⁶ cells | 9.89 |
This data for UNC10201652 illustrates the differences in metabolic rates observed between species and between the two common in vitro models (microsomes and hepatocytes).
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of metabolic stability studies. Below are generalized protocols for the two most common in vitro assays.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate Phase I metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes.
Materials:
-
Test compound (e.g., a this compound derivative)
-
Pooled Human Liver Microsomes (HLM) or other species (e.g., Rat Liver Microsomes, RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)
-
Acetonitrile (B52724) (ACN) or other organic solvent for quenching the reaction
-
Internal standard for LC-MS/MS analysis
Procedure:
-
A reaction mixture is prepared containing liver microsomes (e.g., final concentration of 0.5 mg/mL) in phosphate buffer.
-
The test compound is added to the reaction mixture at a final concentration (e.g., 1 µM).
-
The mixture is pre-warmed to 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant is collected for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as cellular uptake and transport mechanisms.
Materials:
-
Test compound
-
Cryopreserved hepatocytes (human or other species)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Positive control compounds
-
Acetonitrile (ACN) or other organic solvent
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Cryopreserved hepatocytes are thawed and their viability is assessed (typically >80% is required).
-
The hepatocytes are suspended in incubation medium to a specific density (e.g., 1 x 10⁶ viable cells/mL).
-
The cell suspension is pre-warmed to 37°C in a shaking water bath, often under a carbogen (B8564812) (95% O₂, 5% CO₂) atmosphere.
-
The reaction is initiated by adding the test compound to the cell suspension at a final concentration (e.g., 1 µM).
-
Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reactions are quenched by adding ice-cold acetonitrile containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound over time.
Visualizing Experimental Workflows and Metabolic Pathways
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, outline a typical experimental workflow for assessing metabolic stability and a simplified representation of potential metabolic pathways for piperazine-containing compounds.
Caption: A generalized workflow for in vitro metabolic stability assays.
Caption: Potential metabolic pathways for piperazine-containing compounds.
Conclusion
The assessment of metabolic stability is a critical step in the journey of a drug candidate from discovery to clinical application. For this compound derivatives and related compounds, a systematic evaluation using in vitro tools like liver microsomal and hepatocyte stability assays is indispensable. The presented data on analogous piperazine structures underscores the profound impact that even minor structural modifications can have on metabolic clearance. By employing the detailed experimental protocols and understanding the underlying metabolic pathways, researchers can make more informed decisions in the design and selection of piperazine-based compounds with optimized pharmacokinetic profiles, ultimately increasing the probability of success in developing new therapeutics.
References
The Tale of Two Environments: Unpacking the In Vitro and In Vivo Efficacy of Piperazine-Containing Drugs
A Comparative Guide for Drug Development Professionals
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties make it a "privileged scaffold," frequently incorporated into drugs spanning a vast range of therapeutic areas, from oncology to cardiology and infectious disease. The constrained conformation of derivatives like piperazine-2-carboxylic acid further allows for precise spatial orientation of pharmacophoric groups, enhancing target binding and specificity.
However, the journey from a potent molecule in a test tube (in vitro) to a successful therapeutic in a living organism (in vivo) is fraught with challenges. Promising in vitro activity often fails to translate into clinical efficacy due to complex pharmacokinetic and pharmacodynamic factors. This guide provides a comparative analysis of the in vitro and in vivo performance of three distinct drugs that feature a piperazine or a structurally related heterocyclic core: Mavacamten , a cardiac myosin inhibitor; Icotinib (B1223) , an EGFR kinase inhibitor for cancer therapy; and Balofloxacin , a fluoroquinolone antibiotic.
By examining their efficacy data and the detailed experimental protocols used for their evaluation, we aim to provide researchers, scientists, and drug development professionals with a clearer understanding of the critical bridge between laboratory findings and real-world therapeutic application.
General Experimental & Translational Workflow
The development path for these molecules follows a well-established, albeit complex, workflow. It begins with precise in vitro assays to quantify the drug's direct effect on its molecular target and cascades to cellular models. Success at this stage gates the transition to in vivo animal models, which are crucial for evaluating efficacy in a physiological system and uncovering potential liabilities related to metabolism, distribution, and toxicity before advancing to human clinical trials.
Figure 1: General workflow from in vitro discovery to in vivo validation.
Mavacamten: A Modulator of Cardiac Myosin
Mavacamten is a first-in-class, reversible allosteric inhibitor of cardiac myosin ATPase developed for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM).[1][2] Although not a direct this compound derivative, its core pyrimidinedione structure serves a similar role as a constrained heterocyclic scaffold. HCM is characterized by hypercontractility of the heart muscle, driven by an excessive number of myosin-actin cross-bridges.[2] Mavacamten targets this underlying pathophysiology by reducing the number of available myosin heads that can bind to actin, thereby normalizing contractility.[2][3]
Signaling Pathway: Cardiac Muscle Contraction
Mavacamten acts directly on the final step of muscle contraction, inhibiting the ATPase activity of β-cardiac myosin. This reduces the rate of power-generating cross-bridge formation and shifts myosin heads into an energy-sparing, "super-relaxed" state, leading to reduced myocardial hypercontractility and improved diastolic function.[3][4]
Figure 2: Mavacamten's mechanism of action on the cardiac sarcomere.
Efficacy Data Comparison
| Target/System | In Vitro Assay | Key Metric | Result | In Vivo Model | Key Metric | Result |
| Mavacamten | Actin-activated ATPase with purified bovine cardiac myosin-S1 | IC50 | 0.47 µM[5] | Feline model of oHCM | Reduction in LVOT Gradient | Significant reduction[4] |
| Human cardiac myosin | IC50 | 0.711 µM[6] | Mouse model of HCM | Prevention of LV Hypertrophy | Chronic administration prevented development of LVH[4] | |
| Isolated cardiac muscle fibers | Contractile Force | Dose-dependent decrease[7] | Phase 3 Clinical Trial (EXPLORER-HCM) | Improvement in pVO₂ & NYHA Class | Statistically significant improvement vs. placebo[8] |
Detailed Experimental Protocols
In Vitro: Steady-State ATPase Assay This assay quantifies the rate at which myosin hydrolyzes ATP, which is the direct enzymatic activity inhibited by Mavacamten.
-
Protein Purification: Bovine cardiac myosin subfragment-1 (myosin-S1) and bovine cardiac actin are purified.
-
Reaction Mixture: A reaction buffer is prepared (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Drug Incubation: Varying concentrations of Mavacamten (or DMSO as a vehicle control) are added to wells of a 384-well plate.
-
Enzyme Addition: A mixture of myosin-S1 and actin is added to the wells.
-
Reaction Initiation: The reaction is started by adding a defined concentration of ATP. The mixture is incubated at room temperature for a set time (e.g., 60 minutes).
-
Detection: The amount of ADP generated is measured using a commercially available kit like ADP-Glo™. This involves a first step to deplete remaining ATP, followed by a second step to convert the generated ADP back to ATP, which is then quantified via a luciferase/luciferin reaction.[9]
-
Data Analysis: Luminescence is measured, and the IC50 value (the concentration of Mavacamten that inhibits 50% of the ATPase activity) is calculated by fitting the data to a dose-response curve.[5]
In Vivo: Feline Model of Obstructive Hypertrophic Cardiomyopathy Cats naturally develop a form of HCM that closely mimics the human disease, making them a valuable translational model.[7][10]
-
Animal Selection: Domestic cats with naturally occurring, genetically predisposed HCM are selected based on echocardiographic evidence of left ventricular hypertrophy and systolic anterior motion of the mitral valve.[10][11]
-
Baseline Assessment: A comprehensive echocardiogram is performed to measure baseline parameters, including left ventricular outflow tract (LVOT) gradient, left ventricular wall thickness, and fractional shortening.
-
Drug Administration: Mavacamten is administered intravenously via infusion. Doses are often titrated, starting with a loading dose (e.g., 0.3 mg/kg/hr) followed by a maintenance infusion (e.g., 0.12-0.15 mg/kg/hr).[6]
-
Efficacy Monitoring: Focused echocardiography is performed at multiple time points during and after the infusion to assess changes in the LVOT gradient and other cardiac function parameters.
-
Pharmacokinetic Sampling: Blood samples are drawn concurrently to correlate plasma drug concentrations with the observed pharmacodynamic effects.[6]
-
Data Analysis: The primary endpoint is the reduction in the LVOT gradient from baseline. Changes in other functional parameters are also assessed.
Icotinib: An Inhibitor of EGFR in Oncology
Icotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[12] While its core is a quinazoline, this scaffold is often synthesized using piperazine-containing building blocks, making it highly relevant to this guide.[13] EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive unchecked cell proliferation in various cancers, particularly non-small-cell lung cancer (NSCLC).[1][12] Icotinib competes with ATP for the binding site on the EGFR kinase domain, inhibiting its activity.[12]
Signaling Pathway: EGFR-Mediated Cell Proliferation
Binding of a ligand (like EGF) to EGFR causes receptor dimerization and autophosphorylation of tyrosine residues. This activates downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes gene transcription leading to cell proliferation and survival. Icotinib blocks the initial autophosphorylation step, effectively shutting down this entire pro-growth signaling network.
Figure 3: Icotinib's inhibition of the EGFR signaling cascade.
Efficacy Data Comparison
| Target/System | In Vitro Assay | Key Metric | Result | In Vivo Model | Key Metric | Result |
| Icotinib | EGFR Kinase Assay | IC50 | 5 nM[12] | A431 Xenograft (Epidermoid Carcinoma) | Tumor Growth Inhibition (TGI) | 51.5% at 120 mg/kg[14] |
| A431 Cell Proliferation Assay | IC50 | <0.78 µM[14] | A549 Xenograft (Lung Adenocarcinoma) | TGI | 31.0% at 120 mg/kg[14] | |
| PC-9 Cell Proliferation (EGFR mutant) | IC50 | ~20 nM[15] | H460 Xenograft (Large Cell Lung Cancer) | TGI | 67.4% at 120 mg/kg[14] |
Detailed Experimental Protocols
In Vitro: EGFR Kinase Inhibition Assay This biochemical assay directly measures the ability of Icotinib to inhibit the phosphorylation activity of the EGFR enzyme.
-
Reagents: Purified recombinant EGFR protein, a substrate peptide (e.g., poly-Glu-Tyr), and ³²P-γ-ATP are prepared in a kinase reaction buffer.
-
Drug Dilution: Icotinib is serially diluted to various concentrations in DMSO.
-
Reaction Setup: In a microtiter plate, the EGFR enzyme is mixed with the substrate. Icotinib dilutions (or DMSO control) are added and pre-incubated (e.g., 10 minutes on ice).
-
Reaction Initiation: The kinase reaction is started by adding the ³²P-γ-ATP mixture and incubating at 30°C for a specified time (e.g., 20 minutes).
-
Reaction Quenching: The reaction is stopped by adding SDS loading buffer.
-
Separation & Detection: The reaction mixture is run on an SDS-PAGE gel. The gel is dried, and the incorporation of the radioactive ³²P into the substrate is detected and quantified using a PhosphorImager.[14]
-
Data Analysis: The radioactive signal, which is proportional to kinase activity, is measured. The IC50 value is determined from the dose-response curve of Icotinib concentration versus kinase activity inhibition.
In Vivo: Human Tumor Xenograft Model This model assesses the drug's ability to inhibit tumor growth in a living animal.
-
Cell Culture: A human cancer cell line with high EGFR expression, such as A431 epidermoid carcinoma, is cultured in vitro.[16]
-
Animal Model: Immunocompromised mice (e.g., athymic BALB/c nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of A431 cells (e.g., 1 x 10⁶ cells) mixed with Matrigel is injected subcutaneously into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 3 times weekly) using digital calipers.
-
Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. Icotinib is administered orally (p.o.) according to a predefined schedule and dose (e.g., 120 mg/kg/day). The control group receives a vehicle solution.[14]
-
Efficacy Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treated group to the control group over the study period. Mouse body weight is also monitored as a measure of toxicity.
-
Termination: The study is concluded when tumors in the control group reach a predetermined size limit. Tumors are then excised and weighed for final analysis.[16]
Balofloxacin: A Fluoroquinolone Antibiotic
Balofloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic that contains a piperazine ring, which is crucial for its antibacterial activity and pharmacokinetic profile.[17][18] It is effective against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of essential bacterial enzymes required for DNA replication and repair.[18][19]
Signaling Pathway: Bacterial DNA Replication
Balofloxacin's bactericidal action is achieved by targeting and inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[18] DNA gyrase introduces negative supercoils into DNA, which is necessary for the initiation of replication. Topoisomerase IV is responsible for separating interlinked daughter DNA strands after replication. By inhibiting both enzymes, Balofloxacin causes breaks in the bacterial DNA, leading to rapid cell death.
Figure 4: Dual inhibitory mechanism of Balofloxacin on bacterial enzymes.
Efficacy Data Comparison
| Target/System | In Vitro Assay | Key Metric | Result | In Vivo Model | Key Metric | Result |
| Balofloxacin | Broth Microdilution vs. MRSA | MIC90 | 0.156 µg/mL (for derivative 1e)[20] | Rabbit model of S. aureus keratitis | Bacterial Quantitation (CFU/cornea) | More effective reduction than Levofloxacin (P<0.05)[5] |
| Broth Microdilution vs. P. aeruginosa | MIC90 | 0.156 µg/mL (for derivative 1e)[20] | Rabbit model of S. aureus keratitis | Clinical Score (Slit Lamp Exam) | More effective reduction than Levofloxacin (P<0.05)[5] | |
| DNA Gyrase Supercoiling Assay | Inhibition | Potent inhibition of S. aureus DNA gyrase[17] | Human Clinical Trials (UTI) | Clinical Efficacy | Effective in treating urinary tract infections[18] |
Detailed Experimental Protocols
In Vitro: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination This is the gold-standard method for determining the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Media Preparation: A suitable bacterial growth medium, such as Mueller-Hinton Broth (MHB), is prepared.[21]
-
Drug Dilution: Balofloxacin is serially diluted (two-fold) in the broth across the wells of a 96-well microtiter plate to create a range of concentrations.
-
Inoculum Preparation: The bacterial strain to be tested (e.g., Staphylococcus aureus) is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This culture is then diluted to the final working concentration.[22]
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the drug dilutions. Control wells (bacteria with no drug, and broth with no bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 18-24 hours at 37°C).[22]
-
Reading the MIC: The plate is examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of Balofloxacin in which no visible bacterial growth is observed.[22]
In Vivo: Rabbit Model of Staphylococcus aureus Keratitis This model is used to evaluate the efficacy of topical antibiotics in treating bacterial eye infections.
-
Animal Model: New Zealand White rabbits are used for this model.
-
Anesthesia: Rabbits are anesthetized, and a topical anesthetic is applied to the cornea.
-
Corneal Infection: The corneal epithelium is gently scarified (e.g., with a 30-gauge needle). A standardized inoculum of S. aureus (e.g., 5 x 10⁵ Colony Forming Units, CFU) is then topically applied to the scarified cornea.[4]
-
Treatment Initiation: After a set period to allow the infection to establish (e.g., 5 hours post-infection), treatment is initiated. Rabbits are divided into groups and treated with topical eye drops (e.g., 0.5% Balofloxacin, 0.5% Levofloxacin as a comparator, or saline as a control).
-
Efficacy Assessment: The severity of the keratitis is assessed at various time points using a clinical scoring system based on a slit-lamp examination (SLE). Parameters may include corneal opacity, edema, and discharge.[4]
-
Bacterial Load Quantification: At the end of the study, corneas are aseptically harvested, homogenized, and plated on agar (B569324) to quantify the number of viable bacteria (CFU/cornea).[4]
-
Data Analysis: The primary endpoints are the reduction in the clinical score and the log reduction in bacterial CFU compared to the control and comparator groups. A statistically significant reduction indicates efficacy.[5]
References
- 1. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Hypertrophic Cardiomyopathy in Dogs and Cats - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]
- 8. Mavacamten (Camzyos) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. vetlexicon.com [vetlexicon.com]
- 11. dvm360.com [dvm360.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Patent Details | Paper Digest [paperdigest.org]
- 14. selleckchem.com [selleckchem.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. A431 Xenograft Model - Altogen Labs [altogenlabs.com]
- 17. Balofloxacin | C20H24FN3O4 | CID 65958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. Design, synthesis and antitumor activity of icotinib derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nccls Guidelines For Antimicrobial Susceptibility Testing [api.motion.ac.in]
- 21. protocols.io [protocols.io]
- 22. m.youtube.com [m.youtube.com]
A Comparative Guide to Scaffold Hopping from Piperazine-2-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperazine-2-carboxylic acid scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent properties, including two modifiable nitrogen atoms and a carboxylic acid handle, offer synthetic versatility. However, the need to optimize pharmacokinetic profiles, explore novel chemical space, and circumvent existing intellectual property has driven the exploration of scaffold hopping—a strategy that involves replacing a core molecular framework with a chemically distinct yet functionally similar one. This guide provides a comparative overview of key scaffold hops from this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Alternative Scaffolds and Performance Comparison
Scaffold hopping from this compound has led to the investigation of several alternative heterocyclic systems. These bioisosteres aim to mimic the spatial arrangement of key pharmacophoric features while offering altered physicochemical properties such as rigidity, basicity, and lipophilicity. Key alternative scaffolds include bicyclic systems like 3,8-diazabicyclo[3.2.1]octane and diaza[3.3.0]octane, as well as smaller ring systems like pyrrolidine (B122466) and azetidine (B1206935) derivatives.
Quantitative Data Comparison
The following tables summarize the available quantitative data for compounds based on this compound and its scaffold hops, targeting cholinesterases and soluble epoxide hydrolase (sEH), two important enzyme classes in drug discovery.
Table 1: Comparison of Cholinesterase Inhibitory Activity
| Scaffold | Compound | Target | Activity (Ki) | Reference Compound | Activity (Ki) |
| This compound | 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) | AChE | 10.18 ± 1.00 µM | Donepezil | 12.5 ± 2.6 µM |
| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | BChE | 1.6 ± 0.08 nM | Tacrine | 17.3 ± 2.3 nM | |
| Pyrrolidine | Pyrrolidine-benzenesulfonamide (6a) | AChE | 22.34 ± 4.53 nM | Tacrine | - |
| Pyrrolidine-benzenesulfonamide (6b) | AChE | 27.21 ± 3.96 nM | Tacrine | - |
AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase. Data for piperazine (B1678402) derivatives from[1]. Data for pyrrolidine derivatives from[2].
Table 2: Comparison of Soluble Epoxide Hydrolase (sEH) Inhibitory Activity
| Scaffold | Compound | Target | Activity (IC50) |
| Piperidine (B6355638) (as a closely related scaffold) | Chromone-2-amide derivative with benzyl (B1604629) piperidine (7) | human sEH | 1.75 µM |
Data from[3]. Direct comparative data for a this compound derivative against sEH was not available in the reviewed literature.
Table 3: Comparison of Antiproliferative Activity
| Scaffold | Compound | Cell Line | Activity (IC50) |
| 3,8-Diazabicyclo[3.2.1]octane | N3/8-bis[2-(3,4,5-trimethoxyphenyl)pyridin-4-ylmethyl]-3,8-diazabicyclo[3.2.1]octane (2a) | CCRF-CEM | Low µM range |
| SKMEL28 | 4-14 µM | ||
| N3/8-bis[2-(4-methoxyphenyl)pyridin-4-ylmethyl]-3,8-diazabicyclo[3.2.1]octane (2b) | CCRF-CEM | ~3 µM |
Data from[4]. This represents an example of replacing a piperazine core with the 3,8-diazabicyclo[3.2.1]octane scaffold, demonstrating potent anticancer activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the rate of thiocholine (B1204863) production from the substrate acetylthiocholine. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[1][4][5]
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Test compounds (inhibitors) and reference inhibitor (e.g., Donepezil)
Procedure:
-
Plate Setup:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of solvent (e.g., DMSO).
-
Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of test compound at various concentrations.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[4]
-
Reaction Initiation: Add 10 µL of ATCI solution and 20 µL of DTNB solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 10-30 seconds) for a set period (e.g., 3-10 minutes) in kinetic mode.[4][5]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100 The Ki value can be determined from Lineweaver-Burk plot analysis.[1]
Soluble Epoxide Hydrolase (sEH) Fluorometric Assay
This assay measures the activity of sEH based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.[6]
Materials:
-
96-well black microplate
-
Fluorescence plate reader
-
sEH Assay Buffer
-
Human recombinant sEH enzyme
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)
-
sEH inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND) for positive control
-
Test compounds
Procedure:
-
Compound Preparation: Prepare a 10X stock solution of the test compound in sEH Assay Buffer.
-
Plate Setup:
-
Enzyme Control: 40 µL of sEH Assay Buffer.
-
Solvent Control: 10 µL of the solvent used for the test compound and 30 µL of sEH Assay Buffer.
-
Inhibitor Control: 10 µL of the prepared sEH inhibitor and 30 µL of sEH Assay Buffer.
-
Test Compound: 10 µL of the 10X test compound solution and 30 µL of sEH Assay Buffer.
-
Background Control: 80 µL of sEH Assay Buffer.
-
-
Enzyme Addition: Add 20 µL of diluted sEH enzyme solution to all wells except the background control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 20 µL of the sEH substrate solution to all wells.
-
Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of ~330-362 nm and an emission wavelength of ~460-465 nm, recording every 30 seconds for 15-30 minutes.[6]
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the rate of reaction for each well. The percentage of inhibition is calculated similarly to the AChE assay. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding the rationale behind scaffold hopping.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iris.unibas.it [iris.unibas.it]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Piperazine-2-Carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling Piperazine-2-carboxylic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management of waste containing this compound.
This compound is classified as a hazardous substance due to its potential to cause skin and eye irritation, as well as respiratory irritation.[1][2] Therefore, it is imperative that this chemical waste is not disposed of through standard laboratory drains or as regular solid waste. All disposal procedures must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).
| Hazard Classification | Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2)[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Eye Irritant (Category 2)[1][2] | Safety goggles or face shield[3][4] |
| May Cause Respiratory Irritation[1][2] | Use in a well-ventilated area or with a fume hood |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[3][4] For laboratories that generate aqueous waste streams containing this compound, a carefully controlled neutralization process may be an option to render the waste non-hazardous before disposal, provided this is permitted by institutional and local regulations.
On-site Neutralization Protocol (for aqueous solutions)
This protocol is intended for dilute aqueous solutions of this compound. Concentrated solutions or the solid compound should be disposed of directly via a licensed hazardous waste contractor.
Objective: To neutralize the acidic waste to a pH between 6.0 and 8.0, rendering it suitable for drain disposal if local regulations permit and no other hazardous materials are present.
Materials:
-
Aqueous waste containing this compound
-
Sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) solution (e.g., 1 M)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate PPE (lab coat, gloves, safety goggles)
-
Secondary containment for the reaction vessel
Procedure:
-
Preparation: Conduct the entire procedure in a well-ventilated fume hood. Place the container of acidic waste in a larger, secondary containment vessel.
-
Dilution: If the concentration of the this compound is high, dilute the waste solution with water to reduce the heat generated during neutralization.
-
Neutralization: While continuously stirring the waste solution, slowly add the basic solution (e.g., 1 M NaOH) dropwise.
-
Monitoring: Monitor the pH of the solution frequently using a calibrated pH meter or pH strips.
-
Endpoint: Continue adding the base until the pH of the solution is stable within the neutral range (6.0-8.0).
-
Final Disposal: Once neutralized and confirmed to contain no other hazardous components, the solution may be disposed of down the sanitary sewer with copious amounts of water, in accordance with institutional and local wastewater regulations. If other hazardous materials are present, the neutralized solution must still be collected and disposed of as hazardous waste.
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Regulatory Compliance
Under the RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. While this compound is not a specifically listed hazardous waste, as a carboxylic acid, it is considered corrosive. Therefore, waste containing this compound must be managed as hazardous waste.
It is the responsibility of the waste generator (the laboratory) to properly characterize their waste. When in doubt, the waste should be treated as hazardous and disposed of through the institution's environmental health and safety (EHS) office or a certified hazardous waste management company. Always maintain detailed records of waste generation and disposal for regulatory compliance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Piperazine-2-Carboxylic Acid
For Immediate Reference: Key Safety and Handling Information for Piperazine-2-Carboxylic Acid
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound and its derivatives.
| PPE Category | Specification | Rationale |
| Eye Protection | Goggles (European standard - EN 166) or a face shield. | Protects against dust particles and splashes, which can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause skin irritation.[1][2] Gloves should be inspected before use and removed carefully to avoid skin contamination.[2] |
| Body Protection | Long-sleeved laboratory coat. | Protects skin from accidental contact and contamination of personal clothing.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working with fine powders, in poorly ventilated areas, or when exposure limits may be exceeded. | Prevents inhalation of dust, which may cause respiratory irritation.[1][2] |
Emergency Procedures: First Aid
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][3][4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, call a physician.[1][3][4] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][3][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][3][4] |
Chemical Handling and Storage Workflow
A systematic approach to handling and storage is essential for safety and maintaining the chemical's integrity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
